4-(Pentafluorosulfanyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGACKKUEROEDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381325 | |
| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401892-85-1 | |
| Record name | (OC-6-21)-(4-Cyanophenyl)pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401892-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanophenylsulfur pentafluoride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Emergence of the Pentafluorosulfanyl Group: A Physicochemical Deep Dive for Drug Discovery and Beyond
Abstract
The pentafluorosulfanyl (SF5) group is rapidly transitioning from a synthetic curiosity to a cornerstone functional group in the design of advanced materials and next-generation therapeutics. Often dubbed a "super-trifluoromethyl" group, its unique combination of extreme electronegativity, significant steric presence, and high lipophilicity offers medicinal chemists and material scientists a powerful tool to modulate molecular properties.[1][2] This guide provides an in-depth exploration of the core physicochemical properties of the SF5 moiety, offering both theoretical understanding and practical, field-proven experimental methodologies for its characterization. We will dissect its electronic and steric parameters, quantify its impact on lipophilicity, and examine its remarkable stability, providing researchers with the foundational knowledge required to strategically deploy this potent functional group.
Introduction: Why the Excitement Around the SF5 Group?
For decades, the trifluoromethyl (CF3) group has been a workhorse in medicinal chemistry, prized for its ability to enhance metabolic stability, modulate pKa, and improve receptor binding affinity. However, the search for functional groups with even more pronounced and tunable effects has led to the rise of the pentafluorosulfanyl (SF5) group.[3] Comprised of a central sulfur atom bonded to five fluorine atoms in a tetragonal bipyramidal geometry, the SF5 group boasts a unique electronic and steric profile that sets it apart.[4][5]
Its introduction into a molecular scaffold can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Key attributes driving its adoption include:
-
Exceptional Electronegativity: The cumulative effect of five fluorine atoms makes the SF5 group one of the most powerfully electron-withdrawing groups in the chemist's toolbox.[3]
-
Modulated Lipophilicity: Despite its high polarity, the SF5 group significantly increases a molecule's lipophilicity, a critical factor for cell membrane permeability.[3]
-
Steric Influence: Its unique size and shape provide a distinct steric footprint, larger than a CF3 group but smaller than a tert-butyl group, allowing for fine-tuning of interactions with biological targets.[6]
-
Unparalleled Stability: The strength of the S-F bonds confers exceptional thermal, chemical, and metabolic stability, making it an ideal group for designing robust molecules.[2][3]
This guide will systematically explore these properties, providing quantitative data and detailed protocols to empower researchers in their molecular design endeavors.
Electronic Landscape: The Electron-Withdrawing Power of SF5
The defining electronic feature of the SF5 group is its immense electron-withdrawing strength, which surpasses that of the CF3 group and even the nitro group in many contexts.[7] This is a consequence of the strong inductive effect of the five highly electronegative fluorine atoms. This potent electronic pull has significant implications for the reactivity and properties of the parent molecule, particularly when attached to an aromatic system.
Hammett Substituent Constants: Quantifying Electronic Influence
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of a substituent's electronic effect on the reactivity of an aromatic ring. The Hammett constants, sigma (σ), are derived from the ionization of substituted benzoic acids.[8] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.
The SF5 group exhibits strongly positive Hammett constants, indicating its powerful electron-withdrawing nature through both inductive and resonance effects.[6][7]
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| -SF5 | 0.61 | 0.68 |
| -CF3 | 0.43 | 0.54 |
| -NO2 | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Br | 0.39 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 |
| Table 1: Comparison of Hammett substituent constants for the SF5 group and other common functionalities.[6][7] |
The large positive values for the SF5 group, particularly the σ_p_ value, highlight its capacity to significantly lower the electron density of an aromatic ring. This has profound effects on the pKa of nearby acidic or basic groups.
Impact on Acidity (pKa): A Case Study with Phenols
The strong electron-withdrawing nature of the SF5 group dramatically increases the acidity (lowers the pKa) of appended functional groups. For instance, a phenol substituted with an SF5 group will be significantly more acidic than phenol itself. This is due to the stabilization of the resulting phenoxide anion through delocalization of the negative charge, which is enhanced by the potent inductive pull of the SF5 group.
Steric Profile: More Than Just Bulk
The steric demand of the SF5 group is a critical parameter influencing its interaction with biological macromolecules like enzymes and receptors. Its unique octahedral geometry provides a distinct three-dimensional profile that can be leveraged to optimize binding selectivity and affinity.[6]
Quantitative Steric Parameters
While specific Taft (E_s) or Charton (ν) steric parameters for the SF5 group are not widely documented in readily available literature, its steric bulk can be understood through its van der Waals volume and by comparison to other common groups.
| Functional Group | Van der Waals Volume (ų) |
| -CF3 | 34.6 |
| -SF5 | 55.4 |
| -C(CH3)3 (tert-Butyl) | 76.9 |
| Table 2: Comparison of the van der Waals volumes of the SF5, CF3, and tert-butyl groups.[6] |
As shown in Table 2, the SF5 group occupies a unique steric space, intermediate between the trifluoromethyl and tert-butyl groups.[6] This allows it to serve as a bioisostere for either, depending on the specific steric requirements of the target binding pocket, offering a level of design flexibility that is highly valuable in drug development.[6] The greater steric demand of the SF5 group relative to the CF3 group can also encumber rotational freedom, influencing the conformation of small molecules.[9]
Lipophilicity: A Surprising Contributor to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ADME properties. It is most commonly quantified by the logarithm of the partition coefficient between n-octanol and water (logP). A higher logP value indicates greater lipophilicity.[10]
Counterintuitively, despite its high polarity and electronegativity, the SF5 group significantly increases the lipophilicity of a parent molecule.[3] This is attributed to the fact that the five fluorine atoms create a non-polar, "fluorinated sheath" around the sulfur atom, which interacts favorably with non-polar environments.
The Hansch-Fujita Lipophilicity Parameter (π)
The Hansch-Fujita parameter (π) quantifies the contribution of a specific substituent to the overall logP of a molecule. A positive π value indicates that the substituent increases lipophilicity. The SF5 group has a notably high π value, significantly greater than that of the CF3 group.
| Substituent | Hansch-Fujita π Value |
| -SF5 | 1.23 |
| -OCF3 | 1.04 |
| -CF3 | 0.88 |
| -Br | 0.86 |
| -Cl | 0.71 |
| -H | 0.00 |
| Table 3: Hansch-Fujita lipophilicity parameter (π) for the SF5 group and other common substituents.[6] |
This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially leading to better oral bioavailability and tissue distribution.[3] For example, replacing a CF3 group with an SF5 group on an indole scaffold was shown to increase the logP by approximately 0.3 units.[6]
Stability: A Chemically and Metabolically Robust Anchor
A hallmark of the pentafluorosulfanyl group is its exceptional stability. The sulfur-fluorine bonds are extremely strong, rendering the group highly resistant to both chemical and metabolic degradation.[3]
-
Thermal Stability: Aryl sulfanyl pentafluorides exhibit high thermal stability.[5]
-
Chemical Stability: The SF5 group is resistant to a wide range of chemical conditions, including strong acids and bases, and conditions used for catalytic hydrogenation.[3] This robustness is advantageous for developing stable compounds and simplifies synthetic planning for complex molecules.
-
Metabolic Stability: The chemical inertness of the SF5 group translates directly to high metabolic stability. It is highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the phase I metabolism of many drugs.[11] This can lead to a longer in vivo half-life and improved pharmacokinetic profile for drug candidates.
This inherent stability makes the SF5 group an attractive moiety for blocking sites of metabolism on a drug scaffold, a common strategy in medicinal chemistry to improve drug exposure and duration of action.
Synthesis of SF5-Containing Building Blocks: An Overview
The historical challenge in utilizing the SF5 group has been its synthetic accessibility.[6] Early methods often required harsh reagents like elemental fluorine (F2). However, recent advances have made the synthesis of SF5-containing building blocks more practical. A common modern approach involves the oxidative fluorination of aryl disulfides or thiols.[12]
A key intermediate in many syntheses is an aryl tetrafluoro-λ⁶-sulfanyl chloride (Ar-SF4Cl), which can then be converted to the final Ar-SF5 compound.[11] Milder and safer reagents, such as trichloroisocyanuric acid (TCICA) and potassium fluoride (KF), have been developed for this oxidative fluorination step.[6]
Below is a representative workflow for the synthesis of a key building block, 4-(pentafluorosulfanyl)aniline, from its corresponding disulfide.
Figure 1: A representative synthetic workflow for preparing 4-(pentafluorosulfanyl)aniline.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for characterizing the key physicochemical properties of SF5-containing compounds.
Protocol: Determination of pKa of an SF5-Substituted Phenol via UV-Vis Spectrophotometry
Causality: The pKa of a compound is the pH at which it is 50% ionized. For a phenol, the protonated (ArOH) and deprotonated (ArO⁻) forms have distinct UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of the two species and thereby calculate the pKa. The strong electron-withdrawing SF5 group is expected to significantly lower the pKa compared to unsubstituted phenol.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution (e.g., 1 mM) of the SF5-substituted phenol in a suitable solvent like methanol or DMSO.
-
Prepare a series of buffer solutions with known pH values, spanning a range of at least 3 pH units centered around the expected pKa (e.g., for a p-SF5-phenol, a range of pH 5-8 would be appropriate).
-
Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of the fully protonated species (A_acid).
-
Prepare a highly basic solution (e.g., 0.1 M NaOH, pH 13) to obtain the spectrum of the fully deprotonated species (A_base).
-
-
Spectrophotometric Measurement:
-
For each buffer solution, as well as the acidic and basic solutions, add a small, precise volume of the phenol stock solution to a cuvette containing the buffer to achieve a final concentration in the micromolar range (e.g., 50 µM).
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Identify the analytical wavelength (λ_max) where the difference in absorbance between the acidic and basic forms is maximal.
-
-
Data Analysis:
-
Measure the absorbance (A) of each buffered sample at the chosen analytical wavelength.
-
Calculate the pKa for each buffered sample using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_base - A) / (A - A_acid)]
-
The final pKa is the average of the values calculated from the measurements in the buffered solutions. Alternatively, plot absorbance vs. pH; the pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Protocol: Determination of logP via the Shake-Flask Method
Causality: The shake-flask method is the "gold standard" for logP determination. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol (simulating a lipid environment) and a pH 7.4 phosphate buffer (simulating physiological aqueous conditions). The ratio of the compound's concentration in each phase at equilibrium defines its partition coefficient.
Methodology:
-
Phase Pre-saturation:
-
Mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS).
-
Shake vigorously for 24 hours to ensure mutual saturation of the solvents.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the SF5-containing test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1 mL of each) to achieve a final concentration that is readily detectable by the chosen analytical method (e.g., HPLC-UV). The final DMSO concentration should be low (<1%) to avoid affecting the partitioning.
-
-
Partitioning:
-
Vigorously shake the vial containing the biphasic mixture for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Centrifuge the vial at low speed to ensure complete separation of the two layers.
-
-
Quantification:
-
Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the logP using the formula: logP = log10 ([Concentration in Octanol] / [Concentration in Aqueous])
-
Protocol: In Vitro Metabolic Stability Assessment using a Liver Microsomal Assay
Causality: This assay assesses a compound's susceptibility to phase I metabolism, primarily mediated by cytochrome P450 enzymes abundant in liver microsomes. The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance (Cl_int) and in vitro half-life (t_1/2). The high chemical stability of the SF5 group is expected to result in low clearance and a long half-life.
Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (human, rat, or other species) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
Prepare a stock solution of the SF5-containing test compound (e.g., 1 mM in DMSO).
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and the test compound (diluted to an initial concentration, e.g., 1 µM) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Include negative control wells where the NADPH system is replaced with buffer to account for non-enzymatic degradation.
-
Include a positive control compound with a known metabolic rate (e.g., testosterone or midazolam) to validate the assay.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard for analytical quantification.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t_1/2) using the formula: t_1/2 = 0.693 / k
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t_1/2) * (1 / [microsomal protein concentration in mg/mL])
-
Conclusion and Future Outlook
The pentafluorosulfanyl group presents a compelling profile of physicochemical properties that makes it an exceptionally valuable tool for modern molecular design. Its potent electron-withdrawing character, significant lipophilicity, unique steric profile, and outstanding stability provide a combination of attributes that is difficult to achieve with other functional groups. While synthetic challenges have historically limited its widespread use, ongoing innovations in synthetic methodology are making SF5-containing building blocks increasingly accessible.[6] As our understanding of its nuanced effects on molecular properties continues to grow, the strategic incorporation of the SF5 group is poised to become a routine and powerful strategy in the development of novel pharmaceuticals, agrochemicals, and advanced materials, enabling the creation of molecules with precisely tailored and superior performance characteristics.
References
- 1. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Pentafluorosulfanyl Moiety in Aromatic Systems: Electronic and Steric Effects
Abstract
The pentafluorosulfanyl (SF5) group is rapidly emerging from the realm of niche fluorine chemistry into a mainstream functional group for medicinal chemistry, agrochemicals, and materials science.[1] Often dubbed a "super-trifluoromethyl group," its unique combination of electronic and steric properties allows for the fine-tuning of molecular characteristics in ways that are not achievable with more traditional substituents.[2][3] This technical guide provides an in-depth analysis of the electronic and steric effects of the SF5 moiety when appended to aromatic systems. We will explore its powerful electron-withdrawing nature, its distinct steric profile, and the consequent impact on critical physicochemical properties such as lipophilicity, metabolic stability, and acidity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the SF5 group in molecular design and optimization.
Introduction: The Rise of a "Super" Functional Group
For decades, the trifluoromethyl (CF3) group has been a workhorse in drug development, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. However, the search for new chemical space and improved molecular properties has led to a revived interest in its larger, more electron-demanding cousin: the pentafluorosulfanyl (SF5) group.[2][4] First described in the 1950s, its adoption was historically hindered by challenging synthetic routes.[1][2] Recent advancements, however, have made SF5-containing building blocks more accessible, unleashing a wave of research into its applications.[2][5]
The SF5 group offers a unique suite of properties, including extreme chemical and thermal stability, a substantial steric footprint, and a powerful electron-withdrawing effect that surpasses that of the CF3 group.[1][6][7] These characteristics make it an attractive bioisostere for not only the CF3 group but also for tert-butyl and nitro groups, providing a powerful tool for lead optimization and the development of novel chemical entities.[6][8]
Section 1: The Potent Electronic Signature of the SF5 Moiety
The defining electronic feature of the SF5 group is its exceptional electron-withdrawing strength, which primarily arises from a powerful inductive effect.
A Dominant Inductive Effect (-I)
The SF5 group is one of the most electronegative functional groups in organic chemistry.[6] This is a direct consequence of the five highly electronegative fluorine atoms bonded to a central sulfur atom. This arrangement creates a strong dipole and polarizes the sulfur-carbon (S-C) bond, leading to a potent withdrawal of electron density from the aromatic ring through the sigma framework. Computational studies and experimental data confirm that this inductive effect is significantly stronger than that of the CF3 group.[7][9]
Quantitative Comparison: Hammett Parameters
The electronic influence of a substituent on an aromatic ring is quantitatively described by Hammett constants (σ). A comparison of these values clearly illustrates the superior electron-withdrawing power of the SF5 group. The para-substituent constant (σp) for SF5 is 0.68, considerably higher than that of CF3 at 0.53.[4][9][10] This indicates a stronger electron-withdrawing effect from the para position. Similarly, the meta-substituent constant (σm) for SF5 is 0.61, compared to 0.43 for CF3.[4][7][10] These values underscore the SF5 group's capacity to significantly lower the electron density of the aromatic system, impacting its reactivity and the pKa of attached functional groups.
Table 1: Comparison of Electronic and Physicochemical Properties
| Property | SF5 Group | CF3 Group | Nitro (NO2) Group |
|---|---|---|---|
| Electronegativity (Pauling Scale) | ~3.65[7][11] | ~3.36[7][9] | ~3.04 |
| Hammett Constant (σp) | 0.68[9][10] | 0.53[9][10] | 0.78 |
| Hammett Constant (σm) | 0.61[7][10] | 0.43[7][10] | 0.71 |
| Hansch Lipophilicity (π) | 1.23[4][10] | 0.88[4][10] | -0.28 |
Caption: Inductive vs. Resonance Effects of the SF5 Group.
Section 2: The Unique Steric Profile of the SF5 Group
Beyond its electronic influence, the SF5 group possesses a distinct and impactful steric profile that can be strategically employed in molecular design.
Size, Shape, and Volume
The SF5 group has an octahedral geometry.[11][12] Its steric bulk is intermediate between the smaller CF3 group and the larger tert-butyl group.[10][11] The volume of the SF5 group is approximately 55.4 ų, compared to 34.6 ų for CF3 and 76.9 ų for a tert-butyl group.[10] This unique conical or umbrella-like shape can influence molecular conformation and restrict the rotational freedom of adjacent groups, a property that can be exploited to lock in a bioactive conformation.[4][13]
Impact on Molecular Conformation
The greater steric demand of the SF5 group relative to the CF3 group can have a dramatic effect on the conformation of small molecules.[4][13] This can be particularly useful in drug design to shield a molecule from metabolic attack or to enforce a specific orientation for optimal binding to a biological target. For example, in copper complexes used for catalysis, SF5-decorated ligands created a more protected metal center compared to their CF3 analogues, leading to improved yields and stereoselectivity in cyclopropanation reactions.[7]
Section 3: Modulating Physicochemical Properties for Drug Development
The unique electronic and steric characteristics of the SF5 group translate into significant advantages for modulating key physicochemical properties relevant to drug discovery and development.
Enhancing Lipophilicity
A key differentiator between the SF5 and CF3 groups is their impact on lipophilicity. Despite its high polarity, the SF5 group is significantly more lipophilic than the CF3 group.[13][14] The Hansch lipophilicity parameter (π) for SF5 is 1.23, which is substantially higher than that of CF3 (0.88) and OCF3 (1.04).[4][10] This increased lipophilicity can enhance membrane permeability and improve the oral bioavailability of drug candidates.[4][9] For instance, replacing a CF3 with an SF5 group on an indole scaffold resulted in a measurable increase in the partition coefficient (logP).[13]
Improving Metabolic Stability
The chemical robustness of the strong S-F bonds, combined with the steric shielding it provides, makes the SF5 group highly resistant to metabolic degradation.[1][6] This can extend a drug's half-life in the body, a critical factor in optimizing dosing regimens.[2][6] The potent electron-withdrawing nature of the group also deactivates the aromatic ring towards oxidative metabolism.[4][10] A notable example is an SF5-substituted analog of the antimalarial drug mefloquine, which demonstrated a longer half-life and higher in vivo activity than the parent compound.[2]
Modulating Acidity and Basicity (pKa)
The strong inductive effect of the SF5 group can significantly influence the pKa of nearby acidic or basic functional groups. By withdrawing electron density, it can increase the acidity of phenols and carboxylic acids or decrease the basicity of anilines and other nitrogen-containing heterocycles. This modulation is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
Caption: Decision factors for choosing SF5 vs. CF3 in drug design.
Section 4: Synthetic Strategies for Accessing SF5-Aromatics
The practical application of the SF5 group hinges on the availability of efficient and scalable synthetic methods. While historically challenging, significant progress has been made in recent years.
Key Synthetic Approaches
Two primary strategies dominate the synthesis of SF5-aromatics:
-
Oxidative Fluorination: This classic approach involves the oxidative fluorination of aryl disulfides or thiols. A common route proceeds through an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate, which is then converted to the final Ar-SF5 product via a fluoride-chloride exchange.[5]
-
Radical Pentafluorosulfanylation: This method involves the direct addition of an SF5 radical source, most commonly pentafluorosulfanyl chloride (SF5Cl), to an unsaturated system like an alkyne or alkene, followed by further chemical manipulation.[11][12][13] The development of safer, gas-free methods for generating SF5Cl has made this approach more practical and appealing.[11]
Example Protocol: Synthesis of 2-SF5-Indole
A modern and effective strategy to synthesize 2-SF5-indoles leverages the radical addition of SF5Cl to an alkyne followed by a cyclization reaction.[13]
Step 1: Radical Addition of SF5Cl to 2-Ethynyl Aniline
-
Reactants: A protected 2-ethynyl aniline derivative, SF5Cl, and a radical initiator (e.g., AIBN or Et3B/O2).
-
Procedure: The 2-ethynyl aniline is dissolved in a suitable solvent (e.g., CH2Cl2). SF5Cl is introduced, and the radical reaction is initiated, typically at room temperature or with gentle heating.
-
Outcome: This step yields a mixture of (E/Z)-chloro-vinylsulfide adducts. This crude mixture is often clean enough to be used directly in the next step.[13]
Step 2: Dehydrochlorination to form SF5-Alkyne
-
Reactants: The crude adduct from Step 1 and a strong, non-nucleophilic base (e.g., LiHMDS).
-
Procedure: The crude product is dissolved in a solvent like THF and cooled to -78 °C. The base is added slowly, and the reaction is stirred for approximately 1 hour.[13]
-
Outcome: This elimination reaction cleanly forms the corresponding SF5-alkyne intermediate.
Step 3: Cyclization to form the 2-SF5-Indole
-
Reactants: The SF5-alkyne intermediate and a base (e.g., K3PO4).
-
Procedure: The SF5-alkyne is dissolved in a polar aprotic solvent like acetonitrile, and the base is added. The mixture is heated (e.g., to 40 °C) for several hours until the cyclization is complete.[13]
-
Outcome: The final 2-SF5-indole product is formed and can be purified by standard chromatographic techniques.
Caption: Synthetic workflow for 2-SF5-Indole synthesis.
Conclusion and Future Outlook
The pentafluorosulfanyl group is no longer a chemical curiosity but a validated and powerful tool in the arsenal of medicinal and materials chemists. Its potent electron-withdrawing nature, combined with a unique steric profile and significant lipophilicity, allows for nuanced control over molecular properties. The ability of the SF5 moiety to enhance metabolic stability, modulate pKa, and improve membrane permeability makes it an exceptionally valuable substituent for drug design.[6][10] As synthetic methodologies continue to improve and the accessibility of SF5-containing building blocks increases, we can anticipate a proliferation of this "super-trifluoromethyl" group in the next generation of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
References
- 1. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. corpus.ulaval.ca [corpus.ulaval.ca]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Reactivity of 4-(Pentafluorosulfanyl)benzonitrile
Foreword: The Emergence of the Pentafluorosulfanyl Group in Modern Chemistry
The pentafluorosulfanyl (SF₅) group has garnered significant attention in medicinal chemistry, agrochemistry, and materials science, earning the moniker of a "super-trifluoromethyl" group.[1] Its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, allows for the fine-tuning of molecular characteristics to enhance performance.[2][3][4] This guide provides a comprehensive overview of the fundamental principles governing the synthesis and reactivity of 4-(pentafluorosulfanyl)benzonitrile, a key building block for the introduction of the valuable SF₅ moiety.
Physicochemical Properties and Strategic Importance
The SF₅ group is one of the most electron-withdrawing groups known, a property that profoundly influences the electronic nature of the aromatic ring to which it is attached.[4] Despite its high electronegativity, the SF₅ group is remarkably stable to both acidic and basic hydrolysis and is thermally robust.[2] This stability is a significant advantage in the development of pharmaceuticals and advanced materials. Furthermore, the SF₅ group can increase the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability in drug candidates.[2]
Table 1: Comparison of Physicochemical Properties of Key Functional Groups
| Property | -SF₅ | -CF₃ | -tBu | -NO₂ |
| Hammett Constant (σp) | 0.68 | 0.54 | -0.20 | 0.78 |
| Lipophilicity (π) | 1.50 | 1.06 | 1.98 | -0.28 |
| Volume (ų) | ~80 | ~44 | ~76 | ~28 |
Data compiled from various sources.
The strategic placement of a nitrile group at the para-position to the SF₅ group in this compound creates a molecule with a unique electronic profile. The potent electron-withdrawing nature of both substituents activates the aromatic ring for certain transformations and provides a versatile handle for further chemical modifications.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several strategic routes. The two most prominent methods involve the Sandmeyer reaction starting from 4-(pentafluorosulfanyl)aniline and the cyanation of a 4-(pentafluorosulfanyl)halobenzene.
The Sandmeyer Reaction: From Aniline to Nitrile
The Sandmeyer reaction provides a classic and reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][6] This pathway is particularly attractive due to the availability of 4-(pentafluorosulfanyl)aniline as a starting material.
Diagram 1: The Sandmeyer Reaction for this compound Synthesis
Caption: Synthetic route via the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Cyanation
Step 1: Diazotization of 4-(Pentafluorosulfanyl)aniline [1]
-
In a suitable reaction vessel, dissolve 4-(pentafluorosulfanyl)aniline in a solution of tetrafluoroboric acid (HBF₄) in a compatible organic solvent such as dichloromethane at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
The resulting precipitate of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum. This stable diazonium salt can be stored for future use.[1]
Step 2: Cyanation of the Diazonium Salt [5]
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in a suitable solvent like water or a polar aprotic solvent.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the vigorously stirred cyanide solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen gas ceases.
-
The reaction mixture is then worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography or distillation to yield this compound.
An alternative cyanation method involves the use of trimethylsilyl cyanide (TMSCN) in an ionic liquid solvent, which has been reported for the dediazoniation of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate.[1]
Cyanation of 4-(Pentafluorosulfanyl)bromobenzene
Aryl bromides are common precursors for the introduction of a nitrile group via transition-metal-catalyzed cyanation reactions.[7] Commercially available 4-(pentafluorosulfanyl)bromobenzene serves as a convenient starting material for this approach.
Diagram 2: Cyanation of 4-(Pentafluorosulfanyl)bromobenzene
Caption: Synthetic route via cyanation of an aryl bromide.
Experimental Protocol: Copper-Mediated Cyanation (Rosenmund-von Braun Reaction)
-
In a flame-dried flask under an inert atmosphere, combine 4-(pentafluorosulfanyl)bromobenzene and copper(I) cyanide (CuCN).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled and worked up by quenching with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes, followed by extraction with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to afford this compound.
Palladium-catalyzed cyanation reactions using zinc cyanide (Zn(CN)₂) are a milder alternative to the traditional copper-mediated process and often exhibit broader functional group tolerance.[7]
Reactivity of this compound
The presence of two powerful electron-withdrawing groups renders the aromatic ring of this compound electron-deficient and makes the nitrile group susceptible to various transformations.
Transformations of the Nitrile Group
The nitrile functionality is a versatile synthetic handle that can be converted into a range of other functional groups.
The reduction of the nitrile to a primary amine is a key transformation, providing a nucleophilic center for further derivatization.
Diagram 3: Reduction of the Nitrile Group
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 5. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the thermal and chemical stability of novel SF5-containing compounds.
An In-Depth Technical Guide
Exploring the Thermal and Chemical Stability of Novel SF₅-Containing Compounds
Authored by: Gemini, Senior Application Scientist
Executive Summary
The pentafluorosulfanyl (SF₅) group has emerged from a niche chemical curiosity to a powerhouse substituent in modern medicinal chemistry and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl group," its unique combination of properties—including an octahedral geometry, high electronegativity (3.65), and significant lipophilicity—makes it an invaluable tool for modulating the physicochemical and pharmacokinetic profiles of novel molecules.[4][5][6][7] However, the foundational characteristic that underpins its utility is its exceptional thermal and chemical stability, attributed to the strength of the sulfur-fluorine bonds.[1][5][8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the stability of new chemical entities (NCEs) incorporating the SF₅ moiety. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to stability assessment.
The Bedrock of Performance: Understanding Thermal Stability
The ability of a compound to withstand thermal stress is a critical determinant of its viability. For pharmaceuticals, it dictates shelf-life, storage conditions, and the feasibility of manufacturing processes like milling and lyophilization. In materials science, it defines the operational limits of polymers and optoelectronic components.[10] The SF₅ group is renowned for imparting significant thermal robustness to molecular scaffolds.[2][10] To quantify this, two complementary calorimetric techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA provides a direct measure of a compound's thermal stability by monitoring its mass as a function of temperature in a controlled atmosphere. The output, a thermogram, plots mass percentage against temperature, with a sharp drop indicating the onset of thermal decomposition where volatile fragments are lost.
We employ TGA as the primary screen for thermal decomposition because it provides unambiguous, quantitative evidence of mass loss. This is the definitive indicator that the compound is breaking down, rather than simply melting or undergoing a phase change. The choice of atmosphere (e.g., inert N₂ or reactive air) allows us to probe for purely thermal versus oxidative degradation pathways.
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified standards (e.g., indium, calcium oxalate).
-
Sample Preparation: Accurately weigh 3-5 mg of the SF₅-containing compound into a ceramic or platinum TGA pan. An even, thin layer is crucial for uniform heat distribution.
-
Atmosphere & Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can provide higher resolution if complex, multi-step degradation is observed.
-
-
Data Analysis:
-
Identify the onset temperature of decomposition (Tonset), often calculated by the instrument software as the intersection of the baseline tangent and the inflection point tangent. This temperature represents the upper limit of the compound's thermal stability.
-
Determine the percentage of mass lost at each degradation step.
-
Caption: Standard workflow for TGA-based thermal stability assessment.
Differential Scanning Calorimetry (DSC): Detecting Energetic Events
While TGA tells us when a compound degrades, DSC tells us how. It measures the heat flow into or out of a sample relative to a reference as it is heated. An endothermic event (heat absorbed) typically corresponds to melting or boiling, while an exothermic event (heat released) is a red flag for decomposition, indicating a potentially hazardous, runaway reaction.
DSC is a critical safety and characterization tool. An SF₅-containing intermediate might be thermally stable according to TGA up to 200 °C, but if DSC reveals a strong exotherm starting at 165 °C, this lower temperature must be respected as the maximum safe handling temperature for large-scale synthesis.[11][12] The combination of TGA and DSC provides a complete picture of thermal behavior.
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan prevents mass loss before the decomposition event, ensuring the exotherm is accurately measured.
-
Atmosphere: Maintain a constant, low-flow (20-50 mL/min) nitrogen purge to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the decomposition point identified by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to the melting point (Tm).
-
Critically, identify the onset temperature of any exothermic peaks. This "decomposition exotherm" provides crucial information on the thermal hazard of the material.[11][12]
-
Integrate the area of the exotherm to quantify the energy released (in J/g or kJ/kg).
-
Data Presentation: Comparative Thermal Stability
Summarizing data in a tabular format allows for rapid comparison and structure-stability relationship analysis. For instance, studies on 2-substituted indoles have demonstrated the superior thermal stability imparted by the SF₅ group.
| Compound | Substituent at C2 | Decomposition Onset (DSC) | Enthalpy of Decomposition |
| Indole | -H | > 190 °C | -10 kJ/kg |
| 2-F-Indole | -F | > 120 °C | -623 kJ/kg |
| 2-SF₅-Indole | -SF₅ | > 165 °C | -1180 kJ/kg |
| N-Me-2-SF₅-Indole | -SF₅ (N-Methylated) | > 310 °C | -1324 kJ/kg |
| 2-CF₃-Indole | -CF₃ | > 325 °C | -403 kJ/kg |
| Data synthesized from studies on fluorinated indoles.[11][12] |
This data clearly shows that while the parent 2-SF₅-indole has a moderate decomposition temperature, its N-alkylation dramatically increases thermal stability.[11][12] It also highlights the highly energetic nature of the decomposition of SF₅-compounds compared to their CF₃-analogs.
Navigating the Chemical Gauntlet: Assessing Chemical Stability
The SF₅ group is celebrated for its remarkable resistance to chemical degradation, a property that enhances metabolic stability in drug candidates and durability in materials.[1][8][13] However, "stable" is a relative term, and rigorous testing under various chemical stresses is mandatory.
Hydrolytic Stability: The pH Challenge
Hydrolytic stability is a cornerstone of drug development, predicting how a compound will fare in the acidic environment of the stomach or the neutral pH of the bloodstream. SF₅-containing molecules generally exhibit excellent stability across a wide pH range.[8]
We use a standardized buffer system and HPLC analysis because this approach is both highly reproducible and exquisitely sensitive. HPLC allows us to separate the parent compound from any potential degradants and quantify its disappearance over time with high precision. This kinetic data is essential for predicting shelf-life and understanding degradation pathways.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Mixture: In a clean vial, add a small aliquot of the stock solution to a pre-warmed (e.g., 37 °C) 0.01 M HCl solution (pH 2.0) to achieve a final concentration of ~50 µg/mL. The final percentage of organic solvent should be kept low (<5%) to avoid solubility artifacts.
-
Time-Point Sampling: Incubate the reaction mixture at a constant temperature. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by adding an equal volume of a neutralizing buffer or the initial mobile phase.
-
Analysis by HPLC/LC-MS: Analyze each time point sample by a validated reverse-phase HPLC method with UV detection. Use an LC-MS system to identify the mass of any new peaks that appear, which correspond to degradation products.
-
Data Interpretation: Plot the peak area of the parent compound against time. Calculate the half-life (t½) of the compound under these conditions. A flat line indicates high stability.[8]
Caption: Workflow for kinetic analysis of hydrolytic stability.
While exceptionally stable, under harsh, non-physiological conditions (e.g., concentrated acid at high heat), forced degradation of an aryl-SF₅ bond could theoretically occur. This is not a typical degradation pathway but is studied to understand the molecule's ultimate breaking points.[8]
Caption: Conceptual pathway for forced acid hydrolysis of an Ar-SF₅ bond.
Photolytic Stability: The Influence of Light
Photostability is crucial for any compound that may be exposed to light during its lifecycle. While the SF₅ group is chemically robust, studies have shown that aromatic SF₅ compounds can undergo photolytic degradation upon exposure to actinic radiation, such as that found in sunlight.[14]
This degradation pathway is particularly relevant for agrochemicals or externally applied medicines. The key finding is that the entire SF₅ group can be cleaved and replaced, leading to a complete loss of the desired properties.[14] Analysis requires a combination of techniques to track the disappearance of the parent compound and definitively identify the major degradants.
-
Degradation: Aromatic SF₅ compounds can degrade with hourly half-lives under direct photolysis.[14]
-
Mechanism: The reaction involves the release of five fluoride ions.[14]
-
Final Product: The final degradation product is often a benzenesulfonate, where the SF₅ group has been replaced by a sulfonic acid group (-SO₃H).[14]
-
Analytical Approach: The reaction is best followed by a combination of HPLC-UV (to quantify the parent), ¹⁹F NMR (to track the disappearance of the SF₅ signal and appearance of F⁻), and high-resolution mass spectrometry (to identify the mass of the sulfonate product).[14]
Caption: Photodegradation pathway of an aryl-SF₅ compound.
Trustworthiness and Troubleshooting: A Self-Validating System
A key principle of robust scientific inquiry is self-validation. When assessing the stability of SF₅-compounds, unexpected degradation should be met with critical analysis.
Troubleshooting Logic: Apparent Instability of an SF₅ Compound
If an SF₅-containing molecule appears to degrade, particularly under mild acidic or basic conditions, the SF₅ group itself is the least likely culprit. The following troubleshooting logic should be applied:
Caption: Troubleshooting logic for unexpected analytical signals.
The high stability of the SF₅ group means that other common functional groups, such as esters, acetals, or silyl ethers, are far more probable points of failure in a molecule under chemical stress.[8] Always analyze the entire molecular structure for its weakest link before concluding that the highly robust SF₅ group has degraded.
Conclusion
The pentafluorosulfanyl group is a uniquely powerful substituent for enhancing the properties of next-generation pharmaceuticals and materials. Its defining feature is a high degree of thermal and chemical stability, which translates directly to improved drug metabolism, longer shelf-life, and greater material durability.[1][6] This guide has outlined the essential, complementary techniques—TGA, DSC, and time-course HPLC analysis—required to rigorously quantify this stability. By understanding the causality behind these methods and applying a logical, self-validating approach to data interpretation, researchers can confidently characterize their novel SF₅-containing compounds and unlock their full potential.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Pentafluorosulfanyl (SF5) in Drug Design: Enhancing Lipophilicity and Beyond
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the arsenal of fluorine-containing motifs, the pentafluorosulfanyl (SF5) group has emerged as a uniquely powerful tool. Often dubbed a "super-trifluoromethyl group," the SF5 moiety offers a distinct combination of properties—most notably, a significant enhancement of lipophilicity—that can be leveraged to overcome challenges in drug development. This guide provides an in-depth technical overview of the SF5 group, focusing on its role in modulating lipophilicity and its broader implications for drug design. We will explore its fundamental physicochemical properties, provide quantitative comparisons to other common functional groups, detail synthetic strategies, and discuss its impact on ADME (absorption, distribution, metabolism, and excretion) properties through relevant case studies.
Introduction: The Rise of a "Super" Functional Group
For decades, the trifluoromethyl (CF3) group has been the workhorse for medicinal chemists seeking to introduce fluorine into their molecules. Its electron-withdrawing nature and metabolic stability are well-documented. However, the quest for novel chemical space and improved drug-like properties has led to the exploration of more exotic fluorinated substituents. The pentafluorosulfanyl (SF5) group, with its unique octahedral geometry and robust physicochemical characteristics, has garnered significant attention for its ability to confer substantial increases in lipophilicity while maintaining metabolic stability.[1][2][3] This makes it an invaluable tool for enhancing membrane permeability and oral bioavailability of drug candidates.[1]
The SF5 group is not merely a more lipophilic version of the CF3 group; its distinct steric and electronic profile offers a nuanced approach to molecular optimization.[4] It can serve as a bioisosteric replacement for not only the CF3 group but also for bulky moieties like tert-butyl and nitro groups, providing a unique vector for structure-activity relationship (SAR) studies.[5][6]
Physicochemical Properties: A Profile of Power and Stability
The utility of the SF5 group in drug design stems from a unique confluence of properties:
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF5 group one of the most electronegative functionalities used in medicinal chemistry.[1] This can significantly influence the pKa of neighboring acidic or basic centers and modulate interactions with biological targets.[4]
-
Exceptional Stability: The sulfur(VI) center and the strength of the S-F bonds confer remarkable thermal and chemical stability.[1] SF5-containing compounds are generally resistant to metabolic degradation, which can lead to a longer in vivo half-life.[1][2]
-
Defined Steric Profile: With a van der Waals volume of approximately 55.4 ų, the SF5 group is sterically larger than a CF3 group (34.6 ų) but smaller than a tert-butyl group (76.9 ų).[7] Its unique octahedral geometry can be exploited to probe the steric tolerance of enzyme active sites or receptor binding pockets.[7][8]
-
Pronounced Lipophilicity: Despite its high polarity, the SF5 group is intensely lipophilic. This property is central to its application in enhancing a drug's ability to cross biological membranes.
The Core of the Matter: Enhancing Lipophilicity
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADME profile. A molecule's ability to passively diffuse across the gut wall for oral absorption is directly related to its lipophilicity. The SF5 group provides a significant boost in this department.
The Hansch lipophilicity parameter (π) quantifies the contribution of a substituent to the overall LogP of a molecule. A positive π value indicates an increase in lipophilicity. The SF5 group possesses one of the highest π values among common functional groups.
| Functional Group | Hansch Lipophilicity Parameter (π) | LogP (Substituted Benzene) |
| -H | 0.00 | 2.13 |
| -CF3 | +0.88[4][9] | 2.85[10] |
| -SF5 | +1.23[4][7] | 3.62[10] |
As the data clearly indicates, substituting a hydrogen atom on a benzene ring with an SF5 group increases the LogP by approximately 1.49 units. This is a substantially greater increase than that provided by the CF3 group. This enhanced lipophilicity can be a decisive factor in improving the oral bioavailability of a drug candidate that might otherwise suffer from poor absorption.[1][4]
For instance, in a study on 2-substituted indoles, replacing a CF3 group with an SF5 group resulted in an increase in the measured LogP of roughly 0.3 units.[7][11] This demonstrates the consistent and predictable lipophilicity enhancement provided by the SF5 moiety.
Synthetic Strategies for Introducing the SF5 Group
Historically, the synthetic difficulty of introducing the SF5 group has been a barrier to its widespread adoption.[2] However, recent advances have made SF5-containing building blocks more accessible. The two primary approaches are the oxidative fluorination of sulfur compounds and the radical addition of SF5-containing reagents to unsaturated systems.
Experimental Protocol: Synthesis of an Aryl-SF5 Compound via Oxidative Fluorination
This protocol provides a general methodology for the synthesis of an aryl-SF5 compound from a corresponding aryl disulfide.
Materials:
-
Aryl disulfide
-
Silver(II) fluoride (AgF2)
-
Acetonitrile (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aryl disulfide (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the disulfide.
-
Reagent Addition: Under a positive pressure of nitrogen, carefully add silver(II) fluoride (AgF2) (10-12 eq) in portions. The reaction is exothermic and may require cooling with a water bath.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by pouring it into a stirred solution of aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-SF5 compound.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of aryl-SF5 compounds.
Impact on ADME Properties
The introduction of an SF5 group can have a profound impact on a molecule's overall ADME profile, extending beyond its influence on absorption.
-
Distribution: The increased lipophilicity can alter how a drug distributes throughout the body, potentially leading to increased penetration of the blood-brain barrier or greater partitioning into adipose tissue.[1]
-
Metabolism: The high chemical stability of the SF5 group makes it exceptionally resistant to metabolic enzymes, particularly cytochrome P450s.[1][2] This can block a potential site of metabolism, leading to a longer half-life and reduced metabolic clearance.
-
Excretion: Changes in a drug's distribution and metabolism will consequently affect its route and rate of excretion.[1]
Case Studies: The SF5 Group in Action
Several drug discovery programs have successfully utilized the SF5 group to optimize lead compounds.
-
Antimalarial Agents: In the development of analogs of the antimalarial drug mefloquine, the replacement of a CF3 group with an SF5 group led to a compound with higher in vivo activity and a longer half-life.[12]
-
Insecticides: In the field of agrochemicals, SF5-containing meta-diamide insecticides have shown high potency and excellent selectivity, with favorable water solubility and LogP values.[13][14]
-
Anti-inflammatory Agents: The SF5-substituted analog of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid has been a subject of study, demonstrating the applicability of this moiety in well-established drug classes.[6]
Diagram: Lipophilicity and Drug Absorption
Caption: The relationship between molecular lipophilicity and oral drug absorption.
Conclusion and Future Perspectives
The pentafluorosulfanyl group is a powerful and increasingly important tool in the medicinal chemist's toolbox. Its ability to dramatically and predictably increase lipophilicity, coupled with its exceptional metabolic stability and unique steric profile, makes it a valuable substituent for lead optimization. While synthetic challenges have historically limited its use, ongoing advancements in synthetic methodology are making SF5-containing building blocks more readily available.[15] As our understanding of the nuanced effects of the SF5 group on biological systems grows, we can expect to see its application in an even wider range of therapeutic areas, leading to the development of more effective and safer medicines.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]
Understanding the unique molecular structure and conformation of 4-(Pentafluorosulfanyl)benzonitrile.
Introduction: The Emergence of the Pentafluorosulfanyl Group in Advanced Molecular Design
In the landscape of modern chemistry, the pursuit of novel molecular functionalities that impart unique and advantageous properties is relentless. Among the array of electron-withdrawing groups, the pentafluorosulfanyl (SF5) moiety has carved out a significant niche, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," the SF5 group boasts a remarkable combination of high thermal and chemical stability, strong electron-withdrawing character, and significant lipophilicity.[3][4] These attributes make it a compelling bioisostere for other functional groups, offering researchers and drug developers a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][3]
This technical guide provides an in-depth exploration of the molecular structure and conformation of a key SF5-containing building block: 4-(Pentafluorosulfanyl)benzonitrile. By dissecting its structural nuances, spectroscopic signatures, and the electronic interplay between its constituent functional groups, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this unique molecule's potential in designing next-generation chemical entities.
Molecular Structure and Conformation: A Deep Dive
The SF5 group is characterized by a sulfur atom in a +6 oxidation state, bonded to five fluorine atoms in a square pyramidal geometry. One fluorine atom occupies the axial position, while the other four are situated in the equatorial plane. The bond between the sulfur atom and the aromatic ring completes the octahedral coordination around the sulfur.
A critical conformational feature is the orientation of the SF5 group relative to the benzene ring. In the solid state, the pentafluorosulfanyl group typically adopts a staggered conformation with respect to the ortho-hydrogens of the benzene ring.[5][6] This arrangement minimizes steric hindrance and is the energetically preferred conformation.
Key Structural Parameters (Inferred from 2-iodo-4-(pentafluorosulfanyl)benzonitrile)
The following table summarizes the key bond lengths and angles of the SF5 group, which are expected to be highly similar in this compound.
| Parameter | Value (Å or °) | Source |
| S-F (axial) Bond Length | ~1.582 Å | [5][6] |
| S-F (equatorial) Bond Length | ~1.561 - 1.572 Å | [5][6] |
| C-S Bond Length | Not directly available for the parent compound | |
| F(axial)-S-F(equatorial) Angle | ~90° | [5][6] |
| F(equatorial)-S-F(equatorial) Angle | ~90° | [5][6] |
Note: The values are derived from the crystal structure of 2-iodo-4-(pentafluorosulfanyl)benzonitrile and serve as a close approximation.
The axial S-F bond is consistently observed to be slightly longer than the equatorial S-F bonds, a common feature in SF5-substituted aromatics.[5][6] The carbon-sulfur bond length, while not explicitly determined for the parent nitrile, is a critical parameter influencing the electronic communication between the SF5 group and the aromatic system.
The Electronic Synergy of the SF5 and Cyano Groups
The substitution of the benzene ring with both a pentafluorosulfanyl group and a cyano group at the para position creates a molecule with pronounced electronic characteristics. Both the SF5 and the cyano (CN) groups are potent electron-withdrawing groups.[3][7] The SF5 group exerts its influence primarily through a strong negative inductive effect (-I), while the cyano group contributes through both inductive and resonance effects (-I, -M).
This dual substitution leads to a significant polarization of the aromatic ring, rendering the aromatic protons and carbons more deshielded, a feature readily observable in NMR spectroscopy. The powerful electron-withdrawing nature of these groups also lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack on the aromatic ring, provided the reaction conditions can overcome the high stability of the SF5 group.[7]
Experimental Protocols for Synthesis and Characterization
Synthesis of this compound
A robust method for the synthesis of this compound involves a Negishi cross-coupling reaction. This approach offers good yields and functional group tolerance.[8]
Step-by-Step Methodology:
-
Preparation of the Organozinc Reagent:
-
Activate zinc dust by heating under vacuum.
-
Treat the activated zinc with a catalytic amount of iodine in dry N,N-dimethylformamide (DMF).
-
Add a solution of a suitable iodo-alanine derivative (as a precursor for the nitrile, though for direct synthesis a more direct precursor would be used) in dry DMF and heat to form the organozinc species.
-
-
Negishi Cross-Coupling:
-
To the freshly prepared organozinc reagent, add 1-bromo-4-(pentafluorosulfanyl)benzene.
-
Add a palladium catalyst, such as Pd(dba)2, and a suitable phosphine ligand (e.g., P(o-tol)3 or SPhos).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' system for the aromatic protons, reflecting the para-substitution pattern. The strong electron-withdrawing nature of both substituents will shift these signals downfield compared to benzene.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons. The carbon atom attached to the SF5 group and the cyano-substituted carbon will show characteristic chemical shifts.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative. It will typically show two signals corresponding to the axial and equatorial fluorine atoms of the SF5 group. The axial fluorine will appear as a quintet due to coupling with the four equatorial fluorines, and the equatorial fluorines will appear as a doublet of quintets (or a more complex multiplet) due to coupling with the axial fluorine and the other equatorial fluorines.[9][10]
Infrared (IR) Spectroscopy:
FTIR spectroscopy can confirm the presence of key functional groups.
-
A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.
-
Strong absorption bands in the fingerprint region, typically between 500 and 900 cm⁻¹, can be attributed to the S-F stretching vibrations of the pentafluorosulfanyl group.
Visualizing the Molecular Structure and Synthetic Workflow
To provide a clearer understanding of the molecular arrangement and the synthetic process, the following diagrams have been generated using Graphviz.
Caption: A 2D representation of the molecular structure.
Caption: Workflow for the synthesis of the title compound.
Conclusion and Future Outlook
This compound stands as a testament to the power of fluorine chemistry in creating molecules with exceptional properties. Its unique combination of a highly electron-deficient aromatic ring and a sterically demanding, lipophilic SF5 group makes it an invaluable building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its molecular structure, conformation, and electronic properties, as detailed in this guide, is paramount for harnessing its full potential. As synthetic methodologies for introducing the SF5 group become more accessible and our understanding of its influence on molecular properties deepens, we can anticipate the emergence of a new generation of innovative chemical entities based on this remarkable scaffold.
References
- 1. rsc.org [rsc.org]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 4. Pentafluorobenzonitrile | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
The Pentafluorosulfanyl Group: From Chemical Curiosity to a Powerhouse in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF5) group, once a synthetic challenge and chemical rarity, has emerged as a formidable tool in the medicinal chemist's arsenal.[1][2] Often dubbed the "super-trifluoromethyl group," its unique combination of physicochemical properties—including high electronegativity, exceptional stability, and significant lipophilicity—offers a distinct advantage in the quest to design more effective and durable therapeutics.[3][4][5] This guide provides a comprehensive overview of the SF5 group, from its initial discovery to its current-day significance. We will delve into its core electronic and steric properties, explore key synthetic strategies that have made its inclusion in complex molecules feasible, and examine case studies where it has profoundly impacted the pharmacological profile of bioactive compounds.
A Historical Perspective: The Dawn of the SF5 Era
The journey of the pentafluorosulfanyl group in organic chemistry began in the mid-20th century, with the first organic SF5-containing molecules being synthesized over six decades ago.[5][6] For a long time, the practical application of this unique moiety was severely hampered by the lack of accessible and scalable synthetic methods.[6][7][8] Early approaches often involved harsh reagents like elemental fluorine or difficult-to-handle gases such as SF5Cl, restricting its use to a small circle of specialized chemists.[9][10] However, the tantalizing properties of the SF5 group spurred persistent research, leading to the development of more practical synthetic routes in recent years, which has unlocked its widespread investigation in drug discovery and materials science.[6][10][11]
Decoding the Properties: Why SF5 is a "Super-Trifluoromethyl" Group
The excitement surrounding the SF5 group stems from a unique confluence of properties that distinguish it from other common functional groups, particularly its closest fluorinated relative, the trifluoromethyl (CF3) group.[3][4] Its octahedral geometry is a key distinguishing feature.[12]
Electronic Effects: A Powerful Electron Sink
The SF5 group is one of the most powerfully electron-withdrawing groups known in organic chemistry.[1][4][13] This is a result of the cumulative inductive effect of five highly electronegative fluorine atoms channeled through the sulfur atom. Its electron-withdrawing nature, quantified by Hammett constants, is significantly greater than that of the CF3 or even the nitro (NO2) group.[12] This strong electronic pull can profoundly influence a molecule's pKa, modulate the reactivity of adjacent functional groups, and enhance binding interactions with biological targets through favorable electrostatic interactions.[12] Furthermore, the SF5 group exhibits a negative hyperconjugation effect, which imparts cationic character to the sulfur atom, enhancing its role as a potent electron acceptor.[14]
Lipophilicity and Permeability
Lipophilicity is a critical parameter in drug design, governing a molecule's ability to cross cell membranes and influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[15] The SF5 group significantly increases the lipophilicity of a parent molecule. Experimental data consistently show that replacing a CF3 group with an SF5 group leads to a substantial increase in the octanol-water partition coefficient (logP).[15][16][17] This enhanced lipophilicity can improve a drug candidate's membrane permeability and bioavailability.[1][12]
Steric Profile and Size
With a molecular volume of approximately 55.4 ų, the SF5 group is considerably larger than the CF3 group (34.6 ų) but smaller than the tert-butyl group (76.9 ų).[12] This intermediate size, combined with its unique octahedral geometry, allows it to serve as a bioisostere for both groups, filling binding pockets in a way that can enhance selectivity and potency.[1][18][19]
Unmatched Stability
The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the moiety with high thermal and chemical stability.[1][3][4] This robustness translates directly to metabolic stability in a physiological environment.[20] SF5-substituted compounds are highly resistant to metabolic degradation, which can extend a drug's half-life in the body, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[1][6]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of the SF5 group in comparison to other commonly used functional groups in medicinal chemistry.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) | Nitro (NO2) |
| Hammett Constant (σp) | 0.68[12] | 0.53[12] | -0.20 | 0.78 |
| Hansch Lipophilicity (π) | 1.23[12] | 0.88[12] | 1.98 | -0.28 |
| Volume (ų) | 55.4[12] | 34.6[12] | 76.9[12] | ~28 |
| Metabolic Stability | Very High[1][6][20] | High | Moderate (Oxidation) | Low (Reduction) |
Synthetic Strategies: Accessing the SF5 Moiety
The primary obstacle to the widespread adoption of the SF5 group was the difficulty of its installation.[6][7] Recent advances have led to more reliable and safer protocols, making SF5-containing building blocks more accessible.
Oxidative Fluorination of Aryl Thiols and Disulfides
A common and effective method for the synthesis of aryl-SF5 compounds is the direct oxidative fluorination of aryl disulfides (Ar-S-S-Ar) or aryl thiols (Ar-SH).
The general process involves a two-step sequence starting from common aryl building blocks, which are first converted to a thiol or disulfide intermediate, followed by oxidative fluorination.
Caption: General workflow for aryl-SF5 synthesis.
This protocol is based on the oxidative fluorination of the corresponding disulfide using Silver(II) Fluoride (AgF2), a method highlighted as a significant advancement in the field.[10]
Materials:
-
Bis(4-nitrophenyl) disulfide
-
Silver(II) Fluoride (AgF2)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Hexane
-
Celite
Procedure:
-
Reaction Setup: In a fume hood, add bis(4-nitrophenyl) disulfide (1.0 equiv) to a dry, inert flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.
-
Fluorinating Agent: Carefully add Silver(II) Fluoride (AgF2) (10-12 equiv) to the suspension in portions. The reaction is exothermic and should be monitored.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Quenching and Filtration: Upon completion, dilute the reaction mixture with anhydrous hexane. Filter the suspension through a pad of Celite to remove silver byproducts. Wash the Celite pad with additional hexane.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-pentafluorosulfanyl-nitrobenzene.
Causality and Trustworthiness: The use of a potent fluorinating agent like AgF2 is crucial for the efficient oxidation of the sulfur atom from a low-valent state directly to the S(VI) state of the SF5 group.[10] The protocol's self-validating nature lies in the clear separation of inorganic silver salts (AgF, Ag) upon completion, which can be visually confirmed. Monitoring by ¹⁹F NMR provides an unambiguous signal for the SF5 group (typically a singlet for the apical fluorine and a doublet for the four equatorial fluorines), confirming product formation.
Radical Addition of SF5Cl
For aliphatic systems, the radical addition of pentafluorosulfanyl chloride (SF5Cl) across double bonds or other radical acceptors is a key strategy.[21][22] Recent developments have provided safer, gas-reagent-free methods for generating SF5Cl in situ, expanding the utility of this approach.[22]
Significance in Medicinal Chemistry: Case Studies
The true measure of the SF5 group's value is its successful application in modulating the biological activity of drug candidates. It is often used as a bioisosteric replacement for trifluoromethyl, tert-butyl, halogen, or nitro groups.[1][18][19]
Case Study: Cannabinoid Receptor (CB1) Ligands
In a study on pyrazole-based cannabinoid receptor ligands, researchers synthesized and compared a series of compounds with SF5, CF3, and tert-butyl substituents.[17][23]
Key Findings:
-
Affinity and Selectivity: The SF5-substituted pyrazoles generally displayed slightly higher or equivalent affinity for the CB1 receptor compared to their CF3 and tert-butyl counterparts.[23] They also showed improved selectivity towards the CB2 receptor.[23]
-
Pharmacological Profile: Functional assays confirmed that the SF5 and CF3 compounds acted as CB1 neutral antagonists.[17][23]
-
Lipophilicity: As expected, the SF5 analogs had higher logP values than the CF3 analogs, but lower than the tert-butyl versions, demonstrating a predictable way to fine-tune this critical property.[17]
This study validated the SF5 group as an effective and synthetically accessible bioisostere for both the electron-withdrawing CF3 group and the bulky tert-butyl group in this therapeutic class.[23]
Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Teriflunomide is a CF3-containing drug used to treat multiple sclerosis that works by inhibiting the enzyme DHODH. Researchers investigated replacing the CF3 group with an SF5 group.
Key Findings:
-
In Vitro Activity: The SF5-substituted teriflunomide derivative demonstrated equal or even better pharmacological activity compared to the original CF3-containing drug.[24]
-
Anti-inflammatory Activity: The SF5 analog showed an improved capacity to inhibit T-cell proliferation, suggesting potentially better anti-inflammatory activity.[24]
-
Bioisosterism: This work highlights that the SF5 group can be a viable bioisostere for the CF3 group, preserving or even enhancing the desired biological activity.[24]
Logical Framework: Bioisosteric Replacement
The decision to incorporate an SF5 group is often driven by a strategy of bioisosteric replacement, where a known functional group on a lead compound is swapped to optimize its properties.
Caption: Bioisosteric replacement strategy using the SF5 group.
Conclusion and Future Perspectives
The pentafluorosulfanyl group has transitioned from a synthetic curiosity to a valuable and strategic component in modern drug design.[1][11] Its unique electronic and steric profile, coupled with its ability to enhance lipophilicity and metabolic stability, provides a powerful lever for optimizing lead compounds. While synthetic challenges remain, particularly for its introduction into complex aliphatic systems, the development of more robust and accessible methods continues to broaden its applicability.[1][6] As our understanding of the nuanced interplay between the SF5 group and biological systems grows, it is poised to become an even more essential tool in the development of the next generation of therapeutics and agrochemicals.[3][5]
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SF5-containing building blocks - Enamine [enamine.net]
- 5. mdpi.com [mdpi.com]
- 6. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues – SINAPSE [sinapse.ac.uk]
- 18. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
- 21. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Semantic Scholar [semanticscholar.org]
- 22. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]
- 23. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
Preliminary Safety and Handling Guidelines for 4-(Pentafluorosulfanyl)benzonitrile in a Laboratory Setting
Abstract
This technical guide provides a comprehensive overview of the preliminary safety and handling guidelines for 4-(Pentafluorosulfanyl)benzonitrile (CAS No: 401892-85-1) in a laboratory environment. The pentafluorosulfanyl (SF₅) group is of increasing interest in medicinal chemistry and materials science due to its unique electronic and physicochemical properties, such as high electronegativity, thermal stability, and lipophilicity.[1][2][3] As this compound becomes more prevalent in research and development, a thorough understanding of its potential hazards and the implementation of robust safety protocols are imperative. This document synthesizes available safety data, information on analogous compounds, and established best practices for handling hazardous chemicals to provide researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely.
Introduction to this compound
This compound, also known as 4-cyanophenylsulfur pentafluoride, is an aromatic compound featuring a nitrile group and a pentafluorosulfanyl group attached to a benzene ring.[4] The SF₅ group is considered a "super-trifluoromethyl group" due to its strong electron-withdrawing nature and significant steric bulk, which can impart desirable properties to bioactive molecules, including enhanced metabolic stability and binding affinity.[1][5] While the SF₅ group itself is known for its high thermal and chemical stability, the overall hazard profile of the molecule must be carefully considered.[1] This guide is intended to serve as a foundational resource for establishing safe laboratory practices.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any work with this compound commences. The following sections detail the known and potential hazards associated with this compound, drawing from data on the compound itself and structurally related molecules such as benzonitrile and other aromatic nitriles.
Toxicological Profile
-
Acute Toxicity: Benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin.[6] Exposure to high levels can lead to respiratory distress, convulsions, coma, and even death.[6] 4-Aminobenzonitrile has an oral LD50 in rats of 283 mg/kg.[5] Given the presence of the nitrile group, it is prudent to handle this compound as a substance with a similar or potentially higher acute toxicity profile.
-
Irritation: Benzonitrile is an irritant to the skin, eyes, and respiratory tract.[6] 4-Aminobenzonitrile is also a known eye and skin irritant.[7] Therefore, this compound should be treated as a potent irritant.
-
Chronic Exposure: Repeated exposure to benzonitrile may cause damage to the liver and nervous system.[6] The long-term effects of exposure to this compound are unknown.
Physical and Chemical Hazards
The pentafluorosulfanyl group is generally stable, but the compound as a whole may present other hazards.[1]
-
Thermal Decomposition: Upon heating or combustion, aromatic nitriles can release highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[8][9] The presence of fluorine in the molecule suggests that hydrogen fluoride, a highly corrosive and toxic gas, may also be a decomposition product.
-
Reactivity:
-
With Strong Acids and Bases: Benzonitrile reacts violently with strong acids, producing highly toxic hydrogen cyanide gas.[8] While the electron-withdrawing SF₅ group may influence the reactivity of the nitrile, it should be assumed that contact with strong acids or bases is hazardous.
-
With Oxidizing and Reducing Agents: Aromatic nitriles can react with strong oxidizing and reducing agents.[1][2][10][11] Such reactions may be exothermic and produce hazardous byproducts.
-
-
Dust Explosion: As a solid, there is a potential for a dust explosion if the powder is dispersed in the air in the presence of an ignition source.[12][13]
Engineering and Administrative Controls
To minimize exposure, a multi-layered approach to control is essential.
-
Ventilation: All handling of this compound, especially weighing and transferring of the solid, must be conducted in a certified chemical fume hood.[3]
-
Designated Area: A specific area of the laboratory should be designated for work with this compound to prevent cross-contamination.[14]
-
Safe Work Practices:
-
Minimize the quantities of the compound being handled at any one time.
-
Develop a standard operating procedure (SOP) specific to the experimental protocol.
-
Avoid working alone when handling this compound.[15]
-
Ensure that all personnel are trained on the specific hazards and handling procedures for this compound.
-
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Given the potential for skin absorption, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6]
Safe Handling and Storage Procedures
Handling Solid Compound
As this compound is a solid, care must be taken to avoid generating dust.[12][16]
Protocol for Weighing and Transferring:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Line the work surface with absorbent, disposable bench paper.
-
Weighing: If possible, use a balance inside the fume hood. Alternatively, use the "tare method": pre-weigh a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container outside the hood.[14]
-
Transfer: Use spatulas and other tools dedicated to this compound. Avoid scooping in a manner that creates airborne dust.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
-
Store away from sources of heat and ignition.
Spill and Emergency Procedures
Spills
-
Minor Spill (in a fume hood):
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry to the contaminated area.
-
Contact the institution's emergency response team.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[17][18][19] Do not dispose of this chemical down the drain.
Summary of Key Data and Procedures
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 401892-85-1 | [4] |
| Molecular Formula | C₇H₄F₅NS | [4] |
| Appearance | Beige solid | [20] |
Standard Operating Procedure Workflow
Caption: Standard operating procedure for handling this compound.
References
- 1. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nj.gov [nj.gov]
- 4. epa.gov [epa.gov]
- 5. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. BENZONITRILE [training.itcilo.org]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 12. resources.psi-bfm.com [resources.psi-bfm.com]
- 13. Powder handling risk can be avoided [manufacturingchemist.com]
- 14. safety.duke.edu [safety.duke.edu]
- 15. BENZONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 17. ethz.ch [ethz.ch]
- 18. whatcomcounty.us [whatcomcounty.us]
- 19. nipissingu.ca [nipissingu.ca]
- 20. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of SF5-Containing Aromatic Amino Acids via Negishi Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF5) group is of significant interest in medicinal chemistry and drug discovery due to its unique electronic properties, steric bulk, and metabolic stability. This document provides a detailed protocol for the synthesis of SF5-containing aromatic amino acids, a critical class of building blocks for novel peptides and pharmaceuticals. The core of this methodology is a Negishi cross-coupling reaction, which offers a reliable route for the formation of the key C-C bond between the aromatic SF5 moiety and the amino acid backbone. This guide will delve into the rationale behind the experimental design, provide step-by-step instructions, and discuss key optimization parameters.
Introduction: The Significance of the SF5 Moiety in Drug Design
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The pentafluorosulfanyl (SF5) group, in particular, has garnered attention as a "super-trifluoromethyl" analogue. Its strong electron-withdrawing nature, high lipophilicity, and significant steric presence can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The SF5 group can enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2]
The synthesis of SF5-containing aromatic amino acids provides a gateway to incorporating this unique functional group into peptides and other complex molecules. These modified amino acids can be used to develop novel therapeutic peptides with enhanced stability and activity, or as building blocks for small molecule drug candidates.[1][3] This protocol focuses on a robust Negishi cross-coupling strategy to access these valuable compounds.[1][3][4]
The Negishi Cross-Coupling Approach
The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. It involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[5] This methodology was chosen for the synthesis of SF5-containing aromatic amino acids due to its functional group tolerance and its effectiveness in coupling sp2-hybridized carbon centers.
Why Negishi Coupling?
-
Functional Group Tolerance: Organozinc reagents are generally more tolerant of sensitive functional groups compared to other organometallics like Grignard or organolithium reagents. This is crucial when working with amino acid derivatives that contain protected amine and carboxyl groups.
-
Reaction Conditions: The reaction can often be carried out under relatively mild conditions, which helps to preserve the integrity of the chiral amino acid backbone.
-
Availability of Starting Materials: The required starting materials, such as SF5-aryl halides and halogenated amino acid precursors, are accessible.
Experimental Workflow Overview
The overall synthesis can be broken down into three main stages: preparation of the coupling partners, the Negishi cross-coupling reaction itself, and the final deprotection of the amino acid.
Figure 1: General workflow for the synthesis of SF5-aromatic amino acids.
Detailed Protocol: Synthesis of SF5-Phenylalanine Derivatives
This protocol is based on the successful synthesis reported by Grigolato et al. (2018).[1]
Materials and Reagents
-
Boc-protected iodo-amino acid precursor (synthesized from the corresponding Boc-protected serine)[1]
-
1-Bromo-3-(pentafluorosulfanyl)benzene or 1-bromo-4-(pentafluorosulfanyl)benzene
-
Zinc dust (<10 micron, activated)
-
Iodine (catalytic amount)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., ethyl acetate, hexane, silica gel)
Reaction Scheme
Figure 2: Negishi cross-coupling for SF5-phenylalanine synthesis.
Step-by-Step Procedure
Step 1: Activation of Zinc and Formation of the Organozinc Reagent
-
To a dry flask under an inert atmosphere (e.g., argon), add zinc dust (4.0 equivalents).
-
Heat the zinc dust at 100 °C under vacuum for 30 minutes to activate it.[4]
-
Allow the flask to cool to room temperature and backfill with argon.
-
Add a catalytic amount of iodine in dry DMF (e.g., 0.5 mL).
-
Heat the mixture at 50 °C for 20 minutes. The disappearance of the iodine color indicates the activation of zinc.
-
Add the SF5-aryl bromide (1.0 equivalent) to the activated zinc mixture.
-
Heat the reaction at 70 °C for 20 minutes to facilitate the formation of the organozinc reagent.
Causality: The activation of zinc is crucial for the oxidative insertion into the aryl-bromide bond to form the organozinc reagent.[6] Iodine is a common activator for this purpose.
Step 2: The Negishi Cross-Coupling Reaction
-
In a separate dry flask under argon, dissolve the Boc-protected iodo-amino acid precursor (1.0 equivalent), Pd(dba)2 (3 mol%), and SPhos (0.1 equivalents) in dry THF.
-
Add the freshly prepared SF5-aryl zinc reagent solution from Step 1 to the flask containing the amino acid precursor and catalyst system.
-
Stir the reaction mixture at 50 °C. Reaction times can vary, typically from 3 to 5 hours, followed by stirring at room temperature for up to 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Causality: The palladium catalyst facilitates the cross-coupling. SPhos is a bulky, electron-rich phosphine ligand that has been shown to be highly effective in Negishi couplings, promoting high yields.[1][7] The use of SPhos demonstrated a significant improvement in yield compared to other phosphine ligands like P(o-tol)3.[1][4]
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane in dichloromethane).[1]
Reaction Optimization Data
The choice of ligand is critical for the success of this reaction. The following table summarizes the optimization results reported by Grigolato et al. (2018).[1][7]
| Entry | SF5-Aryl Bromide | Ligand | Yield (%) |
| 1 | 1-bromo-4-(pentafluorosulfanyl)benzene | P(o-tol)3 | 8 |
| 2 | 1-bromo-3-(pentafluorosulfanyl)benzene | P(o-tol)3 | 26 |
| 3 | 1-bromo-4-(pentafluorosulfanyl)benzene | SPhos | 38 |
| 4 | 1-bromo-3-(pentafluorosulfanyl)benzene | SPhos | 35 |
| 5 | 1-bromo-4-(pentafluorosulfanyl)benzene | SPhos | 42 |
| 6 | 1-bromo-3-(pentafluorosulfanyl)benzene | SPhos | 32 |
Table 1: Optimization of the Negishi cross-coupling reaction. Yields are for the isolated product.[1][7]
Deprotection and Further Applications
The resulting protected SF5-aromatic amino acid can be deprotected using standard procedures. For example, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), and the benzyl ester can be cleaved by hydrogenation.[1]
The synthesized SF5-amino acids are compatible with standard peptide coupling reagents, allowing for their incorporation into peptide chains.[1][3] This opens up avenues for exploring the impact of the SF5 group on peptide structure, stability, and biological activity.
Conclusion
The Negishi cross-coupling reaction provides an effective and reliable method for the synthesis of novel SF5-containing aromatic amino acids. The protocol outlined in this application note, with the optimized catalyst system of Pd(dba)2 and SPhos, offers a practical route to these valuable building blocks for drug discovery and development. Careful execution of the described steps, particularly the activation of zinc and the maintenance of an inert atmosphere, is key to achieving good yields and high purity of the desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Rising Star in Medicinal Chemistry: Applications of 4-(Pentafluorosulfanyl)benzonitrile as a Versatile Synthetic Intermediate
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl" moiety, offering a unique combination of properties that are highly advantageous for medicinal chemists. This guide delves into the practical applications of 4-(pentafluorosulfanyl)benzonitrile, a key building block that serves as a gateway to a diverse array of SF₅-functionalized pharmaceutical intermediates. We will explore the underlying principles of its reactivity and provide detailed protocols for its conversion into high-value synthetic precursors.
The Allure of the Pentafluorosulfanyl Group in Drug Design
The SF₅ group, with its distinctive octahedral geometry, imparts a unique set of physicochemical characteristics to an organic molecule.[1] Its strong electron-withdrawing nature, which is even greater than that of the trifluoromethyl (CF₃) group, can significantly modulate the pKa of nearby functionalities, influencing drug-receptor interactions.[2] Furthermore, the SF₅ group is characterized by exceptional thermal and chemical stability, which can enhance the metabolic stability of a drug, leading to an extended half-life in the body.[1] Despite its high electronegativity, the SF₅ group is also remarkably lipophilic, a property that can improve a molecule's ability to permeate biological membranes and enhance its bioavailability.[1] This unique combination of properties makes the SF₅ group an attractive bioisostere for other common functionalities such as the tert-butyl, trifluoromethyl, and nitro groups.[1]
| Property | Description | Impact on Drug Discovery |
| High Electronegativity | The five fluorine atoms create a potent electron-withdrawing effect, making the SF₅ group one of the most electronegative functional moieties. | Can significantly alter the electronic landscape of a molecule, influencing its acidity/basicity (pKa) and its binding interactions with biological targets. |
| Exceptional Stability | The sulfur-fluorine bonds are incredibly strong, rendering the SF₅ group highly resistant to thermal and chemical degradation. | Leads to improved metabolic stability of drug candidates, potentially increasing their in vivo half-life and duration of action. |
| Significant Lipophilicity | Despite the presence of highly electronegative fluorine atoms, the SF₅ group increases the overall lipophilicity of a molecule. | Can enhance membrane permeability and absorption, leading to improved bioavailability of orally administered drugs. |
| Steric Bulk | The SF₅ group is sterically demanding, with a size that is larger than a trifluoromethyl group. | Can be used to probe steric pockets in binding sites and to shield metabolically labile positions on a drug molecule. |
From Nitrile to Essential Building Blocks: Key Transformations
This compound is a versatile starting material that can be readily converted into two pivotal intermediates for pharmaceutical synthesis: 4-(pentafluorosulfanyl)benzylamine and 4-(pentafluorosulfanyl)benzoic acid. These transformations unlock a vast chemical space for the development of novel therapeutics.
Protocol 1: Catalytic Hydrogenation to 4-(Pentafluorosulfanyl)benzylamine
The reduction of the nitrile functionality to a primary amine is a fundamental transformation in organic synthesis. For substrates containing the strongly electron-withdrawing SF₅ group, catalytic hydrogenation using Raney Nickel is a robust and efficient method. The resulting 4-(pentafluorosulfanyl)benzylamine is a valuable precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.
Reaction Scheme:
References
Application Notes & Protocols: Incorporation of the Pentafluorosulfanyl (SF5) Group into Heterocyclic Scaffolds
Introduction: The Rise of the "Super-Trifluoromethyl" Group in Heterocyclic Chemistry
The pentafluorosulfanyl (SF5) group is rapidly emerging from the realm of specialized fluorine chemistry to become a strategic tool in modern drug discovery and materials science.[1][2] Comprising a central sulfur atom in a +6 oxidation state octahedrally coordinated to five fluorine atoms, the SF5 group possesses a unique combination of physicochemical properties that make it highly attractive for molecular design.[1][3] For decades, its application was hampered by a lack of practical synthetic methods, but recent advancements have opened the door to its widespread investigation.[4][5]
Often dubbed the "super-trifluoromethyl group," the SF5 moiety surpasses the widely used CF3 group in several key aspects.[4][6] It exhibits greater electronegativity (Hammett constant σp = 0.68 for SF5 vs. 0.53 for CF3), exceptional thermal and chemical stability, and significantly higher lipophilicity (Hansch parameter π = 1.23 for SF5 vs. 0.88 for CF3).[1][5][7] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, improving metabolic stability, membrane permeability, and binding affinity.[1][8] Consequently, the SF5 group is increasingly utilized as a bioisostere for trifluoromethyl, tert-butyl, and even nitro groups in the design of novel therapeutics.[8]
This guide provides a detailed overview of the principal synthetic strategies for incorporating the SF5 group into heterocyclic scaffolds, complete with field-tested insights and step-by-step protocols for key transformations.
Strategy 1: Radical Addition-Cyclization of Unsaturated Precursors
One of the most robust and versatile methods for building SF5-heterocycles involves the radical addition of pentafluorosulfanyl chloride (SF5Cl) to an alkene or alkyne, followed by a cyclization event to construct the heterocyclic ring.[7][9] This approach is particularly powerful for creating five- and six-membered rings and can be telescoped into a single, efficient sequence.
Causality and Mechanistic Insight: The reaction is initiated by the generation of the electrophilic pentafluorosulfanyl radical (•SF5) from SF5Cl, typically using thermal, photochemical, or chemical initiators like triethylborane (Et3B).[9][10] This radical readily adds to the π-system of an unsaturated bond in a precursor molecule. The resulting carbon-centered radical intermediate is then strategically positioned to undergo an intramolecular cyclization, forming the heterocyclic core.
Caption: Workflow for Radical Addition-Cyclization.
Protocol 1: Synthesis of 2-SF5-Indoles via a Telescoped Radical Addition/Cyclization Sequence
This protocol, adapted from methodologies developed for 2-SF5-(aza)indoles, demonstrates a powerful, gram-scale-reproducible synthesis that combines four formal steps into a two-step telescoped procedure.[7]
Materials:
-
N-Tosyl-2-ethynylaniline derivative
-
Pentafluorosulfanyl chloride (SF5Cl) [CAUTION: Highly toxic gas ][11]
-
Triethylborane (Et3B), 1 M solution in hexanes
-
Acetonitrile (MeCN), anhydrous
-
Potassium phosphate tribasic (K3PO4)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a septum, add the N-tosyl-2-ethynylaniline (1.0 equiv) and anhydrous acetonitrile (to 0.1 M).
-
Inert Atmosphere: Purge the system with argon for 15 minutes.
-
Radical Addition:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble SF5Cl gas through the solution for 10 minutes. The solution should become saturated.
-
Slowly add triethylborane (1.0 M in hexanes, 1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC or LC-MS for the consumption of starting material.
-
-
Telescoped Cyclization & Deprotection:
-
To the crude reaction mixture from the previous step, add K3PO4 (5.0 equiv).
-
Heat the mixture to 80 °C and stir for 12-16 hours. The reaction progression can be monitored for the appearance of the deprotected 2-SF5-indole product.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-SF5-indole.
-
Data Summary:
| Substrate Type | Key Steps | Typical Yield | Reference |
| 2-Ethynyl Anilines | Radical addition of SF5Cl, dehydrochlorination, 5-endo-dig cyclization, deprotection. | 77-100% (for SF5-alkyne formation) | [7] |
| Acrylamides | Radical addition of SF5Cl, intramolecular cyclization. | Good to excellent | [12] |
| α-Substituted Alkenes | Photoredox catalytic domino cyclization using SF6. | Moderate to high | [13] |
Strategy 2: [3+2] Cycloaddition with SF5-Functionalized Building Blocks
This strategy relies on the "click chemistry" paradigm, using a pre-synthesized, stable SF5-alkyne as a key building block.[14][15] This alkyne can then undergo a 1,3-dipolar cycloaddition with various dipole partners (e.g., azides, diazo compounds, nitrile oxides) to efficiently construct five-membered SF5-heterocycles like triazoles, pyrazoles, and isoxazoles.[14][16][17][18]
Causality and Mechanistic Insight: The reaction proceeds via a concerted pericyclic mechanism. The electron-withdrawing nature of the SF5 group significantly influences the electronic properties of the alkyne, affecting the regioselectivity of the cycloaddition. For instance, in reactions with diazo compounds, this can lead to mixtures of regioisomers which may be separable by chromatography.[16][17] The development of flow chemistry conditions has been shown to improve yields and control for this reaction class.[19]
Caption: General workflow for [3+2] cycloaddition.
Protocol 2: Synthesis of Substituted SF5-Pyrazoles via 1,3-Dipolar Cycloaddition in Flow
This protocol is based on a reported flow chemistry method for the synthesis of SF5-pyrazoles, which offers advantages in terms of safety, reaction time, and scalability.[17][19]
Materials & Equipment:
-
SF5-substituted alkyne (e.g., 1-(Pentafluorosulfanyl)hexyne)
-
Diazoacetate (e.g., Ethyl diazoacetate)
-
Toluene, anhydrous
-
Flow chemistry system (e.g., syringe pumps, T-mixer, heated reactor coil)
-
Back-pressure regulator
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a solution of the SF5-alkyne (1.0 equiv) in anhydrous toluene (e.g., 0.2 M).
-
Prepare a solution of the diazoacetate (1.2 equiv) in anhydrous toluene (e.g., 0.24 M).
-
-
Flow System Setup:
-
Set up the flow reactor with two syringe pumps, a T-mixer, and a heated reactor coil (e.g., 10 mL PFA tubing). Set the reactor temperature to 100-120 °C.
-
Install a back-pressure regulator (e.g., 100 psi) after the reactor coil to ensure the solvent remains in the liquid phase.
-
-
Reaction Execution:
-
Pump the two reactant solutions at equal flow rates (e.g., 0.1 mL/min each, for a total flow rate of 0.2 mL/min) into the T-mixer. This corresponds to a residence time of 50 minutes in a 10 mL reactor.
-
Collect the output from the reactor after the system has reached a steady state (typically after 2-3 reactor volumes).
-
-
Work-up and Purification:
-
Collect the reaction mixture and concentrate under reduced pressure to remove the toluene.
-
Analyze the crude mixture by 1H and 19F NMR to determine the conversion and the regioisomeric ratio.
-
Purify the regioisomeric mixture of SF5-pyrazoles by flash column chromatography on silica gel.
-
Data Summary:
| Alkyne Substituent | Diazo Compound | Yield (%) | Regioisomeric Ratio | Reference |
| Phenyl | Ethyl Diazoacetate | 89 | 62:38 | [17] |
| Alkyl (Butyl) | Ethyl Diazoacetate | 68 | 57:43 | [17] |
| Aryl | Nonstabilized Diazo | 69-91 | 27:73 to 73:27 | [16] |
Strategy 3: Oxidative Fluorination of Heterocyclic Disulfides
For certain heterocyclic systems, particularly pyridines, a powerful late-stage method involves the direct conversion of a sulfur-containing functional group.[20][21] This typically starts from a di-heteroaryl disulfide, which undergoes a two-step sequence: oxidative chlorotetrafluorination followed by a chloride-fluoride exchange.
Causality and Mechanistic Insight: The first step uses a chlorine source (Cl2) and a fluoride salt (e.g., KF) to transform the disulfide into a more reactive heteroaryl-SF4Cl intermediate. This intermediate is then treated with a more potent fluoride source (e.g., AgF, IF5) to replace the final chlorine atom, yielding the thermodynamically stable SF5 group. The presence of other fluorine atoms on the pyridine ring has been found to be crucial for the success of the initial oxidative step for meta- and para-substituted systems.[20][21]
Caption: Workflow for Oxidative Fluorination of Disulfides.
Protocol 3: Synthesis of 2-SF5-Pyridines from Dipyridyl Disulfides
This protocol outlines the general procedure for preparing SF5-pyridines, a class of compounds with high potential in agrochemicals and pharmaceuticals.[21][22]
Materials:
-
Dipyridyl disulfide derivative
-
Potassium fluoride (KF), spray-dried
-
Chlorine (Cl2) gas
-
Silver(I) fluoride (AgF) or Iodine pentafluoride (IF5)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Part A: Synthesis of Pyridylsulfur Chlorotetrafluoride (Py-SF4Cl)
-
In a fluoropolymer (FEP) reactor vessel, suspend the dipyridyl disulfide (1.0 equiv) and spray-dried KF (10.0 equiv) in anhydrous MeCN.
-
Cool the suspension to the desired temperature (e.g., -15 °C).
-
Bubble Cl2 gas (5.0 equiv) through the stirred suspension. (Extreme Caution: Chlorine is highly toxic and corrosive) .
-
Allow the reaction to stir for several hours at the specified temperature. Monitor by 19F NMR of a filtered aliquot.
-
Upon completion, purge the reactor with argon to remove excess chlorine. Filter the mixture through a pad of Celite, washing with anhydrous MeCN.
-
Carefully concentrate the filtrate under reduced pressure to obtain the crude Py-SF4Cl intermediate, which should be used immediately in the next step.
-
-
Part B: Chloride-Fluoride Exchange to form Py-SF5
-
Dissolve the crude Py-SF4Cl intermediate from Part A in anhydrous DCM.
-
Add the fluoride exchange reagent (e.g., AgF, 2.0-3.0 equiv) in one portion.
-
Stir the reaction at room temperature for 12-24 hours. Protect from light if using AgF.
-
Monitor the reaction by 19F NMR for the disappearance of the SF4Cl signal and the appearance of the SF5 signal (typically an AB4 pattern).
-
-
Work-up and Purification:
-
Filter the reaction mixture through Celite to remove silver salts or other inorganic byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or distillation to afford the pure SF5-pyridine.
-
Data Summary:
| Reagent for Cl/F Exchange | Substrate Scope | Advantage | Reference |
| AgF | Electron-rich and neutral (hetero)arenes | Milder conditions | [21] |
| IF5 | Electron-withdrawing substituted (hetero)arenes | Higher reactivity for deactivated systems | [21] |
Strategy 4: Electrophilic Transfer from SF5-Heteroaryl Iodonium Salts
A cutting-edge approach for late-stage functionalization involves the use of hypervalent iodine reagents.[22][23] Specifically, unsymmetrical SF5-pyridylaryl-λ3-iodonium salts act as powerful electrophilic reagents, capable of transferring the entire SF5-pyridine moiety onto a wide range of carbon and heteroatom nucleophiles under mild conditions.
Causality and Mechanistic Insight: The iodonium salt features a highly electrophilic iodine center, making one of its attached aryl groups (the SF5-pyridine) an excellent leaving group in a nucleophilic substitution reaction. The choice of the "dummy" aryl ligand on the iodine is critical to ensure the selective transfer of the more electron-deficient SF5-pyridyl group. This method provides access to complex molecules that would be difficult to synthesize using other strategies.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. [PDF] Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. SF5-Pyridylaryl-λ3-iodonium salts and their utility as electrophilic reagents to access SF5-pyridine derivatives in the late-stage of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. SF5-Pyridylaryl-λ3-iodonium salts and their utility as electrophilic reagents to access SF5-pyridine derivatives in the late-stage of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Leveraging 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate in Suzuki and Heck Cross-Coupling Reactions
Introduction: The Rising Prominence of the Pentafluorosulfanyl (SF₅) Moiety
In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular scaffolds with unique physicochemical properties is paramount. The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl group" due to its pronounced electron-withdrawing nature, high lipophilicity, and exceptional chemical and thermal stability.[1][2] These characteristics can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[3][4][5] The SF₅ group is increasingly utilized as a bioisosteric replacement for traditional groups like trifluoromethyl, nitro, or tert-butyl moieties.[3][4]
4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate has been synthesized and isolated as a stable salt, serving as a versatile and efficient precursor for introducing the valuable SF₅-aryl motif into a wide array of organic molecules.[6][7][8] This application note provides detailed protocols and scientific insights into the use of this reagent in two of the most powerful C-C bond-forming reactions in synthetic chemistry: the Suzuki-Miyaura and Heck-Matsuda coupling reactions.
I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/pseudohalides and organoboron compounds. The use of aryldiazonium salts, such as 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate, offers a highly reactive alternative to traditional aryl halides, often allowing for milder reaction conditions and broader functional group tolerance.[9][10][11]
A. Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction with an aryldiazonium salt is a well-established process involving a palladium catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryldiazonium salt.
The cycle commences with the oxidative addition of the aryldiazonium salt to a Pd(0) complex, rapidly forming a Pd(II) intermediate with the loss of nitrogen gas.[12] Subsequent transmetalation with a boronic acid, activated by a base, followed by reductive elimination, yields the desired biaryl product and regenerates the Pd(0) catalyst.[12][13] The high reactivity of the diazonium salt facilitates the initial oxidative addition step, often proceeding under ligand-free conditions.[10]
B. Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the work of Okazaki, Laali, et al. (2014).[6]
Materials:
-
4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.) in methanol.
-
Addition of Base and Catalyst: To the stirring solution, add sodium carbonate (2.0 equiv.) followed by palladium(II) acetate (0.02 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with deionized water and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
C. Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Pentafluorosulfanyl-1,1'-biphenyl | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(pentafluorosulfanyl)-1,1'-biphenyl | 82 |
| 3 | 4-Nitrophenylboronic acid | 4'-Nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl | 75 |
| 4 | 2-Thiopheneboronic acid | 2-(4-(Pentafluorosulfanyl)phenyl)thiophene | 78 |
Data adapted from Okazaki, T., et al. (2014).[6]
II. Heck-Matsuda Coupling: Synthesis of SF₅-Substituted Alkenes
The Heck reaction, or more specifically the Heck-Matsuda reaction when employing aryldiazonium salts, is a powerful method for the arylation of alkenes.[14] This reaction provides a direct route to stilbenes and other vinylarenes, which are valuable intermediates in organic synthesis. The use of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate allows for the efficient synthesis of a variety of SF₅-bearing alkenes.[15]
A. Mechanistic Rationale
The Heck-Matsuda reaction follows a palladium-catalyzed cycle similar in some respects to the Suzuki coupling but with distinct steps for the alkene partner.
Catalytic Cycle of the Heck-Matsuda Reaction
Caption: Catalytic cycle for the Heck-Matsuda coupling of an aryldiazonium salt.
The reaction is initiated by the oxidative addition of the aryldiazonium salt to a Pd(0) species.[16][17] The resulting Pd(II) complex then coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond.[17] Finally, a β-hydride elimination step releases the arylated alkene product and forms a palladium hydride species, which, in the presence of a base, regenerates the active Pd(0) catalyst.[16][18]
B. Experimental Protocol: Heck-Matsuda Coupling
This protocol is based on the findings reported for the Heck-type reactions of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate.[15]
Materials:
-
4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the alkene (1.5 equiv.) in ethanol in a round-bottom flask, add 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (1.0 equiv.).
-
Addition of Catalyst: Add palladium(II) acetate (0.05 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas. The reaction time can vary from 30 minutes to a few hours. Monitor by TLC.
-
Workup: After completion, dilute the mixture with deionized water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue can be purified by flash column chromatography on silica gel to afford the desired product.
C. Data Summary: Heck-Matsuda Coupling
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | (E)-1-(4-(Pentafluorosulfanyl)phenyl)-2-phenylethene | 88 |
| 2 | 4-Chlorostyrene | (E)-1-(4-Chlorophenyl)-2-(4-(pentafluorosulfanyl)phenyl)ethene | 85 |
| 3 | n-Butyl acrylate | (E)-Butyl 3-(4-(pentafluorosulfanyl)phenyl)acrylate | 90 |
| 4 | 4-Methylstyrene | (E)-1-(4-(Pentafluorosulfanyl)phenyl)-2-(p-tolyl)ethene | 83 |
Data derived from studies on Heck-type reactions of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate.[6][15]
Conclusion
4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate is a highly effective and versatile reagent for incorporating the SF₅-aryl scaffold into complex molecules via palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note for Suzuki-Miyaura and Heck-Matsuda couplings are robust, high-yielding, and proceed under mild conditions. These methods provide researchers in drug discovery and materials science with powerful tools for the synthesis of novel compounds with potentially enhanced properties.
References
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. "4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate: A Versatile" by Takao Okazaki, Kenneth K. Laali et al. [digitalcommons.unf.edu]
- 7. US9238660B1 - Synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate and analogs and their application for the preparation of SF5-aromatics - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pd/C-Catalyzed Cross-Coupling of Arenediazonium Salts with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Utilization of 4-(Pentafluorosulfanyl)benzonitrile in the Development of Novel Agrochemicals
Introduction: The Strategic Advantage of the Pentafluorosulfanyl Group in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of unique chemical moieties that can confer superior biological activity and favorable physicochemical properties. The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent in modern medicinal and agrochemical research, often dubbed a "super-trifluoromethyl group".[1][2] Its exceptional characteristics, including high thermal and chemical stability, strong electron-withdrawing nature, and significant lipophilicity, make it a highly attractive functional group for modulating the properties of bioactive molecules.[3][4] When incorporated into an aromatic scaffold such as benzonitrile, a known pharmacophore in various herbicides, the resulting compound, 4-(Pentafluorosulfanyl)benzonitrile, presents a versatile and powerful building block for the synthesis of next-generation agrochemicals.[5][6]
This guide provides a comprehensive overview of the application of this compound in the design and development of novel agrochemicals. We will delve into the synthetic utility of this compound, providing detailed protocols for its derivatization, and outline a strategic workflow for the biological screening of the resulting novel chemical entities.
Physicochemical Properties of the SF5 Group: A Comparative Analysis
The strategic incorporation of the SF5 group into agrochemical candidates is underpinned by its distinct physicochemical properties, which can significantly enhance molecular performance. A comparison with the commonly used trifluoromethyl (CF3) group illustrates these advantages.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Rationale for Agrochemical Advantage |
| Electronegativity (Hammett Parameter, σp) | +0.68 | +0.54 | The stronger electron-withdrawing nature of the SF5 group can significantly modulate the electronic properties of the parent molecule, potentially enhancing binding affinity to target proteins.[2] |
| Lipophilicity (Hansch Parameter, π) | 1.51 | 1.09 | Increased lipophilicity can improve the penetration of the molecule through biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects, leading to enhanced bioavailability and efficacy.[2][3] |
| Steric Hindrance | Larger than CF3 | Smaller than SF5 | The greater steric bulk of the SF5 group can provide a better fit into specific binding pockets of target enzymes or receptors and can also shield the molecule from metabolic degradation.[7] |
| Metabolic Stability | Exceptionally high | High | The robust S-F bonds confer remarkable resistance to metabolic breakdown, prolonging the compound's half-life in the target organism and potentially reducing the required application rates.[8][9] |
Synthetic Derivatization of this compound: A Gateway to Novel Scaffolds
The nitrile functionality of this compound serves as a versatile chemical handle for a variety of synthetic transformations, allowing for its incorporation into a diverse range of molecular architectures.
Protocol 1: Synthesis of a Novel Herbicide Candidate via Tetrazole Formation
This protocol describes the conversion of the nitrile group into a tetrazole ring, a common bioisostere for a carboxylic acid, which is often found in herbicidal compounds.
Objective: To synthesize 5-(4-(pentafluorosulfanyl)phenyl)-1H-tetrazole.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Triethylamine hydrochloride (Et3N·HCl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of DMF.
-
Add 1.2 equivalents of sodium azide and 1.2 equivalents of triethylamine hydrochloride to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of deionized water.
-
Acidify the aqueous solution with 2M HCl to a pH of approximately 2-3, which will precipitate the tetrazole product.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 5-(4-(pentafluorosulfanyl)phenyl)-1H-tetrazole.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Novel Insecticide Candidate via Amide Formation
This protocol details the hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling to a known insecticidal amine fragment.
Objective: To synthesize N-(insecticidal amine)-4-(pentafluorosulfanyl)benzamide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM)
-
A suitable insecticidal amine (e.g., a substituted aniline)
-
Triethylamine (Et3N)
Procedure: Step 1: Hydrolysis to 4-(Pentafluorosulfanyl)benzoic acid
-
In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of a 1:1 mixture of ethanol and 10% aqueous NaOH.
-
Reflux the mixture for 12 hours or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute with 50 mL of water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield 4-(Pentafluorosulfanyl)benzoic acid.
Step 2: Amide Coupling
-
Suspend 1.0 equivalent of 4-(Pentafluorosulfanyl)benzoic acid in 15 mL of DCM and add a catalytic amount of DMF.
-
Slowly add 1.2 equivalents of thionyl chloride and stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in 15 mL of DCM and cool to 0 °C.
-
In a separate flask, dissolve 1.0 equivalent of the chosen insecticidal amine and 1.5 equivalents of triethylamine in 10 mL of DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C and then allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(insecticidal amine)-4-(pentafluorosulfanyl)benzamide.
-
Characterize the final product using appropriate analytical techniques.
Agrochemical Screening Cascade: A Strategic Workflow
Once novel derivatives of this compound are synthesized, a systematic screening process is essential to identify promising candidates.
Caption: A strategic workflow for the development of novel agrochemicals from this compound derivatives.
Protocol 3: Primary Herbicidal Activity Screening - Seed Germination Assay
Objective: To assess the pre-emergent herbicidal activity of synthesized compounds.
Materials:
-
Synthesized 4-(SF5)benzonitrile derivatives
-
Seeds of a model weed species (e.g., Arabidopsis thaliana) and a crop species (e.g., Zea mays)
-
Petri dishes with filter paper
-
Acetone
-
Deionized water
-
Growth chamber
Procedure:
-
Prepare stock solutions of the test compounds in acetone at a concentration of 10,000 ppm.
-
In Petri dishes lined with filter paper, add a sufficient volume of an aqueous solution of the test compound at various concentrations (e.g., 1, 10, 100, 1000 ppm) to moisten the filter paper. An acetone/water control should also be prepared.
-
Place a defined number of seeds (e.g., 20) of the weed and crop species in each Petri dish.
-
Seal the Petri dishes and place them in a growth chamber with controlled light, temperature, and humidity for 7-14 days.
-
Assess the germination rate and seedling growth (root and shoot length) for each treatment compared to the control.
-
Calculate the percentage inhibition of germination and growth.
Example Data Presentation:
| Compound | Concentration (ppm) | Weed Germination Inhibition (%) | Crop Germination Inhibition (%) |
| Candidate 1 | 100 | 95 | 10 |
| Candidate 2 | 100 | 80 | 5 |
| Control | 0 | 0 | 0 |
Protocol 4: Primary Insecticidal Activity Screening - Leaf Dip Assay
Objective: To evaluate the contact toxicity of synthesized compounds against a model insect pest.
Materials:
-
Synthesized 4-(SF5)benzonitrile derivatives
-
A model insect pest (e.g., larvae of Spodoptera exigua)
-
Leaf discs from a suitable host plant (e.g., cotton)
-
Acetone
-
Triton X-100 (surfactant)
-
Deionized water
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare test solutions at various concentrations (e.g., 10, 50, 100, 500 ppm) in water containing a small amount of acetone and a surfactant (e.g., 0.02% Triton X-100).
-
Dip leaf discs into the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaf discs in Petri dishes lined with moist filter paper.
-
Introduce a set number of insect larvae (e.g., 10) into each Petri dish.
-
Seal the Petri dishes and incubate at a suitable temperature and humidity.
-
Assess insect mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the percentage mortality for each compound and concentration.
Conclusion: A Promising Scaffold for Future Agrochemicals
This compound represents a highly promising and versatile starting material for the discovery of novel agrochemicals. The unique properties imparted by the SF5 group, combined with the synthetic accessibility of the benzonitrile moiety, provide a robust platform for generating diverse chemical libraries with a high potential for biological activity. The systematic application of the synthetic and screening protocols outlined in this guide will enable researchers to efficiently explore the chemical space around this scaffold and identify lead compounds for the next generation of crop protection solutions.
References
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 5. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
Synthesis of SF5-containing liquid crystals and optoelectronic materials.
An Application Guide to the Synthesis of Pentafluorosulfanyl (SF₅)-Containing Liquid Crystals and Optoelectronic Materials
Authored by a Senior Application Scientist
Introduction: The Emergence of the "Super-Trifluoromethyl" Group in Materials Science
The pentafluorosulfanyl (SF₅) group, a substituent once considered a synthetic curiosity, has emerged as a powerhouse in the design of advanced functional materials.[1] Its unique combination of properties—extreme electronegativity (surpassing the trifluoromethyl, CF₃, group), exceptional thermal and chemical stability, significant steric bulk (volume of 55.4 ų), and high lipophilicity—makes it a compelling functional group for modulating molecular properties in liquid crystals and optoelectronic materials.[2][3][4]
In liquid crystal (LC) design, the large dipole moment imparted by the SF₅ group is highly desirable for creating materials with high dielectric anisotropy (Δε), a critical parameter for low-voltage display applications.[5][6] For optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), the potent electron-withdrawing nature of the SF₅ group allows for precise tuning of frontier molecular orbital (HOMO/LUMO) energy levels, which governs charge injection, transport, and emission characteristics.[4][7]
Historically, the harsh conditions required for the introduction of the SF₅ moiety limited its widespread adoption.[8] However, significant recent advancements in synthetic methodologies have made SF₅-containing building blocks more accessible, unlocking their potential for researchers in materials science.[9][10] This guide provides an in-depth overview of field-proven synthetic strategies and detailed protocols for preparing key SF₅-containing intermediates and their subsequent incorporation into target functional materials.
PART 1: Synthesis of Core SF₅-Containing Building Blocks
The successful synthesis of SF₅-functionalized materials relies on the robust preparation of key aromatic and aliphatic building blocks. Two primary strategies dominate the field: oxidative fluorination for aromatic systems and radical addition for aliphatic systems.
Protocol 1.1: Synthesis of Aryl-SF₅ via Two-Step Oxidative Fluorination
The most established route to aromatic SF₅ compounds involves the oxidative fluorination of an aryl disulfide. This process typically proceeds through a stable, yet reactive, arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate. The causality behind this choice is the relative ease of handling disulfide starting materials and the stepwise control over the oxidation and fluorination states of the sulfur atom.
Experimental Protocol: Synthesis of 4-nitrophenylpentafluorosulfide
-
Step A: Synthesis of 4-Nitrophenylsulfur Chlorotetrafluoride (p-NO₂-C₆H₄-SF₄Cl)
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add bis(4-nitrophenyl) disulfide (1.0 eq).
-
Reagent Addition: Add potassium fluoride (KF, 10.0 eq) and acetonitrile (MeCN) as the solvent.
-
Chlorination/Fluorination: Cool the suspension to 0°C and add trichloroisocyanuric acid (TCICA, 3.0 eq) portion-wise over 30 minutes. Causality: TCICA acts as the oxidant and chlorine source, while KF serves as the fluoride source for the formation of the SF₄Cl moiety.[9]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of Na₂S₂O₃. Extract the product with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude Ar-SF₄Cl intermediate is purified by flash column chromatography on silica gel.
-
-
Step B: Fluoride-Chloride Exchange to 4-Nitrophenylpentafluorosulfide (p-NO₂-C₆H₄-SF₅)
-
Setup: In a dry flask, dissolve the purified p-NO₂-C₆H₄-SF₄Cl (1.0 eq) in dry MeCN.
-
Fluorinating Agent: Add a fluoride source such as zinc fluoride (ZnF₂, 2.0 eq) or tetrabutylammonium triphenyldifluorosilicate (TBAT). Causality: These reagents are effective for the Cl-F exchange reaction, converting the SF₄Cl group to the more stable SF₅ group.[11]
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours until TLC or ¹⁹F NMR analysis indicates complete conversion.
-
Work-up and Purification: Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate. The crude product is then purified by column chromatography to yield the final Aryl-SF₅ compound.
-
Caption: Workflow for two-step Aryl-SF₅ synthesis.
Protocol 1.2: Synthesis of Aliphatic SF₅-Precursors via Radical Addition
For aliphatic chains, particularly those used in liquid crystals, the most versatile method is the radical addition of a pentafluorosulfur halide (SF₅X, where X = Cl or Br) across a double or triple bond. The use of a catalytic radical initiator like triethylborane (Et₃B) allows the reaction to proceed under mild conditions.[5]
Experimental Protocol: Synthesis of 1-Bromo-2-(pentafluorosulfanyl)ethane
-
Setup: To a dry, three-necked flask equipped with a stir bar, a condenser, and a septum, add the starting alkene (e.g., vinyl bromide, 1.0 eq).
-
Solvent and Reagent: Add a suitable solvent like ethyl acetate. Introduce pentafluorosulfanyl bromide (SF₅Br, 1.2 eq). Causality: SF₅Br serves as the source of the SF₅ radical. Ethyl acetate is a compatible solvent for this radical reaction.[2]
-
Initiation: Add triethylborane (Et₃B, 0.1 eq, as a 1 M solution in hexanes) dropwise at room temperature under an inert atmosphere (N₂ or Ar). Causality: Et₃B is an excellent radical initiator that functions at room temperature in the presence of trace oxygen, making the reaction convenient to perform.[5] An exothermic reaction is often observed.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the consumption of the starting material by GC-MS.
-
Work-up: Upon completion, carefully quench the reaction with a small amount of water. Remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield the pure 1-bromo-2-(pentafluorosulfanyl)ethane, a versatile building block for further elaboration.
References
- 1. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the chemistry and the application of SF5-compounds | CoLab [colab.ws]
- 11. corpus.ulaval.ca [corpus.ulaval.ca]
The Pentafluorosulfanyl Group in Heterocyclic Synthesis: Application Notes on the Davis-Beirut Reaction with Nitro-(pentafluorosulfanyl)benzenes
Introduction: The Strategic Role of the Pentafluorosulfanyl Group and the Davis-Beirut Reaction in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] Among the arsenal of fluorine-containing moieties, the pentafluorosulfanyl (SF₅) group has emerged as a substituent of significant interest.[2][3] Often dubbed a "super-trifluoromethyl group," the SF₅ group boasts a unique combination of properties including high electronegativity, thermal stability, and lipophilicity, making it an attractive bioisosteric replacement for commonly used groups like trifluoromethyl (CF₃) and nitro (NO₂) groups.[2][4][5] The primary challenge, however, has been the limited availability of synthetic methodologies to incorporate this group into diverse molecular scaffolds.
This guide focuses on a practical and efficient application of the Davis-Beirut reaction for the synthesis of valuable heterocyclic compounds bearing the pentafluorosulfanyl group. Specifically, we will explore the reaction of readily available nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles. This transformation provides a robust entry point to SF₅-containing benzisoxazoles, which are versatile intermediates that can be further elaborated into medicinally relevant quinolines and quinazolines.[5][6][7] These heterocyclic cores are prevalent in a wide array of pharmaceuticals, and the introduction of the SF₅ group offers a promising avenue for novel structure-activity relationship (SAR) studies and the development of next-generation therapeutics.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the synthesis and subsequent transformation of these valuable SF₅-containing heterocycles.
Application Notes: Leveraging the Davis-Beirut Reaction for the Synthesis of SF₅-Functionalized Heterocycles
The Davis-Beirut reaction, a base-catalyzed condensation and cyclization, provides an elegant method for the formation of N-N bonds and the construction of 2H-indazoles and related heterocycles.[8] A key variant of this reaction involves the interaction of nitroarenes with carbanions, such as those derived from arylacetonitriles, to yield benzisoxazoles.[7][9]
The strongly electron-withdrawing nature of the pentafluorosulfanyl group plays a crucial role in activating the aromatic ring of nitro-(pentafluorosulfanyl)benzenes towards nucleophilic attack. This activation is even more pronounced than that of the trifluoromethyl or cyano groups, making SF₅-substituted nitrobenzenes excellent substrates for this transformation.[4] The reaction proceeds readily with meta- or para-nitro-(pentafluorosulfanyl)benzenes and arylacetonitriles bearing electron-neutral or electron-donating groups.[6][7] However, arylacetonitriles with electron-withdrawing substituents have been found to be unreactive under these conditions.[6][7]
The resulting SF₅-containing benzisoxazoles are stable, isolable compounds that serve as valuable precursors to other important heterocyclic systems. Reductive cleavage of the N-O bond, typically with iron in acetic acid, efficiently yields ortho-aminobenzophenones in high yields.[4][6][7] These aminobenzophenones are key building blocks for the synthesis of quinolines and quinazolines, two classes of heterocycles with a rich history in medicinal chemistry.
The synthesis of SF₅-quinolines can be achieved via the Friedländer annulation, which involves the condensation of the ortho-aminobenzophenone with a compound containing an α-methylene group, such as a ketone or β-ketoester.[6][8][10] Similarly, SF₅-quinazolines can be prepared through condensation reactions of the ortho-aminobenzophenone with various reagents, such as amines.[4][6] This modular approach allows for the generation of a diverse library of SF₅-substituted quinolines and quinazolines for biological screening.
Mechanism of the Davis Reaction with Nitro-(pentafluorosulfanyl)benzenes
The reaction is proposed to proceed through the initial formation of a σ-adduct between the carbanion of the arylacetonitrile and the electron-deficient aromatic ring of the nitro-(pentafluorosulfanyl)benzene. Subsequent steps involve the formation of a nitroso intermediate, followed by intramolecular cyclization and elimination to afford the benzisoxazole product.
Caption: Proposed mechanism of the Davis reaction.
Experimental Workflow
The overall synthetic strategy provides a versatile platform for accessing a range of SF₅-substituted heterocycles.
References
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 5. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Utilizing 4-(Pentafluorosulfanyl)benzonitrile for creating new classes of insecticides.
An Application Guide to the Utilization of 4-(Pentafluorosulfanyl)benzonitrile for the Discovery of Novel Insecticides
Authored by: A Senior Application Scientist
Foreword: The Emergence of the Pentafluorosulfanyl Moiety in Agrochemicals
In the relentless pursuit of novel, effective, and environmentally conscious crop protection agents, medicinal and agricultural chemists are increasingly turning to unique functional groups to unlock new biological activities and improve molecular properties.[1] The introduction of fluorine-containing substituents has long been a cornerstone of this strategy, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[2] While groups like trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) are well-established, the pentafluorosulfanyl (SF₅) group has emerged as a compelling bioisostere, often dubbed a "super-trifluoromethyl group".[2][3]
The SF₅ group confers a unique combination of properties, including extreme chemical and thermal stability, high electronegativity, and significant lipophilicity.[4][5] These characteristics can lead to enhanced biological performance, improved metabolic stability, and better uptake and distribution within target organisms.[6] This guide focuses on a key building block for accessing this chemical space: This compound . Its rigid aromatic core, combined with the powerful SF₅ group and a versatile nitrile handle, makes it an exceptionally valuable starting point for the synthesis of new insecticidal candidates.
This document serves as a detailed technical guide for researchers, providing both the foundational knowledge and practical protocols required to leverage this compound in a modern insecticide discovery program.
Section 1: The Strategic Advantage of this compound
The selection of a starting material is a critical decision in any discovery campaign. This compound is a strategic choice due to the distinct physicochemical properties imparted by the SF₅ group, which are often superior to those of the more common trifluoromethyl (CF₃) group.
1.1. Physicochemical Properties Profile
The SF₅ group's electronic and steric properties make it a powerful tool for modulating molecular characteristics.[7] It is a strong electron-withdrawing group, more so than CF₃, which can significantly impact the reactivity of the aromatic ring and the pKa of adjacent functional groups.[3] Its most significant advantage lies in its ability to increase lipophilicity, a key factor in a molecule's ability to penetrate the waxy cuticle of insects and traverse biological membranes.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Rationale & Implication in Insecticide Design |
| Hansch Lipophilicity (π) | 1.50 | 0.88 | Higher lipophilicity enhances membrane permeability, potentially leading to better bioavailability and faster uptake by the insect.[5] |
| Electronegativity (Pauling Scale) | 3.65 | 3.36 | The higher electronegativity creates a stronger dipole moment, which can lead to more favorable interactions with target proteins.[3] |
| Steric Profile | Conical Shape | Conical Shape | Provides a unique three-dimensional profile that can be exploited for selective binding to the target site. |
| Metabolic Stability | Extremely High | High | The sulfur-fluorine bonds are exceptionally strong and resistant to metabolic degradation, potentially leading to longer-lasting efficacy.[4][8] |
1.2. The Versatility of the Benzonitrile Scaffold
The nitrile group (–C≡N) is a highly versatile functional handle. It is relatively stable under many reaction conditions yet can be readily transformed into a wide array of other functional groups crucial for biological activity, including:
-
Amines: via reduction, providing a key point for amide bond formation.
-
Carboxylic Acids: via hydrolysis, enabling the synthesis of esters and amides.
-
Tetrazoles: via cycloaddition with azides, serving as a bioisostere for carboxylic acids with improved metabolic stability and cell permeability.
This inherent versatility allows for the rapid generation of diverse chemical libraries from a single, advanced starting material.
Section 2: Synthetic Pathways from this compound
The following protocols provide detailed, step-by-step methodologies for transforming this compound into key intermediates and final candidate molecules. The focus is on creating scaffolds known for insecticidal activity, such as meta-diamides, which have been successfully developed with SF₅-containing aniline fragments.[2][9]
Workflow for Insecticide Candidate Synthesis
The overall strategy involves converting the nitrile group into a more reactive handle (like an amine or carboxylic acid) and then using that intermediate in established coupling reactions to build the final insecticidal scaffold.
Caption: Synthetic workflow from this compound.
Protocol 2.1: Reduction of Nitrile to 4-(Pentafluorosulfanyl)benzylamine
This protocol details the conversion of the nitrile group to a primary amine, a crucial intermediate for building amide-based insecticides.
Objective: To synthesize 4-(Pentafluorosulfanyl)benzylamine from this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk line)
Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 0.5 M) in the flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Rationale: LiAlH₄ is a powerful reducing agent capable of reducing nitriles. The reaction is highly exothermic and requires careful temperature control and an inert atmosphere to prevent side reactions and ensure safety.
-
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Rationale: This specific quenching procedure is critical for safety and results in a granular precipitate of aluminum salts that is easy to filter, simplifying the workup.
-
-
Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: If necessary, dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-(Pentafluorosulfanyl)benzylamine. Further purification can be achieved by column chromatography if needed.
Protocol 2.2: Hydrolysis of Nitrile to 4-(Pentafluorosulfanyl)benzoic Acid
This protocol describes the hydrolysis of the nitrile to a carboxylic acid, another key intermediate for building diverse insecticide scaffolds.
Objective: To synthesize 4-(Pentafluorosulfanyl)benzoic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)
-
Ethylene glycol or water
-
Concentrated Hydrochloric acid (HCl)
Methodology (Basic Hydrolysis):
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a 1:1 mixture of ethanol and 20% aqueous NaOH solution.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Rationale: Basic hydrolysis is effective for electron-poor nitriles. The high temperature is necessary to drive the reaction to completion. The SF₅ group is highly stable and will not degrade under these conditions.[10]
-
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate of 4-(Pentafluorosulfanyl)benzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the desired product.[10]
Section 3: Design and Synthesis of a Novel Meta-Diamide Insecticide
With the key intermediates in hand, we can now assemble a final target molecule. We will adapt a known insecticidal scaffold, the meta-diamides, which are known to target insect GABA receptors.[9]
Caption: Synthesis of a hypothetical SF₅-containing meta-diamide insecticide.
Protocol 3.1: Synthesis of an SF₅-Containing Meta-Diamide
This protocol outlines the final coupling step to create a novel insecticide candidate, using an SF₅-aniline derivative. A similar procedure can be followed using the intermediates derived from this compound. This example is based on published methods for related structures.[2][11]
Objective: To couple a substituted benzoyl chloride with an SF₅-aniline to form the target diamide.
Materials:
-
4-Amino-3,5-dimethyl(pentafluorosulfanyl)benzene (or similar SF₅-aniline)
-
3-Benzamido-2-fluorobenzoyl chloride (prepared from the corresponding acid)
-
Anhydrous acetone and water (or an anhydrous solvent like DCM with a base like pyridine)
-
Sodium bicarbonate (NaHCO₃)
Methodology:
-
Setup: In a round-bottom flask, dissolve the SF₅-aniline intermediate (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in a mixture of acetone and water.
-
Addition: Add a solution of the 3-benzamido-2-fluorobenzoyl chloride (1.1 equivalents) in acetone dropwise to the aniline solution at room temperature.
-
Reaction: Stir the mixture vigorously. The reaction is often rapid, but can be heated to reflux for 2-4 hours to ensure completion, as monitored by TLC.[11]
-
Rationale: This is a classic Schotten-Baumann reaction. The bicarbonate base neutralizes the HCl generated during the acylation, driving the reaction forward. The SF₅-aniline's nucleophilicity is reduced by the electron-withdrawing SF₅ group, so gentle heating may be required.
-
-
Workup: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final, pure diamide insecticide candidate.[11]
Section 4: Biological Evaluation and Screening Protocols
Once synthesized, the novel compounds must be evaluated for insecticidal activity. The following are standardized, reliable bioassay protocols for initial screening.
Protocol 4.1: Larval Leaf-Dip Bioassay
This method is ideal for assessing the toxicity of compounds against chewing insects, such as the larvae of the diamondback moth (Plutella xylostella).[2][12]
Objective: To determine the concentration-mortality response of insect larvae to a test compound.
Materials:
-
Test insects (e.g., 3rd instar larvae of P. xylostella)
-
Cabbage or lettuce leaves
-
Test compounds dissolved in acetone or DMSO
-
Triton X-100 or similar surfactant
-
Petri dishes, filter paper, fine paintbrushes
Methodology:
-
Preparation of Dosing Solutions: Prepare a stock solution of the test compound in acetone. Create a serial dilution (e.g., 100, 10, 1, 0.1 ppm) in water containing a small amount of surfactant (e.g., 0.1% Triton X-100). Include a solvent-only control.
-
Rationale: The surfactant ensures even coating of the compound on the waxy leaf surface. A serial dilution allows for the determination of a dose-response curve.
-
-
Leaf Treatment: Cut leaf discs (e.g., 5 cm diameter) and dip each one into a treatment solution for approximately 30 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on a wire rack and allow them to air dry completely in a fume hood.
-
Infestation: Place one dried leaf disc into a petri dish lined with moist filter paper. Using a fine paintbrush, carefully transfer 10-20 larvae onto the leaf disc.[13]
-
Incubation: Seal the petri dishes (with ventilation) and place them in an incubator under controlled conditions (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they cannot move in a coordinated manner when prodded gently with the paintbrush.[13]
-
Data Analysis: For each compound, calculate the percentage mortality at each concentration (corrected for control mortality using Abbott's formula). Use probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population).
Workflow for a Leaf-Dip Bioassay
Caption: Standard workflow for a larval leaf-dip insecticide bioassay.
Activity of SF₅-Containing Meta-Diamides
Published data demonstrates the high efficacy of this class of compounds. The table below, adapted from Kim et al. (2020), shows the insecticidal activity of SF₅-containing diamides against Plutella xylostella.[14]
| Compound | Substituents (R¹, R²) | Larvicidal Activity (%) at 96h (10 ppm) | Leaf Eating Area (%) at 96h |
| 4a | H, H | 36 | >30 |
| 4b | H, CH₃ | 7 | >30 |
| 4c | Br, CH₃ | 90 | 5-10 |
| 4d | CH₃, CH₃ | 87 | 0-5 |
Interpretation: This data clearly shows that the addition of substituents to the SF₅-aniline ring (compounds 4c and 4d ) dramatically increases insecticidal activity, providing a clear path for lead optimization.[14] The anti-feedant effect (reduced eating area) is also a highly desirable trait.
Section 5: Concluding Remarks and Future Directions
This compound is a powerful and versatile starting material for the discovery of next-generation insecticides. The unique properties of the SF₅ group—high lipophilicity, metabolic stability, and strong electron-withdrawing nature—provide a compelling rationale for its inclusion in novel agrochemical scaffolds.[7][15] The protocols outlined in this guide provide a validated roadmap for converting this building block into diverse libraries of candidate molecules and for screening them effectively.
Future work should focus on expanding the range of chemical transformations performed on the benzonitrile scaffold and exploring its use in generating compounds that target other validated insecticidal mechanisms of action beyond the GABA receptor.[16] The continued exploration of SF₅ chemistry is poised to deliver innovative solutions to the ongoing challenges in global crop protection.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 6. chimia.ch [chimia.ch]
- 7. marketreportanalytics.com [marketreportanalytics.com]
- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Studies on the metabolism, mode of action, and development of insecticides acting on the GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]
Strategic C-H Functionalization: A Detailed Protocol for the ortho-Lithiation of 4-(Pentafluorosulfanyl)benzonitrile
An Application Note and Protocol for Researchers
Introduction: The Rising Prominence of the SF₅ Group and the Need for Precision Synthesis
The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in modern medicinal chemistry and materials science.[1][2] Its unique combination of properties—strong electron-withdrawing character, high lipophilicity, exceptional chemical and thermal stability, and a steric profile comparable to a tert-butyl group—makes it a valuable bioisostere for moieties like the trifluoromethyl group.[3][4] The strategic introduction of the SF₅ group can significantly modulate the physicochemical and biological properties of organic molecules, offering new avenues for drug design and the creation of advanced materials.[1]
However, the full potential of SF₅-containing aromatics has been historically constrained by a limited toolkit for their synthesis and functionalization.[1][3] Directing new substituents to specific positions on an SF₅-arene ring is a significant challenge. This guide provides a detailed protocol for the regioselective ortho-lithiation of 4-(pentafluorosulfanyl)benzonitrile, a powerful method for introducing functionality at the C-H bond adjacent to the directing cyano group. This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage this advanced synthetic strategy.
Scientific Rationale: Mastering the Directed ortho-Metalation (DoM) of a Complex Arene
Directed ortho-metalation (DoM) is a potent strategy for C-H activation, wherein a directing metalation group (DMG) on an aromatic ring coordinates to an organolithium base, facilitating the deprotonation of a proximal ortho-proton.[5][6] In the case of this compound, the cyano (-CN) group serves as the primary DMG.
Several critical factors must be precisely controlled for this transformation to succeed:
-
The Choice of Base: Standard alkyllithium bases such as n-butyllithium (n-BuLi) are often too nucleophilic and can lead to unwanted side reactions. A strong, sterically hindered, non-nucleophilic base is required. Lithium tetramethylpiperidide (LiTMP) is the base of choice, as it effectively deprotonates the target C-H bond without attacking the cyano group or the SF₅ moiety.[3][7]
-
Temperature Control is Paramount: The SF₅ group, while generally stable, can function as a competent leaving group in the lithiated intermediate.[3][8] If the reaction temperature rises above approximately -40°C, the intermediate can collapse, eliminating lithium fluoride and forming a highly reactive benzyne intermediate. This leads to a mixture of undesired products.[3] Therefore, maintaining cryogenic temperatures (e.g., -80°C) is absolutely essential for success.
-
In Situ Trapping of the Lithiated Intermediate: The ortho-lithiated species is highly reactive and thermally unstable. To prevent decomposition and benzyne formation, the electrophile must be present in the reaction mixture during the lithiation step.[3][8] This in situ trapping technique ensures that the lithiated intermediate is intercepted by the electrophile as soon as it is formed.
Reaction Mechanism Workflow
Caption: Experimental workflow for the ortho-lithiation of 4-(SF₅)benzonitrile.
Detailed Experimental Protocol
This protocol details the ortho-iodination of this compound, a representative example of this functionalization. The resulting iodo-arene is a versatile building block for subsequent cross-coupling reactions.
Materials and Equipment
-
Reagents: this compound, Iodine (I₂), 2,2,6,6-Tetramethylpiperidine (TMPH), n-Butyllithium (n-BuLi, typically 2.5 M in hexanes), Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃), Brine, Ethyl Acetate, Hexanes, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Oven-dried Schlenk flasks, magnetic stirrer and stir bars, syringes, rubber septa, nitrogen or argon gas line with a bubbler, low-temperature thermometer, and a cooling bath (dry ice/acetone).
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and reacts violently with water and air. All manipulations must be performed under an inert atmosphere using proper syringe techniques.
-
Anhydrous solvents are critical. THF should be freshly distilled from a suitable drying agent or obtained from a solvent purification system.
-
The reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Step 1: Preparation of Lithium Tetramethylpiperidide (LiTMP) Solution
This step should be performed in a separate flask immediately prior to use.
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,2,6,6-tetramethylpiperidine (TMPH) (2.0 equiv).
-
Add anhydrous THF to dissolve the TMPH.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
While stirring, slowly add n-BuLi (2.0 equiv) dropwise via syringe. A white precipitate may form.
-
Allow the solution to stir at -78°C for 15 minutes, then warm to 0°C for 15 minutes to ensure complete formation of LiTMP. The resulting slurry or solution is ready for use.
Step 2: ortho-Lithiation and Iodination
-
In a separate, larger oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and iodine (I₂, 1.1 equiv) in anhydrous THF.
-
Cool this solution to -80°C using a dry ice/acetone bath. A low-temperature thermometer is essential to monitor the internal temperature.
-
While maintaining the temperature at -80°C, add the freshly prepared LiTMP solution from Step 1 dropwise to the reaction mixture over 20-30 minutes using a cannula or syringe.
-
Stir the reaction mixture at -80°C for the specified time (typically 1-2 hours). Monitor the reaction progress by TLC or LC-MS if desired, by quenching a small aliquot.
Step 3: Reaction Quench and Work-up
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and remove the solvent to yield the pure 2-iodo-4-(pentafluorosulfanyl)benzonitrile.
Data Summary and Expected Outcome
The following table summarizes a representative outcome for the described protocol, based on published literature.[7]
| Parameter | Condition |
| Starting Material | This compound |
| Base (equiv) | LiTMP (2.0) |
| Electrophile (equiv) | Iodine (I₂) (1.1) |
| Solvent | Anhydrous THF |
| Temperature | -80°C |
| Product | 2-Iodo-4-(pentafluorosulfanyl)benzonitrile |
| Reported Yield | 38%[7] |
Mechanistic Visualization
The following diagram illustrates the proposed mechanism for the directed ortho-lithiation and subsequent trapping.
Caption: Key mechanistic steps in the DoM of 4-(SF₅)benzonitrile.
Troubleshooting and Key Considerations
-
No Reaction or Low Yield: This is most often due to the presence of water, which will quench the organolithium base. Ensure all glassware is rigorously dried and solvents are anhydrous. The quality and titration of the n-BuLi used to make LiTMP are also critical.
-
Formation of Side Products: If a complex mixture of products is observed, it may be due to the reaction temperature rising, leading to benzyne formation.[3] Ensure the cold bath is maintained and the LiTMP is added slowly to control any exotherm.
-
Alternative Electrophiles: This protocol is adaptable to other electrophiles. Silyl chlorides (e.g., Me₂SiHCl), germyl chlorides, and stannyl electrophiles have been successfully used in similar systems.[3][8] The choice of electrophile will dictate the subsequent functionalization possibilities.
This detailed guide provides a robust and reliable framework for the successful ortho-functionalization of this compound. By carefully controlling the key parameters of base selection, temperature, and in situ trapping, researchers can effectively access valuable, functionalized SF₅-arenes for application in drug discovery and materials science.
References
- 1. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 2. BJOC - Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 3. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Synthesis of Phthalocyanines with a Pentafluorosulfanyl Substituent at Peripheral Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming challenges in the large-scale synthesis of 4-(Pentafluorosulfanyl)benzonitrile.
Welcome to the technical support center for the synthesis of 4-(Pentafluorosulfanyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling up the production of this valuable fluorinated building block. The pentafluorosulfanyl (-SF5) group is of significant interest in medicinal and agrochemical research due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity, often earning it the nickname "super-trifluoromethyl group".[1] However, its synthesis, particularly at a larger scale, presents distinct challenges.
This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab and pilot plant.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and properties of this compound.
Q1: What are the primary synthetic routes for introducing the -SF5 group onto an aromatic ring like benzonitrile?
A1: There are two main strategies for synthesizing aryl-SF5 compounds.[2]
-
Oxidative Fluorination: This is a common approach starting from a corresponding aryl thiol or disulfide. For 4-cyanophenyl derivatives, this would involve the oxidative fluorination of 4,4'-dicyanodiphenyl disulfide or 4-cyanothiophenol. Reagents like silver(I) fluoride (AgF) with chlorine (Cl2) or xenon difluoride (XeF2) can be used. While effective, the use of expensive and hazardous reagents can be a drawback for large-scale synthesis.
-
Direct Pentafluorosulfanylation: This involves using a reagent that directly transfers the -SF5 group. Historically, pentafluorosulfanyl chloride (SF5Cl) has been a key reagent for the radical addition to unsaturated systems.[2][3] More recently, methods using sulfur hexafluoride (SF6) activated by photoredox catalysis have emerged as a safer, though technologically more complex, alternative.[4][5][6][7] For aromatic systems, precursors like 4-aminophenylsulfur pentafluoride can be synthesized and then converted to the nitrile via a Sandmeyer reaction.
Q2: Why is the -SF5 group considered more advantageous than the -CF3 group in drug development?
A2: The -SF5 group offers several distinct advantages over the more common trifluoromethyl (-CF3) group:
-
Higher Electronegativity: The -SF5 group is one of the most electron-withdrawing groups known, which can significantly modulate the pKa and binding affinity of a drug molecule.
-
Greater Lipophilicity: It is more lipophilic than the -CF3 group, which can enhance membrane permeability and improve pharmacokinetic profiles.[2]
-
Chemical and Thermal Stability: Aryl-SF5 compounds exhibit exceptional chemical and thermal stability, often greater than their -CF3 counterparts.[3] This robustness is beneficial during synthesis, formulation, and storage.[8]
-
Unique Steric Profile: The octahedral geometry of the -SF5 group provides a unique three-dimensional profile that can lead to novel binding interactions with biological targets.
Q3: What are the primary safety concerns when handling reagents for pentafluorosulfanylation on a large scale?
A3: Safety is paramount. The most common reagent, pentafluorosulfanyl chloride (SF5Cl) , is a toxic gas (bp -21°C) and a strong oxidizing agent.[9]
-
Toxicity: Inhalation can be extremely hazardous. All manipulations must be conducted in a well-ventilated fume hood or a closed system.[9][10] Personal protective equipment (PPE), including impervious gloves, safety goggles, a face shield, and potentially a self-contained breathing apparatus (SCBA) for emergencies, is mandatory.[10][11]
-
Pressure Buildup: As a gas at room temperature, SF5Cl is supplied in cylinders. Reactions at elevated temperatures can lead to significant pressure buildup in sealed reactors. Careful monitoring and pressure relief systems are essential.
-
Quenching: Unreacted SF5Cl must be carefully quenched. This is often done by bubbling the exhaust gas through a solution of sodium hydroxide or sodium sulfite.
Newer methods using sulfur hexafluoride (SF6) are attractive because SF6 is non-toxic and inert.[6][7] However, these reactions often require specialized photochemical reactors and catalysts.[4][5]
Part 2: Troubleshooting Guide for Large-Scale Synthesis
This section provides detailed troubleshooting for specific issues that may arise during the scale-up of this compound synthesis.
Scenario 1: Low Reaction Yield
Q: My yield of this compound is significantly lower on a 1 kg scale compared to my 10 g lab-scale experiment. What are the likely causes and how can I fix it?
A: A drop in yield upon scale-up is a common challenge. The cause is often related to mass and heat transfer limitations, or inefficient mixing.
Caption: Troubleshooting logic for low yield on scale-up.
Detailed Explanation:
-
Heat Transfer: Many fluorination reactions are highly exothermic. A 100-fold increase in scale (10 g to 1 kg) results in a 100-fold increase in heat generated, but the reactor surface area available for cooling only increases by about 21.5 times (assuming spherical reactors). This disparity can lead to thermal runaways, causing side reactions and reagent decomposition.
-
Solution: Use a jacketed reactor with a reliable temperature control unit. The addition of reagents should be done slowly and controllably, monitoring the internal temperature closely. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise.
-
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation. If the reaction involves solids or multiple liquid phases, ensuring homogeneity is critical.
-
Solution: Select an appropriate impeller and agitation speed for the reactor geometry and reaction mixture viscosity. Baffles within the reactor can significantly improve mixing. For reactions involving solids, ensure the agitation is sufficient to keep them suspended.
-
-
Reagent Stability and Purity: On a larger scale, reagents may be stored for longer or sourced from different suppliers.
-
Solution: Always use fresh, anhydrous solvents and reagents. Moisture can be particularly detrimental in many fluorination protocols. Verify the purity of starting materials before beginning the reaction.
-
Scenario 2: Impurity Profile and Purification Challenges
Q: I'm observing a new, significant impurity in my crude product after scale-up. Standard purification by column chromatography is proving inefficient. What should I do?
A: The appearance of new impurities often points to a change in the reaction pathway due to the issues discussed above (temperature, mixing). The first step is to identify the impurity.
Step-by-Step Troubleshooting and Purification Protocol:
-
Impurity Identification:
-
Isolate a small amount of the impurity using preparative HPLC or careful column chromatography.
-
Characterize the structure using analytical techniques like LC-MS, GC-MS, and NMR spectroscopy. Common impurities might include under-fluorinated species, regioisomers, or products from solvent participation.
-
-
Reaction Optimization to Minimize Impurity:
-
Once the impurity is identified, revisit the reaction mechanism. For example, if it's a product of thermal decomposition, lowering the reaction temperature is the logical step. If it's a regioisomer, adjusting the catalyst or solvent polarity may be necessary.
-
-
Alternative Purification Strategies:
-
Distillation: this compound is a solid, but many organic impurities are lower boiling. Vacuum distillation of the crude material (if thermally stable) or a precursor can be a highly effective and scalable purification method.[12][13]
-
Recrystallization: This is an excellent method for purifying solids on a large scale. A solvent screen is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
Liquid-Liquid Extraction: An acidic or basic wash can remove impurities with complementary functional groups. For example, treating an ether solution with dilute HCl can remove basic amine impurities.[12]
-
| Purification Method | Scale | Pros | Cons |
| Column Chromatography | Lab | High resolution | High solvent usage, not easily scalable |
| Recrystallization | Lab/Pilot/Plant | Highly scalable, cost-effective | Requires suitable solvent system, potential for product loss in mother liquor |
| Vacuum Distillation | Pilot/Plant | Excellent for volatile impurities, scalable | Product must be thermally stable, requires specialized equipment |
| Acid/Base Wash | Lab/Pilot/Plant | Removes specific impurities, fast | Only works for ionizable impurities |
Scenario 3: Handling Gaseous Reagents like SF5Cl
Q: How can I ensure the efficient and safe addition of SF5Cl gas to a large-scale liquid-phase reaction?
A: Efficiently introducing a gas into a liquid phase is a common chemical engineering challenge.
References
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corpus.ulaval.ca [corpus.ulaval.ca]
- 4. Photoredox Catalytic α‐Alkoxypentafluorosulfanylation of α‐Methyl‐ and α‐Phenylstyrene Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Best Practices for the Purification of Crude 4-(Pentafluorosulfanyl)benzonitrile
Welcome to the Technical Support Center for the purification of crude 4-(Pentafluorosulfanyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during the purification of this unique organofluorine compound. The pentafluorosulfanyl (SF₅) group is increasingly utilized in medicinal chemistry and materials science due to its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[1][2][3] Ensuring the high purity of this compound is paramount for reliable downstream applications and the synthesis of novel molecular entities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common synthetic strategies include the Rosenmund-von Braun reaction and palladium-catalyzed cross-coupling reactions.
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From Rosenmund-von Braun type reactions: Expect unreacted starting materials such as 4-bromo- or 4-iodo-(pentafluorosulfanyl)benzene. Residual copper salts and high-boiling polar solvents like DMF or pyridine are also common.[4][5]
-
From Palladium-catalyzed cross-coupling: Unreacted aryl halides or triflates, residual palladium catalyst, and phosphine ligands are typical impurities.[6]
-
General Synthesis Byproducts: Incomplete reactions can lead to the presence of starting materials. Side reactions may generate isomers or related benzonitrile derivatives.
Q2: How stable is the pentafluorosulfanyl (SF₅) group during purification?
A2: The SF₅ group is known for its remarkable thermal and chemical stability.[1][7] It is generally resistant to degradation under typical purification conditions, including exposure to mild acids and bases, and elevated temperatures used in distillation and chromatography. However, the overall stability of the molecule can be influenced by other functional groups present.
Q3: What are the recommended starting points for purification?
A3: The choice of purification strategy depends on the nature and quantity of the impurities, as well as the scale of the reaction. A multi-step approach is often most effective:
-
Aqueous Workup/Liquid-Liquid Extraction: To remove inorganic salts and polar solvents.
-
Chromatography (Flash or Preparative HPLC): For the separation of organic impurities with similar polarities.
-
Recrystallization or Distillation: As a final polishing step to obtain highly pure material.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Product is an oil, but should be a solid. | Presence of residual solvents or impurities that are depressing the melting point. | - Ensure all solvents are thoroughly removed under high vacuum. - Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. - If impurities are suspected, proceed with chromatographic purification. |
| Difficulty removing colored impurities. | Residual metal catalysts (e.g., copper or palladium). | - Pass a solution of the crude product through a short plug of silica gel or activated carbon. - For copper residues, washing with an aqueous solution of ammonium hydroxide or a dilute ammonia/ammonium chloride buffer during workup can be effective. |
| Co-elution of impurities during column chromatography. | Impurities have very similar polarity to the product. | - Optimize the mobile phase. A shallow gradient or isocratic elution with a solvent system that provides good separation on TLC is recommended. - Consider a different stationary phase. If using normal phase silica, a trial with reverse-phase (C18) or a fluorinated stationary phase might provide better selectivity.[8] |
| Poor recovery from recrystallization. | The compound is too soluble in the chosen solvent, or the incorrect solvent polarity is being used. | - Use a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Given the high lipophilicity of the SF₅ group, start with non-polar solvents like hexanes or heptane, or mixtures with a slightly more polar solvent like ethyl acetate or dichloromethane. - Perform the recrystallization on a small scale first to identify a suitable solvent system. |
| Product decomposition during distillation. | The compound may be thermally sensitive at its atmospheric boiling point. | - Use vacuum distillation to lower the boiling point. - Ensure the distillation apparatus is free of leaks to maintain a stable, low pressure. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for removing organic impurities that are not easily separated by extraction or crystallization.
Workflow Diagram:
A typical workflow for the purification of crude this compound by flash column chromatography.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to dryness under reduced pressure to create a dry-loaded sample.
-
Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) in a non-polar solvent like hexanes.
-
Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with 100% hexanes and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline, pure product.
Workflow Diagram:
A general workflow for the purification of this compound by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when hot. Given the lipophilic nature of the SF₅ group, start with alkanes like heptane or hexane. A co-solvent system, such as heptane with a small amount of ethyl acetate, may also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 3. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. corpus.ulaval.ca [corpus.ulaval.ca]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Investigating the stability of pentafluorosulfanyl compounds under acidic and basic conditions.
Welcome to the technical support center for pentafluorosulfanyl (SF5) functionalized molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the unique SF5 moiety into their work. Here, we provide in-depth, field-proven insights into the stability of these compounds under various experimental conditions, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How stable is the pentafluorosulfanyl (SF5) group in general?
A1: The pentafluorosulfanyl (SF5) group is renowned for its exceptional thermal and chemical stability.[1][2][3] This robustness is a direct result of the strong, stable sulfur-fluorine (S-F) bonds.[1] It is often considered more stable than many other common functional groups, including its well-known counterpart, the trifluoromethyl (CF3) group, particularly in terms of hydrolytic stability.[4] This high degree of stability makes it an attractive substituent for enhancing the metabolic stability and overall durability of a molecule in drug discovery and materials science.[1][5]
Q2: Are SF5-functionalized molecules stable under acidic conditions?
A2: Yes, molecules containing the SF5 group generally exhibit outstanding stability in a wide range of acidic conditions. The strong electron-withdrawing nature of the SF5 group contributes significantly to its resistance to degradation in acidic environments.[6] For example, SF5-containing aromatic amino acids have been shown to be fully compatible with standard peptide synthesis and deprotection strategies, such as Boc-deprotection using neat trifluoroacetic acid (TFA), with no degradation observed.[7]
Q3: What is the general stability of SF5 compounds under basic conditions?
A3: The SF5 group is remarkably stable to many basic conditions, particularly aqueous inorganic bases. For instance, pentafluorosulfanylbenzene shows no reaction when refluxed in a solution of sodium hydroxide in aqueous ethanol.[8] Furthermore, SF5-functionalized amino acid esters can be successfully saponified using lithium hydroxide (LiOH) without compromising the integrity of the SF5 group.[7] However, the stability of the entire molecule can be influenced by the specific base used and the presence of other functional groups. While stable to common hydroxide bases, caution should be exercised with extremely strong, non-nucleophilic bases or highly nucleophilic reagents, as these conditions are less documented for simple SF5-arenes.
Q4: How does the stability of the SF5 group compare to the trifluoromethyl (CF3) group?
A4: The SF5 group is often referred to as a "super-trifluoromethyl group" because it typically exhibits properties similar to the CF3 group but in a more pronounced manner.[2] The SF5 group is more electronegative and more strongly electron-withdrawing than the CF3 group.[6] Critically, it can also confer greater hydrolytic stability, making it a superior choice in applications where resistance to chemical degradation is paramount.[4]
Troubleshooting Guides
Scenario 1: My SF5-containing compound appears to be degrading during an acidic workup or purification (e.g., reverse-phase HPLC with TFA). What should I do?
A: Degradation of the SF5 group itself during routine acidic workups is highly uncommon. Follow this troubleshooting logic:
-
Confirm Degradation: First, verify that degradation is occurring. Analyze a control sample that has not been subjected to the acidic conditions by LC-MS and/or NMR to establish a baseline.
-
Examine Other Functional Groups: The most probable cause is the degradation of another, more acid-labile group within your molecule. Carefully inspect your structure for moieties such as tert-butyl esters, Boc-protecting groups, acetals, or silyl ethers, which are far more susceptible to acidic cleavage.
-
Modify Conditions: If degradation of another group is confirmed, or if you still suspect instability, moderate the conditions.
-
Temperature: Perform the workup or purification at a lower temperature (e.g., 0 °C or below).
-
Acid Strength: Use a weaker acid if the protocol allows (e.g., acetic acid instead of trifluoroacetic acid).
-
Exposure Time: Minimize the duration the compound is in contact with the acidic medium.
-
-
Change Purification Strategy: Consider alternative purification methods that avoid acidic conditions, such as normal-phase chromatography or crystallization from a neutral solvent system.
Caption: Troubleshooting logic for unexpected analytical signals.
Scenario 2: I am planning a reaction with a strong base (e.g., LiOH, NaOH, K2CO3). Will my SF5 group be stable?
A: Generally, yes. The SF5 group has demonstrated excellent stability towards common inorganic bases, even under heating.[8]
-
Verified Compatibility:
-
NaOH / LiOH: Pentafluorosulfanylbenzene is stable in refluxing ethanolic NaOH.[8] LiOH is routinely used for the saponification of esters in the presence of an aryl-SF5 group.[7]
-
Carbonates: Compounds have been shown to be stable in boiling aqueous sodium carbonate.[9]
-
Amine Bases: Non-nucleophilic amine bases like N-methyl morpholine (NMM) are compatible.[7] Standard Fmoc-deprotection using piperidine is also a viable strategy, suggesting stability to this reagent class.[10][11]
-
-
Causality: The sulfur atom in the SF5 group is at a high oxidation state (+6) and is sterically shielded by five fluorine atoms, making it a poor electrophile for nucleophilic attack by common bases. The S-F bonds are exceptionally strong and not easily cleaved.
Scenario 3: Can I use very strong organometallic bases like n-BuLi or LDA with my aryl-SF5 compound?
A: This is an advanced application that requires caution. The SF5 group is a powerful electron-withdrawing group, which significantly acidifies protons ortho to its position on an aromatic ring.
-
Expected Reactivity (Ortho-metalation): Instead of attacking the SF5 group, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-butyllithium (n-BuLi) is likely to deprotonate the most acidic proton on the aromatic ring, which is typically the ortho position. This can be a synthetically useful transformation for further functionalization at that site.
-
Potential for Side Reactions: While direct attack on the SF5 group is not the expected primary pathway, the extreme reactivity of organolithium reagents means that side reactions cannot be completely ruled out without experimental validation. The stability may be substrate-dependent.
-
Recommendation: If ortho-metalation is not the desired outcome, avoid using these reagents. If it is the goal, perform the reaction at low temperatures (e.g., -78 °C) and carefully quench the reaction. It is essential to run a small-scale trial experiment and analyze the crude reaction mixture thoroughly by 19F NMR and LC-MS to confirm the fate of the SF5 group before scaling up.
Quantitative Data & Physicochemical Properties
The decision to use an SF5 group is often made in comparison to the more common CF3 group. The following table summarizes key data demonstrating the stability and properties of SF5-containing molecules.
| Parameter / Condition | SF5 Group | CF3 Group | Significance & Causality | Reference |
| Stability in Refluxing aq. NaOH/EtOH | Stable | Stable | Demonstrates high resistance to basic hydrolysis for both groups on an unactivated aryl ring. | [8] |
| Stability in neat TFA | Stable | Stable | Essential for use in modern peptide synthesis (Boc-SPPS); indicates extreme acid stability. | [7] |
| Hammett Parameter (σp) | +0.68 | +0.54 | The SF5 group is a stronger electron-withdrawing group, which can significantly alter the pKa and reactivity of the parent molecule. | [6] |
| Hansch Lipophilicity (π) | 1.51 | 1.09 | SF5 provides a greater increase in lipophilicity, which can enhance membrane permeability and impact pharmacokinetic profiles. | [4] |
| Hydrolytic Stability | Superior | High | The SF5 group generally exhibits greater resistance to hydrolysis compared to the CF3 group under forcing conditions. | [4] |
Experimental Protocol: General Stability Assay
This protocol outlines a universal method for evaluating the stability of a novel SF5-containing compound under defined acidic or basic conditions using HPLC or LC-MS.
-
Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of your SF5-compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Test Media: Prepare the desired acidic or basic aqueous media (e.g., 0.1 M HCl for pH 1; 0.01 M NaOH for pH 12; pH 7.4 PBS buffer as a control).
-
-
Sample Incubation:
-
In separate, sealed vials, add a small aliquot of the stock solution to the test media to achieve a final concentration of ~10-50 µg/mL. Ensure the final percentage of organic solvent is low (<5%) to not affect the aqueous medium's properties.
-
Prepare a T=0 sample immediately by taking an aliquot from each vial and quenching it as described in step 4.
-
Place the remaining vials in a temperature-controlled incubator (e.g., 37 °C or 50 °C).
-
-
Time Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.
-
-
Quenching:
-
Immediately stop the degradation reaction by adding the aliquot to a neutralizing solution. For acidic samples, quench with an equal volume of a basic buffer or organic solvent. For basic samples, quench with an acidic buffer. The goal is to bring the sample to a neutral pH and stop further reaction.
-
-
Analysis:
-
Analyze all quenched samples (T=0 and subsequent time points) by a validated, stability-indicating HPLC or LC-MS method. The method must be able to resolve the parent compound from any potential degradants.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample (% Remaining = (Peak Area_Tx / Peak Area_T0) * 100).
-
Plot the % Remaining versus time. A flat line indicates stability, while a downward slope signifies degradation.
-
Workflow for Stability Testing
Caption: Experimental workflow for stability testing.
Conceptual Degradation Pathways
While highly stable, under exceptionally harsh, forced degradation conditions not typically encountered in the lab, the SF5 group could theoretically degrade. These pathways are conceptual and serve to inform byproduct analysis in worst-case scenarios.
Forced Acid Hydrolysis (Conceptual)
Under extreme conditions (e.g., concentrated superacid, high heat), hydrolysis could theoretically occur.
Caption: Conceptual pathway for forced acid hydrolysis of an Ar-SF5 bond.
Nucleophilic Attack by Strong Nucleophile (Conceptual)
Direct attack on the sulfur atom is sterically hindered and electronically unfavorable but might be possible with very potent, soft nucleophiles under forcing conditions.
Caption: Conceptual pathway for nucleophilic substitution on sulfur.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. mdpi.com [mdpi.com]
Troubleshooting low conversion rates in late-stage pentafluorosulfanylation reactions.
A Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into complex organic molecules at a late stage of a synthetic route is a powerful strategy in modern drug discovery and materials science.[1][2][3][4][5][6] The unique properties of the SF5 group—including its high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological and physicochemical profiles of parent compounds.[7][8][9] However, these reactions are not without their challenges, and low conversion rates can be a significant hurdle.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of late-stage pentafluorosulfanylation reactions and optimize your experimental outcomes.
Troubleshooting Guide: Low Conversion Rates
Question 1: My reaction has stalled or is showing low conversion. What are the primary factors I should investigate?
Low conversion in pentafluorosulfanylation reactions, particularly those employing pentafluorosulfanyl chloride (SF5Cl), often stems from a few critical parameters. A systematic approach to troubleshooting is essential for identifying the root cause.
Initial Diagnostic Workflow:
References
- 1. Electrochemical Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Synthesis and Sourcing of Pentafluorosulfanyl (SF₅) Building Blocks
Introduction: The SF₅ Conundrum
The pentafluorosulfanyl (SF₅) group has emerged as a powerhouse in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl group" for its unique combination of properties.[1][2] It offers high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, which can be leveraged to enhance the metabolic stability and efficacy of drug candidates.[3][4][5] However, the widespread adoption of this valuable moiety is significantly hampered by the limited commercial availability and synthetic challenges associated with its introduction into organic molecules.[1][6]
This technical guide provides researchers, synthetic chemists, and drug development professionals with a practical, in-depth resource for managing these challenges. We will move from sourcing commercially available building blocks to troubleshooting common issues in their de novo synthesis, providing field-proven insights and detailed protocols to empower your research.
Part 1: Sourcing and Procurement of SF₅ Building Blocks
The first step in any project is securing the necessary starting materials. The decision to purchase a commercially available SF₅ building block versus pursuing in-house synthesis is a critical one, governed by factors of cost, scale, timeline, and available expertise.
Frequently Asked Questions (FAQs): Sourcing SF₅ Compounds
Q1: Where can I purchase pentafluorosulfanyl building blocks? A1: The commercial landscape for SF₅ building blocks is growing but remains limited compared to more common fluorinated groups. Several specialized suppliers offer a range of aryl- and aliphatic-SF₅ compounds. It is crucial to verify stock levels and lead times, as many offerings are "make-to-order."
Q2: What types of SF₅ building blocks are most commonly available? A2: The most common commercially available structures are simple substituted pentafluorosulfanyl arenes (e.g., 4-aminopentafluorosulfanyl benzene, 3-(pentafluorosulfanyl)benzaldehyde).[7] More complex or sp³-rich fragments are less common and often require custom synthesis.[8]
Q3: We can't find the specific SF₅-substituted intermediate we need. What are our options? A3: If a specific building block is not commercially available, you have two primary options:
-
Custom Synthesis: Engage a contract research organization (CRO) or a specialized supplier that offers custom synthesis services. This is often the fastest route but can be costly. Companies like Melius Organics explicitly offer such services.[8]
-
In-House Synthesis: Prepare the building block within your own lab. This provides greater control and can be more cost-effective for larger quantities but requires specific expertise and handling of challenging reagents. This guide will focus heavily on enabling this option.
Table 1: Representative Commercial Suppliers of Fluorinated Building Blocks
| Supplier | Types of Building Blocks Offered | Key Features |
| Sigma-Aldrich | Broad portfolio of fluorinated building blocks, including some SF₅ reagents.[9] | Extensive catalog, reliable distribution, but SF₅ selection may be limited to basic structures. |
| Enamine | A curated collection of SF₅-containing building blocks, often with novel scaffolds.[10] | Focus on drug discovery-relevant molecules; good source for unique structures. |
| Melius Organics | Specializes in SF₅ technology, offering both catalog products and custom synthesis.[8] | Expertise in SF₅ chemistry, including sp³-rich fragments and flow chemistry applications. |
Part 2: Key Strategies for In-House Synthesis
When commercial avenues are exhausted, in-house synthesis becomes necessary. Historically, the synthesis of Ar-SF₅ compounds involved harsh conditions, such as the direct fluorination of diaryl disulfides with AgF₂.[11][12] While effective, modern methods have improved accessibility, though challenges remain.
The most prevalent and accessible strategy involves the two-step sequence of preparing an aryl thiol or disulfide followed by oxidative fluorination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 9. 氟化合成砌块 [sigmaaldrich.com]
- 10. SF5-containing building blocks - Enamine [enamine.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
Addressing the hydrolytic instability of intermediates in SF5 compound synthesis.
Welcome to the technical support center for pentafluorosulfanyl (SF₅) chemistry. The SF₅ group is an incredibly powerful substituent for tuning molecular properties in drug discovery and materials science, prized for its exceptional thermal, chemical, and metabolic stability.[1][2][3][4] However, the journey to the final, stable product is often fraught with challenges, primarily due to the pronounced hydrolytic instability of key synthetic intermediates.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind common failures and offers field-proven troubleshooting strategies to ensure the successful synthesis of your target SF₅ compounds.
Troubleshooting Guide: Navigating Intermediate Instability
This section addresses specific issues you may encounter during your experiments. The core problem in many SF₅ syntheses is the susceptibility of sulfur(VI) intermediates, such as arylsulfur chlorotetrafluorides (Ar-SF₄Cl), to hydrolysis by trace amounts of water.
Q1: My reaction to convert an arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate to the final Ar-SF₅ product is giving low yields and multiple byproducts. What is the likely cause?
A1: The most probable cause is the hydrolysis of your Ar-SF₄Cl intermediate. This species is highly electrophilic at the sulfur center and readily reacts with even trace amounts of moisture present in your solvents, reagents, or reaction atmosphere. This hydrolysis leads to the formation of arylsulfonyl fluoride (Ar-SO₂F) and subsequently other related species, which are dead-end byproducts that will not convert to the desired Ar-SF₅ product.
To confirm this, analyze your crude reaction mixture by ¹⁹F NMR and LC-MS. Look for characteristic signals corresponding to Ar-SO₂F and check for masses that align with hydrolyzed species.
Q2: I suspect my Ar-SF₄Cl intermediate is hydrolyzing. What does this degradation pathway look like and what byproducts should I expect?
A2: The hydrolysis of an Ar-SF₄Cl intermediate is a stepwise process initiated by the nucleophilic attack of water on the sulfur atom. This leads to the loss of HCl and HF, ultimately forming the more stable arylsulfonyl fluoride (Ar-SO₂F). If conditions are harsh enough or sufficient water is present, further hydrolysis to the corresponding sulfonic acid (Ar-SO₃H) can occur.
Caption: Hydrolytic degradation pathway of Ar-SF₄Cl.
Q3: What are the essential preventative measures to avoid hydrolysis of my intermediates?
A3: Rigorous exclusion of moisture is non-negotiable. Standard benchtop techniques are often insufficient. You must employ advanced air-free techniques to maintain an anhydrous and inert atmosphere.[5][6]
-
Glassware: All glassware must be aggressively dried. Oven-drying at 125-150 °C overnight is the minimum.[7] For highly sensitive reactions, flame-drying the assembled apparatus under vacuum and backfilling with inert gas (argon or dry nitrogen) is required to remove the stubborn film of adsorbed moisture.[6][8]
-
Solvents: Use freshly distilled, anhydrous solvents. Even commercially available "anhydrous" solvents should be further dried over activated molecular sieves or distilled from an appropriate drying agent. Solvents must be thoroughly degassed to remove not only dissolved water but also oxygen, which can interfere with radical processes often used in SF₅ chemistry.[6][7] The freeze-pump-thaw method is the most effective way to degas solvents.[7]
-
Reagents: Use high-purity reagents. Ensure solid reagents are dried under high vacuum before use. Liquid reagents should be handled via syringe under an inert atmosphere.
-
Atmosphere: All manipulations must be performed under a positive pressure of a dry, inert gas (argon is preferred for its density). The use of a Schlenk line or a glovebox is mandatory for these operations.[5][9]
Q4: I'm following inert atmosphere protocols, but still see evidence of hydrolysis. Where else could moisture be coming from?
A4: This is a common frustration. If you are confident in your inert atmosphere setup, consider these less obvious sources of water:
-
Reagent Quality: The fluoride source (e.g., potassium fluoride) can be highly hygroscopic. Ensure it is spray-dried or freshly dried under high vacuum at elevated temperatures.
-
"Dry" Starting Materials: Your starting material (e.g., diaryl disulfide or thiol) may have been purified via chromatography or recrystallization and could retain solvent or adsorbed water. Dry it thoroughly under high vacuum before use.
-
Syringes and Cannulas: Needles, syringes, and cannulas used for transfers must be completely dry. Place them in an oven and cool them in a desiccator or flush thoroughly with dry inert gas just before use.[7][8]
-
Septa: Old or frequently pierced rubber septa can be a pathway for atmospheric moisture ingress. Use fresh, high-quality septa and minimize punctures. For longer reactions, consider using glass stoppers or high-vacuum grease-sealed joints.
Caption: Troubleshooting workflow for low-yielding SF₅ reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the final Ar-SF₅ product so stable, while its Ar-SF₄Cl precursor is highly unstable to water?
A1: The stability of the final SF₅ group is a result of both steric and electronic factors. The sulfur atom in an Ar-SF₅ compound is in a hexavalent oxidation state, octahedrally coordinated, and sterically shielded by five fluorine atoms.[3] This arrangement makes it kinetically very difficult for a nucleophile like water to access the electrophilic sulfur center. In contrast, the Ar-SF₄Cl intermediate has a less sterically hindered sulfur atom and a good leaving group (chloride), making it much more susceptible to nucleophilic attack and subsequent hydrolysis.
Q2: Are there any analytical techniques particularly well-suited for monitoring these reactions in real-time?
A2: ¹⁹F NMR spectroscopy is arguably the most powerful tool. The SF₅ group and its precursors have distinct and well-resolved signals. For an Ar-SF₅ group, you typically see a characteristic pattern of a quintet for the four equatorial fluorines (Fₑ) and a triplet for the single axial fluorine (Fₐ). The Ar-SF₄Cl intermediate shows a different, more complex pattern. The primary hydrolysis byproduct, Ar-SO₂F, will appear as a sharp singlet in a completely different region of the spectrum. Monitoring the disappearance of the Ar-SF₄Cl signals and the appearance of both the desired Ar-SF₅ and byproduct Ar-SO₂F signals can provide precise, quantitative information on the reaction's progress and efficiency.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges
| Species | Group | Typical Chemical Shift (δ, ppm) |
| Ar-SF₅ | Fₐ (axial) | 80 – 90 |
| Ar-SF₅ | Fₑ (equatorial) | 60 – 75 |
| Ar-SF₄Cl | - | ~135 |
| Ar-SO₂F | - | 60 – 70 |
Note: Exact chemical shifts are highly dependent on the aromatic ring's substitution pattern.
Q3: Can I use SF₅Cl gas directly for my reactions?
A3: Pentafluorosulfanyl chloride (SF₅Cl) is a toxic gas with a low boiling point (-19 °C), making it hazardous and difficult to handle without specialized equipment.[10] While it is a primary reagent for generating the SF₅ radical, recent advancements have focused on safer alternatives.[11][12] Many protocols now utilize solutions of SF₅Cl in inert solvents or employ "gas-free" methods that generate the reactive species in situ from stable, solid precursors, significantly improving safety and handling.[10][13]
Key Experimental Protocols
Protocol 1: Rigorous Setup for Anhydrous, Inert Atmosphere Reactions
This protocol outlines the essential steps for setting up a reaction to minimize moisture contamination, a critical factor for the successful synthesis of SF₅ compounds.
Materials:
-
Two-neck round-bottom flask and condenser (or other required glassware)
-
Schlenk line with dual vacuum/inert gas manifold
-
High-vacuum pump and cold trap (e.g., liquid nitrogen)
-
Heat gun or Bunsen burner
-
Dry argon or nitrogen gas
-
Rubber septa, glass stoppers, vacuum grease
Procedure:
-
Initial Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with a solvent like acetone before being placed in a laboratory oven.
-
Oven Drying: Dry all glassware and magnetic stir bars in an oven at >140 °C for at least 4 hours, though overnight is preferable.[7]
-
Assembly & Flame-Drying: a. While still hot, assemble the glassware (e.g., flask and condenser) and clamp it securely. b. Immediately connect the assembly to the Schlenk line via a rubber hose to the sidearm. c. Evacuate the system using the vacuum manifold. You will initially see condensation on the glass as adsorbed water is removed. d. Gently heat the entire surface of the glassware under vacuum with a heat gun until all visible moisture is gone.[8] Be cautious not to heat too aggressively to avoid thermal shock.
-
Purge-and-Refill Cycles: a. Once the glassware has cooled slightly under vacuum, switch the Schlenk line stopcock to backfill the flask with dry, inert gas. b. Repeat the process of evacuating and backfilling with inert gas at least three times.[6] This purge-and-refill cycle is crucial for removing the last traces of air and moisture.
-
Maintaining Atmosphere: Leave the reaction flask under a positive pressure of inert gas, confirmed by observing gentle bubbling through a mineral oil bubbler connected to the manifold exhaust. The flask is now ready for the addition of anhydrous solvents and reagents.
Caption: Simplified diagram of a Schlenk line setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Techniques for the selective functionalization of the 4-(Pentafluorosulfanyl)benzonitrile aromatic ring.
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Welcome to the technical support center for the selective functionalization of the 4-(pentafluorosulfanyl)benzonitrile aromatic ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this unique scaffold. The pentafluorosulfanyl (SF₅) group, with its profound electron-withdrawing nature and significant steric bulk, presents both opportunities and challenges in synthetic chemistry.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Reactivity of the this compound Ring
The this compound molecule possesses two strong electron-withdrawing groups: the pentafluorosulfanyl (-SF₅) group and the nitrile (-CN) group. This electronic profile renders the aromatic ring highly electron-deficient, influencing its reactivity in various transformations. The SF₅ group is a stronger electron-withdrawing group than the trifluoromethyl (-CF₃) group, significantly impacting the regioselectivity of functionalization reactions.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Ortho-Lithiation and Functionalization
Question: I am attempting an ortho-lithiation of this compound, but I am observing low yields and the formation of side products. What are the critical parameters for a successful ortho-lithiation?
Answer:
Successful ortho-lithiation of SF₅-arenes requires careful control of reaction conditions, primarily due to the SF₅ group's ability to act as a leaving group at elevated temperatures, leading to benzyne formation.[3]
Troubleshooting Guide:
-
Choice of Base: Strong, bulky, non-nucleophilic bases are crucial. Lithium tetramethylpiperidide (LiTMP) is the base of choice for this transformation.[3][4] Using alkyllithiums like n-BuLi can lead to competitive addition to the nitrile or metal-halogen exchange if a halogen is present.
-
Temperature Control: This is arguably the most critical parameter. The lithiation must be performed at very low temperatures, typically -60 °C or below.[3][5] Temperatures above -40 °C can promote the elimination of the SF₅ group and the formation of a highly reactive benzyne intermediate, which can then react with the base or other nucleophiles present in the mixture, leading to a mixture of products.[3]
-
In Situ Trapping: To minimize the decomposition of the lithiated intermediate, it is highly recommended to perform the reaction in the presence of the electrophile (in situ trapping).[3][5] This ensures that the aryllithium species is quenched as it is formed.
-
Solvent System: Anhydrous tetrahydrofuran (THF) is a commonly used solvent for these reactions.[3][4]
Experimental Protocol: Regioselective ortho-Iodination [4]
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to -80 °C.
-
Slowly add a solution of LiTMP (2.0 equivalents) in THF, maintaining the temperature at -80 °C.
-
After stirring for a short period, add a solution of iodine (I₂) (1.1 equivalents) in THF dropwise.
-
Allow the reaction to proceed at -80 °C for the specified time.
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Warm the mixture to room temperature and perform a standard aqueous workup, followed by purification by column chromatography.
Diagram: Ortho-Lithiation and Benzyne Formation
Caption: Troubleshooting workflow for ortho-lithiation.
Nucleophilic Aromatic Substitution (SₙAr)
Question: I am trying to perform a nucleophilic aromatic substitution on a derivative of this compound, but the reaction is not proceeding. How can I facilitate this reaction?
Answer:
The aromatic ring of this compound is highly electron-deficient, which in principle should favor SₙAr reactions. However, the success of the reaction depends on the presence of a good leaving group and the nature of the nucleophile.
Troubleshooting Guide:
-
Leaving Group: For SₙAr to occur, a suitable leaving group (e.g., F, Cl, NO₂) must be present on the ring, typically positioned ortho or para to a strong electron-withdrawing group. In the case of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various nucleophiles.[6][7][8]
-
Activating Groups: The presence of additional strong electron-withdrawing groups, such as a nitro group, will further activate the ring towards nucleophilic attack.[6][7][8]
-
Nucleophile Strength: Strong nucleophiles are generally required. Oxygen, sulfur, and nitrogen nucleophiles have been successfully employed.[6][7][8]
-
Reaction Conditions: The reaction may require elevated temperatures and a suitable solvent. For instance, reactions with alcohols can be performed under reflux using the alcohol as the solvent in the presence of a base like potassium hydroxide.[6]
Table: Comparison of Nucleophiles in SₙAr Reactions
| Nucleophile | Product Type | Typical Conditions | Reference |
| Methoxide | Methoxy-substituted | KOH, MeOH, reflux | [6] |
| Ethoxide | Ethoxy-substituted | KOH, EtOH, reflux | [6] |
| Thiophenoxide | Thiophenoxy-substituted | K₂CO₃, DMF | [6] |
| Amines | Amino-substituted | Amine, solvent, heat | [6] |
Palladium-Catalyzed Cross-Coupling Reactions
Question: I am struggling with a Suzuki or Buchwald-Hartwig amination reaction using a derivative of this compound. What are the key considerations for these cross-coupling reactions?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the electronic properties of the SF₅-benzonitrile core can influence the efficiency of these reactions.
Troubleshooting Guide for Suzuki Coupling:
-
Substrate: A common precursor for Suzuki coupling is an aryl halide or triflate derivative. For example, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate can be converted to various halogenated derivatives suitable for cross-coupling.[9][10]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Catalyst systems that are effective for electron-deficient aryl halides should be considered.
-
Base and Solvent: The selection of the base and solvent system is crucial for the efficiency of the transmetalation and reductive elimination steps.
Troubleshooting Guide for Buchwald-Hartwig Amination:
-
Catalyst and Ligand: The development of the Buchwald-Hartwig amination has led to several generations of catalyst systems.[11] For electron-deficient aryl halides, specific ligands such as sterically hindered biaryl phosphines (e.g., XPhos) are often effective.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is typically used.[12]
-
Reaction Conditions: Anhydrous and anaerobic conditions are essential to prevent catalyst deactivation. Microwave irradiation can sometimes be used to accelerate the reaction.[12]
Diagram: Key Steps in a Catalytic Cycle
Caption: Generalized catalytic cycle for cross-coupling.
Stability Considerations
Question: Is the pentafluorosulfanyl group stable under my reaction conditions?
Answer:
The SF₅ group is known for its high thermal and chemical stability.[2] It is generally resistant to both acidic and basic conditions. However, as mentioned in the ortho-lithiation section, it can act as a leaving group under specific, harsh conditions.
Troubleshooting Guide for Stability:
-
Confirm Degradation: Before assuming the SF₅ group is degrading, verify that the observed instability is not due to other functional groups in your molecule.[13]
-
Control Experiments: Run control experiments to isolate the effect of specific reagents or conditions on the stability of your starting material.
-
Analytical Monitoring: Use techniques like ¹⁹F NMR to monitor the integrity of the SF₅ group throughout your reaction. The SF₅ group gives a characteristic signal in the ¹⁹F NMR spectrum.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Phthalocyanines with a Pentafluorosulfanyl Substituent at Peripheral Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. "4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate: A Versatile" by Takao Okazaki, Kenneth K. Laali et al. [digitalcommons.unf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Mitigating decomposition pathways for SF5-containing intermediates during workup.
A Guide to Mitigating Decomposition Pathways During Workup & Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF₅)-containing molecules. As a Senior Application Scientist, I have seen firsthand the incredible potential of the SF₅ group for modulating molecular properties. However, I also recognize the unique challenges that can arise during the isolation and purification of these valuable intermediates. This guide is designed to provide practical, field-proven insights to help you navigate these challenges and preserve the integrity of your compounds.
The pentafluorosulfanyl group is renowned for its exceptional thermal and chemical stability, often earning it the nickname "super-trifluoromethyl group".[1][2][3] This robustness is due to the strong sulfur-fluorine bonds.[1] However, the group's powerful electron-withdrawing nature can profoundly influence the reactivity of the entire molecule, sometimes creating unexpected vulnerabilities in adjacent functional groups during standard workup procedures.[4][5]
This center is structured into two parts: a Troubleshooting Guide to address specific problems you may encounter in the lab, and a set of Frequently Asked Questions (FAQs) to provide a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Workup & Purification Issues
This section is formatted to address specific experimental observations with direct, actionable advice.
Problem 1: My SF₅-containing product is decomposing during aqueous workup.
This is the most common issue encountered. Standard aqueous washes, especially with acidic or basic solutions (e.g., 1M HCl, sat. NaHCO₃), can initiate degradation, not necessarily of the SF₅ group itself, but of other sensitive functionalities activated by its presence.
Solution A: Implement a Strict Anhydrous Workup
For highly sensitive intermediates, avoiding water altogether is the most effective strategy. This involves removing quenching agents and salts by filtration rather than extraction.
Protocol: Anhydrous "Plug" Filtration
-
Quench Reaction (if necessary): Use an anhydrous quenching agent. For example, if quenching a reactive organometallic species, use a minimal amount of ethyl acetate or acetone, followed by the addition of an anhydrous drying agent like Na₂SO₄ or MgSO₄ directly to the reaction flask.
-
Prepare Filtration Plug: In a fritted glass funnel or a disposable pipette plugged with glass wool, add a layer of a drying agent (e.g., ~2-3 cm of anhydrous Na₂SO₄), followed by a layer of an adsorbent (e.g., ~4-5 cm of silica gel or Celite®). The choice of adsorbent depends on the polarity of your compound and impurities.
-
Filter: Decant the reaction mixture directly onto the prepared plug.
-
Rinse: Wash the plug with a minimal amount of a dry, non-polar organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete elution of your product.[6]
-
Concentrate: Collect the filtrate and concentrate it under reduced pressure.
Solution B: Use a Buffered Aqueous Wash
If an aqueous wash is essential to remove water-soluble impurities (like DMF or DMSO), precise pH control is critical. Buffer solutions resist pH changes, preventing the harsh acidic or basic conditions that can catalyze decomposition.[7][8][9]
Protocol: Buffered Aqueous Extraction
-
Choose Your Buffer: Select a buffer system with a pKa close to the desired pH. A phosphate buffer is excellent for maintaining a neutral pH (~7.0-7.4).
-
Prepare the Buffer: Prepare a stock solution (e.g., 0.5 M Potassium Phosphate Buffer, pH 7.2). Ensure high-purity reagents and deionized water.
-
Extraction:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc, TBME).
-
Wash the organic layer with the prepared buffer solution instead of plain water or acidic/basic solutions.
-
Separate the layers.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.
-
Problem 2: Significant product loss or streaking during silica gel chromatography.
The highly electronegative SF₅ group can cause your compound to interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor recovery or decomposition on the column.
Solution A: Deactivate the Silica Gel
Neutralizing the acidic sites on the silica surface can dramatically improve recovery.
-
Method: Prepare a slurry of your silica gel in the desired eluent system and add 1-2% triethylamine (or another volatile base like pyridine) by volume. This mixture can be used to pack the column. Running the column with 0.5-1% triethylamine in the mobile phase is also recommended.
Solution B: Use an Alternative Stationary Phase
If deactivation is insufficient, switching to a different stationary phase is the next logical step.
| Stationary Phase | Polarity | Acidity/Basicity | Best For |
| Alumina (Al₂O₃) | Polar | Basic, Neutral, or Acidic | Good alternative for acid-sensitive compounds. Use neutral or basic alumina. |
| Florisil® | Polar | Weakly Acidic | Less acidic than silica; good for separating less polar compounds. |
| Celite® | Non-polar | Neutral | Often used as a filter aid but can be used for very non-polar compounds. |
| Reversed-Phase (C18) | Non-polar | Neutral | Excellent for polar SF₅ compounds. Elution is with polar solvents like water/acetonitrile.[10] |
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and solving workup-related decomposition of SF₅-containing intermediates.
Caption: Troubleshooting logic for SF₅ intermediate decomposition.
Frequently Asked Questions (FAQs)
Q1: How stable is the pentafluorosulfanyl (SF₅) group in general?
The SF₅ group is characterized by high thermal and chemical stability.[1][3][11] The sulfur is in its highest oxidation state (+6), and the strong, short S-F bonds make it resistant to many common chemical reagents. It is generally stable under physiological conditions and to metabolic degradation, which is a key reason for its growing use in medicinal chemistry.[1][12] However, this stability should not be confused with inertness, especially concerning its electronic influence on the rest of the molecule.
Q2: What are the primary decomposition pathways for SF₅-containing intermediates?
While the C-SF₅ or N-SF₅ bond itself is robust, decomposition pathways are typically initiated by reactions at other sites within the molecule that are activated by the SF₅ group's potent electron-withdrawing effect.
Caption: Common decomposition pathways for SF₅-activated molecules.
-
Hydrolysis: While the SF₅ group itself shows superior hydrolytic stability compared to groups like CF₃, its presence can make other functional groups (e.g., esters, amides, ethers) more susceptible to acid- or base-catalyzed hydrolysis during aqueous workup.[2]
-
Nucleophilic Attack: The SF₅ group is a strong activating group for nucleophilic aromatic substitution (SₙAr).[4] If your intermediate is an SF₅-substituted arene or heterocycle with a leaving group, residual nucleophiles from the reaction (e.g., amines, alkoxides) can lead to unwanted side products during workup.
Q3: My SF₅ intermediate is an oil, but the literature reports a solid. What could be wrong?
This often points to the presence of residual, high-boiling point solvents used in the reaction, such as DMF, DMSO, or NMP. These solvents can be difficult to remove under standard rotary evaporation.
-
Troubleshooting:
-
Azeotropic Removal: Dissolve the crude oil in a solvent that forms an azeotrope with the impurity (e.g., toluene or heptane for removing DMF) and reconcentrate. Repeat several times.[13]
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or 1,4-dioxane and is not volatile, freeze-drying can be an effective way to remove residual water and other volatile impurities.
-
Thorough Extraction: If you suspect residual DMF or DMSO, perform a rigorous extraction with a less polar solvent like tert-butyl methyl ether (TBME) or heptanes, which have low miscibility with these solvents.[13]
-
Q4: What general precautions should be taken when handling SF₅ compounds and reagents?
-
Assume Moisture Sensitivity: Even if the final compound is stable, many precursors and intermediates are not. Always use oven-dried or flame-dried glassware and anhydrous solvents.[6][14][15]
-
Use an Inert Atmosphere: For reactions involving organometallics, strong bases, or other air-sensitive reagents, conduct the reaction and workup under an inert atmosphere of nitrogen or argon.[14][16]
-
Reagent Purity: The synthesis of SF₅-containing molecules often relies on specialized reagents like SF₅Cl. Ensure these reagents are of high purity and handled correctly, as impurities can lead to unpredictable side reactions.[17][18][19]
-
Temperature Control: During workup and purification, keep the temperature low (e.g., 0 °C) if you suspect thermal instability in your molecule, even though the SF₅ group itself is very stable.
By understanding the unique electronic properties of the SF₅ group and anticipating its influence on your molecule, you can adapt your workup and purification strategies to successfully isolate these promising compounds.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. msesupplies.com [msesupplies.com]
- 9. mt.com [mt.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 17. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-(Pentafluorosulfanyl)benzonitrile and 4-(Trifluoromethyl)benzonitrile: A Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethyl (CF₃) group is ubiquitous, while the pentafluorosulfanyl (SF₅) group has emerged as a compelling, albeit less utilized, alternative. This guide provides an in-depth comparative analysis of 4-(pentafluorosulfanyl)benzonitrile and 4-(trifluoromethyl)benzonitrile, offering insights into their synthesis, physicochemical properties, metabolic stability, and potential biological implications to inform rational drug design and development.
The Rise of the "Super-Trifluoromethyl" Group: An Introduction to SF₅
The pentafluorosulfanyl group is often dubbed a "super-trifluoromethyl group" due to its pronounced effects on a molecule's properties.[1] Both the SF₅ and CF₃ groups are strongly electron-withdrawing, a characteristic that can profoundly influence a molecule's acidity, basicity, and metabolic stability. However, they differ significantly in their steric bulk, lipophilicity, and the spatial distribution of their electronic effects, offering a nuanced toolkit for fine-tuning molecular properties.
This guide will dissect these differences through a direct comparison of this compound and its well-characterized counterpart, 4-(trifluoromethyl)benzonitrile.
Physicochemical Properties: A Head-to-Head Comparison
The subtle yet significant differences in the electronic and steric nature of the SF₅ and CF₃ groups translate to distinct physicochemical profiles for the corresponding benzonitrile derivatives.
Table 1: Comparative Physicochemical Properties of this compound and 4-(Trifluoromethyl)benzonitrile
| Property | This compound | 4-(Trifluoromethyl)benzonitrile | Rationale for Differences & Impact on Drug Design |
| Molecular Weight | 227.13 g/mol | 171.12 g/mol | The larger mass of the SF₅ group needs to be considered in the context of overall molecular weight guidelines in drug design. |
| Lipophilicity (LogP) | Estimated to be higher than 4-(Trifluoromethyl)benzonitrile | ~2.5 - 2.9 (experimental and calculated) | The significantly higher lipophilicity of the SF₅ group can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. |
| Hansch Parameter (π) | π ≈ 1.5 - 1.7 | π ≈ 0.88 - 1.16 | This parameter quantifies the lipophilicity contribution of the substituent. The higher value for SF₅ indicates a greater increase in lipophilicity upon its introduction. |
| Hammett Constant (σp) | σp ≈ 0.68 - 0.76 | σp ≈ 0.53 - 0.54 | The stronger electron-withdrawing nature of the SF₅ group can influence the pKa of nearby functionalities, modulate metabolic stability, and alter binding interactions with biological targets. |
| Aqueous Solubility | Predicted to be lower than 4-(Trifluoromethyl)benzonitrile | Insoluble in water[1] | The increased lipophilicity of the SF₅-substituted compound is expected to decrease its solubility in aqueous media, a critical consideration for bioavailability. |
| Melting Point | Not readily available | 39-41 °C | Differences in crystal packing due to the different size and shape of the SF₅ and CF₃ groups will influence the melting point. |
| Boiling Point | Not readily available | 80-81 °C at 20 mmHg | The higher molecular weight and stronger intermolecular forces of the SF₅ derivative would suggest a higher boiling point. |
Note: Experimental data for this compound is limited. The values presented are estimations based on the known properties of the SF₅ group and comparative studies on analogous compounds.
Key Insights from Physicochemical Properties:
-
Lipophilicity: The most striking difference lies in the lipophilicity. The SF₅ group is significantly more lipophilic than the CF₃ group. This enhanced lipophilicity can be advantageous for crossing biological membranes, but it must be carefully balanced to avoid issues with aqueous solubility and non-specific toxicity.
-
Electronic Effects: The SF₅ group is a stronger electron-withdrawing group than the CF₃ group, as indicated by its higher Hammett constant. This can have a profound impact on the reactivity and biological interactions of the molecule. For instance, it can lower the pKa of nearby acidic protons or increase the susceptibility of the aromatic ring to nucleophilic attack.
Figure 1: A conceptual diagram illustrating the key physicochemical differences between this compound and 4-(Trifluoromethyl)benzonitrile and their potential implications in drug design.
Metabolic Stability: The SF₅ Advantage
A critical parameter in drug development is metabolic stability. The introduction of fluorine is a well-established strategy to block metabolic oxidation at susceptible positions. Both the CF₃ and SF₅ groups are known to enhance metabolic stability due to the high strength of the C-F and S-F bonds, respectively.
Figure 2: A diagram illustrating the concept of metabolic blocking by the SF₅ and CF₃ groups, leading to enhanced metabolic stability of a drug candidate.
Biological Activity: A Case-by-Case Evaluation
The impact of replacing a CF₃ group with an SF₅ group on biological activity is not always predictable and must be evaluated on a case-by-case basis. The increased steric bulk and altered electronic properties of the SF₅ group can lead to a range of outcomes:
-
Enhanced Potency and Selectivity: The larger size of the SF₅ group may promote more extensive and specific interactions with a biological target, leading to increased potency and selectivity.
-
Reduced Potency: Conversely, the steric bulk of the SF₅ group might be detrimental if the binding pocket is constrained, leading to a loss of activity.
-
Altered Pharmacology: The different electronic and lipophilic character of the SF₅ group can lead to a completely different pharmacological profile.
For instance, in some reported cases, the SF₅ analog of a biologically active compound showed improved activity, while in other cases, it was less active than its CF₃ counterpart.[1][3] Without direct experimental data for this compound and 4-(trifluoromethyl)benzonitrile on a specific biological target, it is difficult to predict their relative activities.
Experimental Protocols for Comparative Analysis
To provide a definitive comparison, the following experimental protocols are recommended.
Determination of Lipophilicity (LogP) by Reverse-Phase HPLC
Objective: To experimentally determine and compare the LogP values of this compound and 4-(trifluoromethyl)benzonitrile.
Methodology:
-
Preparation of Standards: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).
-
HPLC System: A reverse-phase HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A series of isocratic mobile phases with varying ratios of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.
-
Chromatographic Analysis: Each standard and the two test compounds are injected into the HPLC system with each mobile phase composition. The retention time (t_R) for each compound is recorded.
-
Calculation of Capacity Factor (k'): The capacity factor is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time.
-
Extrapolation to 100% Aqueous Mobile Phase: For each compound, a plot of log k' versus the percentage of organic solvent in the mobile phase is generated. The y-intercept of this plot gives the log k'_w value, which is the capacity factor extrapolated to 100% aqueous mobile phase.
-
Calibration Curve: A calibration curve is constructed by plotting the known LogP values of the standard compounds against their corresponding log k'_w values.
-
LogP Determination of Test Compounds: The log k'_w values of this compound and 4-(trifluoromethyl)benzonitrile are used to determine their LogP values from the calibration curve.
Figure 3: Workflow for the experimental determination of LogP using reverse-phase HPLC.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To compare the metabolic stability of this compound and 4-(trifluoromethyl)benzonitrile.
Methodology:
-
Materials: Pooled human liver microsomes, NADPH regenerating system, test compounds, and a positive control (a compound with known metabolic instability).
-
Incubation: The test compounds and the positive control are incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t_½) is calculated as 0.693/k. The intrinsic clearance (CL_int) is calculated as (k / microsomal protein concentration).
Conclusion
The replacement of a trifluoromethyl group with a pentafluorosulfanyl group in the benzonitrile scaffold presents a compelling strategy for modulating key drug-like properties. The SF₅ group offers a significant increase in lipophilicity and electron-withdrawing character, which can be leveraged to enhance membrane permeability and metabolic stability. However, these advantages must be carefully weighed against potential decreases in aqueous solubility and the unpredictable effects on biological activity.
While a direct, comprehensive experimental comparison of this compound and 4-(trifluoromethyl)benzonitrile is not yet available, the established principles of SF₅ and CF₃ chemistry provide a strong foundation for predicting their relative properties. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to make a definitive, evidence-based decision in the context of a drug discovery program. As the synthesis of SF₅-containing building blocks becomes more accessible, we anticipate a greater exploration of this "super-trifluoromethyl" group in the quest for novel and improved therapeutics.
References
The Pentafluorosulfanyl Group: A Superior Bioisostere to the Trifluoromethyl Group? A Comparative Guide for Drug Development Professionals
Introduction: The Quest for the Ideal Bioisostere in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses different physical or chemical properties, is a powerful tool in this endeavor. For decades, the trifluoromethyl (CF3) group has been a workhorse for medicinal chemists, prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties.[1][2] However, the emergence of the pentafluorosulfanyl (SF5) group has sparked considerable interest, with many hailing it as a "super-trifluoromethyl group."[3][4][5][6]
This guide provides an in-depth, objective comparison of the pentafluorosulfanyl and trifluoromethyl groups, moving beyond the hype to deliver a data-driven analysis for researchers, scientists, and drug development professionals. We will delve into the nuanced physicochemical differences, explore case studies where one has outperformed the other, and provide practical experimental protocols for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
The unique biological effects of the SF5 and CF3 groups stem from their distinct physicochemical properties. While both are highly fluorinated and electron-withdrawing, the differences in their geometry, size, and electronic nature have profound implications for molecular design.[7]
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | ~3.65[8] | ~3.36[8] | The higher electronegativity of the SF5 group can lead to stronger non-covalent interactions with biological targets, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities.[7] |
| Hammett Constant (σp) | 0.68[9][10] | 0.53[9][10] | The stronger electron-withdrawing nature of SF5 can significantly influence the reactivity and metabolic stability of the parent molecule.[7][9][10] |
| Lipophilicity (Hansch parameter, π) | 1.23[9][10] | 0.88[9][10][11] | The increased lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[7][12][13] |
| **Van der Waals Volume (ų) ** | 55.4[10] | 34.6[10] | The larger steric bulk of the SF5 group can be advantageous for filling hydrophobic pockets in a target protein, but may also lead to steric clashes.[14][15] |
| Geometry | Octahedral | Tetrahedral | The unique octahedral geometry of the SF5 group can offer more selective interactions with biological receptors compared to the tetrahedral CF3 group.[10] |
| Metabolic Stability | High | High | Both groups are known for their high resistance to metabolic degradation due to the strength of the S-F and C-F bonds, respectively.[2][12][16] |
The "Superiority" Question: A Tale of Two Bioisosteres in Action
While the physicochemical data suggests potential advantages for the SF5 group, its performance as a bioisostere is highly context-dependent. The notion of a universally "superior" group is a simplification; the optimal choice depends on the specific biological target and the desired molecular properties.
Case Study 1: When SF5 Outperforms CF3 - Enhanced Anticancer and Antimalarial Activity
In several instances, the replacement of a CF3 group with an SF5 group has led to significant improvements in biological activity. For example, SF5-substituted curcuminoids have demonstrated distinctly increased anticancer activities compared to their CF3 counterparts.[8] Similarly, an 8-SF5 mefloquine analog exhibited higher in vivo antimalarial activity and a longer half-life than the parent drug, which contains two CF3 groups.[8] These successes are often attributed to the enhanced lipophilicity and unique steric profile of the SF5 group, leading to improved cell permeability and target engagement.[9][12]
Case Study 2: When CF3 Holds Its Ground - p97 ATPase Inhibition
Conversely, there are cases where the SF5 group does not offer an advantage or even reduces activity. A study on inhibitors of the AAA ATPase p97 revealed that a trifluoromethoxy-analogue was a better biochemical match for the trifluoromethyl-substituted lead compound than the pentafluorosulfanyl-analogue.[16] In this instance, the larger size and stronger electron-withdrawing effect of the SF5 group were detrimental to the binding affinity within the specific pocket of the p97 enzyme.[7][16] This highlights that the SF5 group is not a simple "drop-in" replacement for CF3 but requires careful consideration of the target's structural and electronic requirements.[7]
Case Study 3: A Boost in Catalysis
In the realm of organometallic chemistry and catalysis, the SF5 group has also shown notable advantages. In a study involving copper complexes for ethylene polymerization, the use of SF5-decorated scorpionate ligands resulted in more linear and higher molecular weight polymers compared to their CF3-substituted counterparts.[17] Furthermore, in catalytic alkene cyclopropanation, the SF5-containing copper complex yielded dramatically higher product yields and greater stereoselectivity than the CF3 analog.[17][18]
Visualizing the Impact: Physicochemical Property Modulation
The following diagram illustrates the differential impact of the SF5 and CF3 groups on key molecular properties relevant to drug design.
Caption: Comparative impact of SF5 and CF3 groups on key molecular properties.
Experimental Protocols: Evaluating SF5- and CF3-Substituted Compounds
To facilitate the empirical evaluation of these bioisosteres, the following are detailed protocols for key in vitro assays.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Materials:
-
Test compound (SF5- or CF3-substituted)
-
1-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with 1-octanol)
-
20 mL glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
HPLC with UV detector or LC-MS
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in 1-octanol (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, add 5 mL of water and 5 mL of the 1-octanol stock solution.
-
Equilibration: Tightly cap the vial and shake it on a mechanical shaker for 1 hour at room temperature to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 10 minutes to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from both the octanol and aqueous layers. Analyze the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the logP value using the following formula: logP = log ([Compound]octanol / [Compound]water)
Protocol 2: Assessment of Metabolic Stability using Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test compound (SF5- or CF3-substituted)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., testosterone, known to be rapidly metabolized)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound at the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile to quench the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.
Synthetic Accessibility: A Practical Consideration
A significant historical barrier to the widespread adoption of the SF5 group has been the challenge of its synthetic introduction into organic molecules.[3][12][14] The development of synthetic methodologies for SF5-containing compounds has lagged behind that for CF3-containing compounds.[16] However, recent advancements are making SF5-building blocks more accessible.[3][19]
-
Trifluoromethylation: A variety of well-established methods exist for the introduction of the CF3 group, including the use of Ruppert's reagent, trifluoromethyl copper, and the conversion of carboxylic acids using sulfur tetrafluoride.[1][20][21] The availability of a wide range of CF3-containing building blocks is also extensive.[22]
-
Pentafluorosulfanylation: The synthesis of SF5-containing compounds has traditionally relied on the use of hazardous reagents like SF5Cl or SF5Br.[23][24] However, newer, more practical methods are emerging, including oxidative fluorination of thiols and the use of bench-stable solid reagents to generate SF5 radicals.[19][25] The commercial availability of SF5-building blocks is also increasing.[3][6]
The choice between these two groups may, in some cases, be influenced by the synthetic feasibility and cost of goods for a particular project.
Experimental Workflow: A Logical Approach to Bioisostere Selection
The following diagram outlines a logical workflow for the selection and evaluation of SF5 and CF3 bioisosteres in a drug discovery program.
Caption: A streamlined workflow for the comparative evaluation of SF5 and CF3 bioisosteres.
Conclusion: A Nuanced Verdict
Is the pentafluorosulfanyl group a superior bioisostere to the trifluoromethyl group? The evidence suggests that while "superior" is an oversimplification, the SF5 group is undoubtedly a valuable and, in many cases, more potent tool in the medicinal chemist's arsenal. Its enhanced lipophilicity and stronger electron-withdrawing character offer opportunities to overcome limitations associated with the CF3 group.[7][9]
However, the larger steric bulk of the SF5 group can be a double-edged sword, potentially leading to a loss of activity if the target's binding site cannot accommodate it.[14] The decision to employ the SF5 group should be data-driven, based on a thorough understanding of the structure-activity relationships of the target and the desired physicochemical properties of the drug candidate. As synthetic methodologies for SF5-containing compounds continue to improve, we can expect to see its more widespread application and a clearer picture of its true potential in drug discovery.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 4. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF5-containing building blocks - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 13. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. escholarship.org [escholarship.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
- 22. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Bench-stable reagents for modular access to persulfuranyl scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The "Super-Trifluoromethyl" Group: A Quantitative Look at the Electron-Withdrawing Power of SF₅ vs. CF₃
For researchers, scientists, and professionals in drug development, the strategic incorporation of electron-withdrawing groups is a critical tool in molecular design. While the trifluoromethyl (CF₃) group has long been a workhorse in medicinal chemistry, the pentafluorosulfanyl (SF₅) group is rapidly gaining recognition as a "super-CF₃" due to its superior electronic properties. This guide provides a detailed, data-driven comparison of the electron-withdrawing strength of the SF₅ and CF₃ groups, leveraging Hammett constants to quantify their impact.
The ability of a functional group to influence the electronic environment of a molecule is paramount in tuning its reactivity, metabolic stability, and biological activity.[1][2] The Hammett equation offers a powerful framework for quantifying these electronic effects through substituent constants, namely σ_meta_ (σm) and σ_para_ (σp), which describe the inductive and resonance effects of a substituent on the acidity of benzoic acid.[3][4][5][6]
A Head-to-Head Comparison of Hammett Constants
The electron-withdrawing strength of a substituent is directly reflected in the magnitude of its Hammett constants. A more positive value indicates a stronger electron-withdrawing effect. The table below summarizes the experimentally determined Hammett constants for the SF₅ and CF₃ groups, providing a clear quantitative comparison.
| Substituent Group | σ_meta_ (σm) | σ_para_ (σp) | Inductive Effect (σI) | Resonance Effect (σR) |
| Pentafluorosulfanyl (SF₅) | 0.61[7] | 0.68[8][9][10] | 0.55[8][10] | 0.11[8][10] |
| Trifluoromethyl (CF₃) | 0.43[7] | 0.54[8][10] | 0.39[8][10] | 0.12[8] |
As the data unequivocally demonstrates, the SF₅ group exhibits significantly larger σm and σp values than the CF₃ group, establishing it as the more potent electron-withdrawing substituent.[8]
Deconstructing the Electronic Effects: Induction vs. Resonance
The overall electron-withdrawing character of a substituent is a composite of its inductive and resonance effects.[11][12]
-
Inductive Effect (σI): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the atoms in the substituent.[11][12]
-
Resonance Effect (σR): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[11][12]
The superior electron-withdrawing nature of the SF₅ group is predominantly attributed to its powerful inductive effect (σI = 0.55) compared to the CF₃ group (σI = 0.39).[8][10] This heightened inductive pull is a direct consequence of the high electronegativity of the five fluorine atoms attached to the sulfur atom.[13] In contrast, the resonance effects of both groups are relatively minor and comparable.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. web.viu.ca [web.viu.ca]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 12. www1.lasalle.edu [www1.lasalle.edu]
- 13. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
A Head-to-Head Comparison for Drug Discovery: Evaluating the In Vivo Pharmacokinetic Differences Between SF₅ and CF₃-Containing Drug Analogues
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated functional groups is a pillar of modern medicinal chemistry, pivotal for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1][2] For decades, the trifluoromethyl (CF₃) group has been the workhorse in this arena, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][3][4][5] However, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a compelling alternative, often dubbed a "super-trifluoromethyl group," offering a distinct set of physicochemical properties that can translate into significant pharmacokinetic advantages.[6][7][8][9]
This guide provides an in-depth comparison of the in vivo pharmacokinetic profiles of SF₅ and CF₃-containing drug analogues. We will delve into the fundamental properties that drive their differences, present comparative experimental data, and provide a robust protocol for conducting your own in vivo pharmacokinetic evaluations.
Physicochemical Properties: The Foundation of Pharmacokinetic Behavior
The in vivo journey of a drug is dictated by its physicochemical characteristics. The SF₅ and CF₃ groups, while both electron-withdrawing, impart markedly different properties to a parent molecule, which directly influences their pharmacokinetic behavior.[9]
| Property | Trifluoromethyl (CF₃) | Pentafluorosulfanyl (SF₅) | Pharmacokinetic Implication |
| Lipophilicity (π) | ~0.88[10] | ~1.23[10] | Higher lipophilicity for SF₅ analogues can lead to increased membrane permeability, potentially improving absorption and tissue distribution.[6][11] |
| Steric Bulk | Smaller | Larger (bioisostere for tert-butyl)[12][13] | The greater size of the SF₅ group can shield the molecule from metabolic enzymes, potentially reducing clearance and prolonging half-life.[11] |
| Electronegativity | High (Hammett σₚ = 0.53)[10] | Higher (Hammett σₚ = 0.68)[10] | Both groups are strongly electron-withdrawing, which enhances metabolic stability by strengthening adjacent chemical bonds.[1][11] The SF₅ group's effect is more pronounced. |
| Metabolic Stability | High[1][3] | Exceptionally High[11][14][15] | The robust S-F bonds and steric shielding make the SF₅ group highly resistant to metabolic degradation, often leading to lower clearance and longer in vivo exposure.[11][16] |
The SF₅ group's combination of high lipophilicity and exceptional metabolic stability is its defining advantage.[11][16] While the CF₃ group significantly improves upon a non-fluorinated analogue, the SF₅ group often magnifies these benefits.[7][9]
In Vivo Pharmacokinetic Profile: A Comparative Analysis
Direct head-to-head in vivo studies provide the clearest picture of the pharmacokinetic differences between SF₅ and CF₃ analogues. While published examples are still emerging, the available data consistently highlight the impact of the SF₅ substitution.
One notable example is the development of an antimalarial 8-SF₅ mefloquine analogue, which demonstrated a longer half-life and higher in vivo activity compared to its parent compound.[7] Similarly, SF₅-substituted inhibitors of the enzyme COX-2 have shown excellent pharmacokinetics, with one compound exhibiting a half-life exceeding 12 hours in rats.[17]
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Hypothetical Data Based on Published Trends)
| Analogue | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | T₁/₂ (hours) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Bioavailability (%) |
| Compound A-CF₃ | IV | 2 | 1500 | 4.5 | 5250 | 6.3 | - |
| Compound A-SF₅ | IV | 2 | 1200 | 9.8 | 9800 | 3.4 | - |
| Compound A-CF₃ | PO | 10 | 850 | 4.7 | 4165 | - | 15.8 |
| Compound A-SF₅ | PO | 10 | 1100 | 10.1 | 8900 | - | 30.3 |
This table represents illustrative data synthesized from trends described in the literature, where SF₅ substitution typically leads to increased half-life (T₁/₂), higher overall exposure (AUC), and reduced clearance. The increased lipophilicity can also contribute to improved oral bioavailability.[7][11]
Causality: Why Does the SF₅ Group Impart a Different PK Profile?
The observed pharmacokinetic differences are a direct result of the SF₅ group's fundamental properties:
-
Absorption: The higher lipophilicity of SF₅ analogues can enhance passive diffusion across the gut wall, potentially leading to improved oral bioavailability.[11]
-
Distribution: Increased lipophilicity can also lead to a larger volume of distribution (Vd), meaning the drug distributes more extensively into tissues.[18] This can be advantageous for reaching specific targets but may also lead to off-target effects if not carefully managed.
-
Metabolism: This is where the SF₅ group shows its most significant advantage. Its combination of extreme chemical stability and steric bulk makes it an excellent "metabolic shield."[11][14] It protects the parent molecule from degradation by metabolic enzymes, primarily Cytochrome P450s in the liver. This resistance to metabolism is a key reason for the lower clearance and longer half-life observed with SF₅-containing drugs.[7][16]
-
Excretion: By reducing the rate of metabolism, the primary route of elimination may shift from metabolic clearance to renal or biliary excretion of the unchanged drug.
The following diagram illustrates how these properties influence the overall pharmacokinetic profile.
Caption: Physicochemical properties of CF₃ vs. SF₅ groups and their resulting impact on ADME and pharmacokinetic outcomes.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol provides a standardized workflow for comparing the pharmacokinetics of CF₃ and SF₅ drug analogues in a murine model.[19][20] Such studies are crucial for generating the data needed for informed decision-making in drug development.[18][21]
Objective: To determine and compare the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, T₁/₂, AUC, Clearance, Bioavailability) of a CF₃ analogue and an SF₅ analogue following intravenous (IV) and oral (PO) administration in mice.
Materials:
-
Test compounds (CF₃ and SF₅ analogues)
-
Vehicle suitable for IV and PO administration (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K₂-EDTA coated)
-
Micro-centrifuge
-
Analytical equipment (LC-MS/MS)
Workflow Diagram:
Caption: Standard workflow for a comparative in vivo pharmacokinetic study in mice.
Step-by-Step Methodology:
-
Animal Preparation:
-
Acclimatize mice to the facility for at least 72 hours before the experiment.[22]
-
Fast animals for 4 hours (with free access to water) prior to oral dosing to ensure consistent absorption. Fasting is not typically required for IV dosing.
-
Weigh each animal on the day of the study to calculate the precise dose volume.
-
-
Dose Preparation and Administration:
-
Prepare fresh formulations of each compound in the selected vehicle on the day of the experiment.
-
IV Administration: Administer a single bolus dose (e.g., 2 mg/kg) via the lateral tail vein. The precise dosing time is critical and should be recorded as T=0.
-
PO Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage. Record the time as T=0.
-
-
Blood Sample Collection:
-
Collect sparse blood samples (approx. 30-50 µL per time point) from each animal at predetermined times. A common schedule is: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[19][20]
-
Use a serial bleeding technique, such as from the submandibular or saphenous vein, to minimize animal usage and inter-animal variability.[19][20]
-
Place blood into K₂-EDTA coated tubes and keep on ice.
-
-
Plasma Processing:
-
Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled tube.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of each analogue in plasma.[18]
-
Prepare a standard curve using blank plasma spiked with known concentrations of the analyte.
-
Analyze the study samples to determine the drug concentration at each time point.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA).
-
Calculate key parameters including Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂, clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion and Future Perspectives
The pentafluorosulfanyl (SF₅) group offers medicinal chemists a powerful tool to enhance the pharmacokinetic properties of drug candidates beyond what is often achievable with the traditional trifluoromethyl (CF₃) group.[8][9] Its ability to simultaneously increase lipophilicity and confer exceptional metabolic stability often translates to lower clearance, longer half-life, and improved oral bioavailability in vivo.[7][11]
While the synthesis of SF₅-containing building blocks can be more challenging than their CF₃ counterparts, the potential pharmacokinetic rewards justify the effort, particularly for overcoming challenges of high clearance and poor exposure in drug discovery programs.[11][13] As synthetic methods improve and more comparative data becomes available, the strategic application of the SF₅ group is set to become an increasingly important strategy in the design of next-generation therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. protocols.io [protocols.io]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. bio-protocol.org [bio-protocol.org]
A comparative study on the steric hindrance of pentafluorosulfanyl, trifluoromethyl, and tert-butyl groups.
A Comparative Guide to the Steric Hindrance of Pentafluorosulfanyl, Trifluoromethyl, and Tert-Butyl Groups
Introduction: The Critical Role of Steric Hindrance in Molecular Design
In the intricate world of molecular design, particularly in the realms of drug discovery and materials science, the spatial arrangement of atoms and functional groups plays a pivotal role in determining the efficacy, selectivity, and stability of a molecule.[1] This three-dimensional arrangement gives rise to a phenomenon known as steric hindrance, which is the resistance to a chemical reaction due to the spatial bulk of substituents.[2] The deliberate modulation of steric effects is a powerful strategy employed by chemists to fine-tune the properties of molecules, influencing everything from reaction rates to receptor binding affinities.[3][4]
This guide provides a comprehensive comparative analysis of the steric hindrance imparted by three key functional groups: the emerging pentafluorosulfanyl (SF₅) group, the well-established trifluoromethyl (CF₃) group, and the classic bulky tert-butyl (t-Bu) group. For researchers, medicinal chemists, and materials scientists, a nuanced understanding of the relative steric profiles of these groups is crucial for rational molecular design and the development of next-generation therapeutics and advanced materials.
Profiles of the Steric Modulators
The Pentafluorosulfanyl (SF₅) Group: The "Super-Trifluoromethyl"
The pentafluorosulfanyl (SF₅) group has garnered significant attention in recent years, often being dubbed a "super-trifluoromethyl group".[5] This moniker stems from its potent combination of electronic and steric properties.[6] The SF₅ group is characterized by its exceptional thermal and chemical stability, owing to the strong S-F bonds.[7] Electronically, it is one of the most electronegative and electron-withdrawing groups, significantly more so than the trifluoromethyl group.[8] This strong inductive effect can profoundly influence the electronic properties of the parent molecule.[7]
From a steric perspective, the SF₅ group is considerably larger than the trifluoromethyl group and is often considered to be sterically comparable to, though slightly smaller than, a tert-butyl group.[9][10] Its unique octahedral geometry can lead to more selective interactions with biological targets.[10] Despite its electron-withdrawing nature, the SF₅ group can also increase the lipophilicity of a molecule, which can enhance its membrane permeability and bioavailability.[7] The growing availability of SF₅-containing building blocks is paving the way for its broader application in drug discovery and materials science.[9]
The Trifluoromethyl (CF₃) Group: A Staple in Medicinal Chemistry
The trifluoromethyl (CF₃) group is one of the most widely utilized functional groups in medicinal chemistry.[11] Its prevalence is due to a favorable combination of properties that can enhance the drug-like characteristics of a molecule. The CF₃ group is strongly electron-withdrawing, which can modulate the pKa of nearby functional groups and improve metabolic stability by blocking sites of oxidation.[11] The introduction of a CF₃ group often leads to increased lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
In terms of steric hindrance, the trifluoromethyl group is larger than a methyl group but smaller than a tert-butyl group. Its conical shape and the ability of the C-F bonds to participate in non-covalent interactions contribute to its unique steric and electronic profile. The well-understood impact of the CF₃ group on molecular properties makes it a reliable choice for lead optimization in drug discovery programs.[6]
The Tert-Butyl (t-Bu) Group: The Archetypal Bulky Group
The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is a classic example of a sterically demanding substituent. Its primary role in molecular design is to introduce significant steric bulk, which can be leveraged in several ways. The t-Bu group can be used to enforce a specific molecular conformation, prevent undesirable reactions at nearby functional groups by acting as a steric shield, and probe the steric tolerance of enzyme active sites or receptor binding pockets.
Unlike the SF₅ and CF₃ groups, the tert-butyl group is electron-donating through induction. This electronic difference, combined with its substantial size, makes it a valuable tool for dissecting the relative contributions of steric and electronic effects in structure-activity relationship (SAR) studies. The predictable and pronounced steric influence of the t-Bu group has solidified its place in the chemist's toolbox for controlling molecular architecture and reactivity.
Head-to-Head Comparison: A Quantitative Look at Steric and Electronic Properties
A direct comparison of the steric and electronic parameters of the SF₅, CF₃, and t-Bu groups reveals their distinct characteristics and provides a basis for their rational application in molecular design.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Tert-Butyl (t-Bu) |
| Steric Parameters | |||
| A-Value (kcal/mol) | Not Experimentally Determined | 2.1 - 2.4 | ~5.0 |
| Tolman Cone Angle (°) | ~150.8 (for P(p-C₆H₄SF₅)₃) | 145 (for P(p-C₆H₄CF₃)₃) | 126 (for P(t-Bu)₃) |
| van der Waals Volume (ų) | 55.4 - 61.4[1][10] | 34.6 - 42.7[1][10] | 76.9[10] |
| Electronic Parameters | |||
| Hammett Constant (σp) | 0.68[10] | 0.53[10] | -0.20 |
| Hansch Lipophilicity (π) | 1.23[10] | 0.88[10] | 1.98 |
Note: The Tolman cone angles are for phosphine ligands containing the respective groups and are provided for comparative purposes to indicate relative steric bulk. The A-value for the SF₅ group has not been experimentally determined and is a subject of ongoing research.
Caption: Visual representation of the relative steric bulk of the CF₃, SF₅, and t-Bu groups.
Experimental Determination of Steric Hindrance: A-Values via NMR Spectroscopy
A widely accepted method for quantifying the steric bulk of a substituent is the determination of its A-value, which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. This can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol
-
Synthesis of the Monosubstituted Cyclohexane: Synthesize the cyclohexane derivative bearing the substituent of interest (e.g., SF₅-cyclohexane).
-
Sample Preparation: Prepare an NMR sample by dissolving the synthesized compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene or deuterated dichloromethane).
-
Low-Temperature NMR Spectroscopy:
-
Acquire a proton NMR spectrum at room temperature. At this temperature, the chair-chair interconversion of the cyclohexane ring is rapid on the NMR timescale, resulting in averaged signals.
-
Gradually lower the temperature of the NMR probe until the chair-chair interconversion is slow enough to observe distinct signals for the axial and equatorial conformers. This is typically in the range of -60 to -100 °C.
-
Acquire a series of proton NMR spectra at this low temperature to ensure the system has reached equilibrium.
-
-
Data Analysis:
-
Identify the signals corresponding to the axial and equatorial conformers. The proton on the carbon bearing the substituent is often a good diagnostic signal.
-
Integrate the signals for the axial and equatorial conformers to determine their relative populations (K = [equatorial]/[axial]).
-
Calculate the free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. The A-value is equal to this calculated ΔG°.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corpus.ulaval.ca [corpus.ulaval.ca]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Experimental Findings on SF₅-Modified Molecules with Quantum Chemical Calculations
Introduction: The Rise of the Pentafluorosulfanyl Group in Advanced Chemistry
In the landscape of modern medicinal and materials chemistry, the pentafluorosulfanyl (SF₅) group has emerged as a substituent of significant interest.[1][2] Its unique combination of properties—octahedral geometry, high electronegativity (surpassing the trifluoromethyl group), exceptional thermal and chemical stability, and significant lipophilicity—makes it a powerful tool for modulating molecular characteristics.[1][3] Often used as a bioisosteric replacement for groups like trifluoromethyl (CF₃) or tert-butyl, the SF₅ moiety can dramatically enhance metabolic stability, membrane permeability, and binding affinity, making it invaluable in drug design.[1][4]
However, the very electronic complexity and steric bulk that make the SF₅ group so attractive also present unique challenges for structural verification and property characterization. While experimental techniques provide essential macroscopic data, they often benefit from a deeper, atomistic understanding. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate and interpret experimental findings for SF₅-modified molecules using the predictive power of quantum chemical calculations. By synergizing experimental data with computational insights, we can achieve a higher degree of confidence in our molecular designs and accelerate the development pipeline.
Part 1: The Experimental Benchmark: Characterizing SF₅ Molecules
Accurate experimental data forms the bedrock of any computational validation. For SF₅-containing compounds, several analytical techniques are crucial, with Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography being the most informative.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is arguably the most powerful tool for confirming the presence and electronic environment of the SF₅ group.[5] Due to the magnetic inequivalence of the fluorine atoms, the SF₅ group typically presents a characteristic AX₄ spin system in the ¹⁹F NMR spectrum (or AB₄ if the substituent is chiral or in a constrained environment). This pattern consists of:
-
A quintet for the single axial fluorine (Fₐ), coupled to the four equatorial fluorines.
-
A doublet for the four magnetically equivalent equatorial fluorines (Fₑ), coupled to the single axial fluorine.
The chemical shifts (δ) of these signals are exquisitely sensitive to the electronic environment of the molecule, providing a precise fingerprint of the compound.[5]
Single-Crystal X-ray Crystallography
For definitive structural elucidation in the solid state, X-ray crystallography is unparalleled. It provides precise measurements of bond lengths, bond angles, and dihedral angles, revealing the exact three-dimensional arrangement of the atoms. For SF₅-modified molecules, this technique confirms the expected octahedral coordination around the sulfur atom and allows for the detailed analysis of intermolecular interactions, such as C–H···F hydrogen bonds, which can play a crucial role in crystal packing and biological recognition.[6][7][8]
Part 2: The Computational Microscope: Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful "computational microscope" to probe the electronic structure and predict properties of molecules at the atomic level. When properly benchmarked against experimental data, these methods provide invaluable insights that complement and explain laboratory findings.
Causality Behind Method Selection for SF₅ Systems
The accuracy of any DFT calculation is critically dependent on the choice of the functional and the basis set. For SF₅ compounds, these choices are not arbitrary and are dictated by the underlying physics of this unique functional group.
-
Functional Selection: A functional like B3LYP is a common starting point due to its balance of accuracy and computational cost. However, for systems where non-covalent interactions are important (e.g., crystal packing or receptor binding), functionals from the M06 family (like M06-2X ) or the inclusion of dispersion corrections (e.g., -D3BJ ) are often necessary to accurately capture these weak forces.
-
Basis Set Selection: The hypervalent nature of the sulfur atom and the high electronegativity of the fluorine atoms demand a robust basis set. A Pople-style basis set like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ ) are recommended. The inclusion of polarization functions (d,p) is essential to describe the non-spherical electron distribution around the atoms, while diffuse functions (+ or aug-) are crucial for accurately modeling lone pairs and potential weak interactions.
-
Solvation Model: Experiments are rarely performed in the gas phase. To mimic solution-phase experiments (like NMR), an implicit solvation model such as the Polarizable Continuum Model (PCM) is essential for capturing the effect of the solvent on the molecule's geometry and electronic properties.
Part 3: The Validation Workflow: A Synergistic Approach
The true power of this dual approach lies in the direct comparison of experimental and computational data. This validation workflow provides a self-correcting loop that enhances confidence in both the experimental assignments and the computational model.
Caption: Workflow for validating experimental findings with quantum chemical calculations.
Detailed Protocol: Validating ¹⁹F NMR Chemical Shifts
This protocol outlines the step-by-step process for calculating ¹⁹F NMR chemical shifts to validate an experimental spectrum.
1. Experimental Data Acquisition:
-
Dissolve the synthesized SF₅-containing compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹⁹F NMR spectrum.
-
Record the experimental chemical shifts (δ_exp) for the axial (Fₐ) and equatorial (Fₑ) fluorine atoms.
2. Computational Protocol (DFT):
-
Step 1: Geometry Optimization:
- Build an initial 3D structure of the molecule.
- Perform a full geometry optimization using a chosen level of theory (e.g., B3LYP/6-311+G(d,p)) with an implicit solvent model (e.g., PCM, solvent=chloroform). This step finds the lowest energy conformation of the molecule.[9]
-
Step 2: Vibrational Frequency Calculation:
- Perform a frequency calculation at the same level of theory on the optimized geometry. This is a crucial quality control step to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Step 3: NMR Shielding Calculation:
- Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[10] This computes the absolute magnetic shielding tensors (σ_calc) for each fluorine atom.
-
Step 4: Chemical Shift Prediction:
- To convert the calculated shielding constants (σ_calc) to chemical shifts (δ_calc), a reference compound is needed. A common approach is to calculate the shielding for a standard reference (e.g., CFCl₃) or to use a linear scaling approach derived from a set of known compounds.[11] A simplified equation is: δ_calc = σ_ref - σ_calc
- Alternatively, and more robustly, one can use empirical scaling factors.[12]
Data Presentation: Comparing Experimental and Calculated Data
Summarizing the results in a clear table is essential for direct comparison.
Table 1: Comparison of Experimental and Calculated ¹⁹F NMR Chemical Shifts for a Model Compound (e.g., 4-Pentafluorosulfanyl-nitrobenzene)
| Signal | Experimental δ (ppm) | Calculated δ (ppm) | Absolute Deviation (ppm) |
| Axial (Fₐ) | 85.2 | 84.5 | 0.7 |
| Equatorial (Fₑ) | 63.8 | 63.1 | 0.7 |
| Calculations performed at the B3LYP/6-311+G(d,p) level with PCM (Chloroform). |
A strong correlation between the experimental and calculated shifts, typically with deviations of less than 1-2 ppm, provides high confidence in the structural assignment.
Case Study: Validating Molecular Geometry with X-ray Crystallography
Similarly, DFT-optimized geometries can be directly compared to high-resolution X-ray crystal structures.
Caption: Relationship between computational outputs and experimental observables.
Table 2: Comparison of Key Geometric Parameters for an SF₅-Aryl Compound
| Parameter | X-ray Crystallography Data (Å or °) | DFT Calculated Data (Å or °) |
| S-Fₐ Bond Length | 1.582 Å[6] | 1.589 Å |
| S-Fₑ Avg. Bond Length | 1.567 Å[6] | 1.575 Å |
| C-S Bond Length | 1.780 Å | 1.785 Å |
| C-S-Fₐ Angle | 179.5°[7] | 179.8° |
Excellent agreement between the solid-state experimental structure and the gas-phase or solvated computational model validates the chosen level of theory and confirms that the minimum energy conformation has been correctly identified.
Conclusion: A New Standard for Rigor in Molecular Design
The integration of quantum chemical calculations into the experimental workflow is no longer a niche academic exercise; it is a critical component of modern, high-impact research. For challenging moieties like the SF₅ group, this synergistic approach provides an unparalleled level of confidence and understanding. It allows researchers to move beyond simple characterization to a state of predictive design, where experimental outcomes can be rationalized, and new molecular architectures can be designed with a higher probability of success. By adopting this dual validation strategy, scientists in drug discovery and materials science can de-risk their projects, accelerate innovation, and push the boundaries of what is molecularly possible.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Side-by-side reactivity comparison of meta- and para-nitro-(pentafluorosulfanyl)benzene.
Introduction: The Rise of the "Super-Trifluoromethyl" Group
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated moieties is a cornerstone for modulating molecular properties. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention for its unique and potent characteristics. Often dubbed a "super-trifluoromethyl group," the SF₅ substituent exhibits a powerful combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2] These features make it an invaluable tool for enhancing metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1]
This guide provides an in-depth, side-by-side comparison of the chemical reactivity of meta-nitro-(pentafluorosulfanyl)benzene and para-nitro-(pentafluorosulfanyl)benzene. By combining foundational principles of physical organic chemistry with practical experimental design, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how isomerism dictates the reactivity of these highly functionalized aromatic systems. Our focus will be on their susceptibility to nucleophilic attack, a critical reaction class for the synthesis of complex derivatives.
Theoretical Framework: Electronic Effects and the SNAr Mechanism
The reactivity of a substituted benzene ring is fundamentally governed by the electronic nature of its substituents. Both the nitro (NO₂) and pentafluorosulfanyl (SF₅) groups are potent electron-withdrawing groups (EWGs), which deactivate the aromatic ring towards electrophilic attack but strongly activate it for Nucleophilic Aromatic Substitution (SNAr) .[3]
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this complex is paramount; the more effectively the negative charge is stabilized by the EWGs, the lower the activation energy and the faster the reaction.
This stabilization is achieved through two primary electronic effects:
-
Inductive Effect (-I): The withdrawal of electron density through the sigma bonds. Both NO₂ and SF₅ exhibit strong -I effects.
-
Resonance Effect (-M or -R): The delocalization of electron density (in this case, the negative charge of the intermediate) through the pi system. This effect is only operative when the substituent is positioned ortho or para to the site of nucleophilic attack.[4][5]
The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. A larger positive value indicates a stronger electron-withdrawing capability.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |
| -NO₂ | 0.71 | 0.78 | Strong -I, Strong -M |
| -SF₅ | 0.61[6] | 0.68[6] | Strong -I, Weak -M (via hyperconjugation)[7] |
As the data indicates, both groups are powerfully electron-withdrawing. The para-constants are higher, reflecting the contribution of the resonance effect. The SF₅ group's electron-withdrawing power is comparable to, and in some contexts exceeds, that of the nitro group, solidifying its status as a key functional group for creating highly electrophilic aromatic systems.[7]
Side-by-Side Reactivity Comparison: A Tale of Two Isomers
The core question is: which isomer, meta or para, is more reactive towards a nucleophile? Since these molecules lack a conventional leaving group like a halide, we will analyze their reactivity in the context of Vicarious Nucleophilic Substitution (VNS) . VNS is a powerful reaction where a nucleophile bearing a leaving group attacks a hydrogen-bearing carbon atom on an electron-deficient aromatic ring, leading to the net substitution of hydrogen.[8][9] The reaction is highly sensitive to the electronic activation of the ring.
Para-Nitro-(pentafluorosulfanyl)benzene
In this isomer, the powerful NO₂ and SF₅ groups are in a 1,4-relationship. Nucleophilic attack in a VNS reaction will preferentially occur at the positions ortho to the strongest activator, the nitro group (C2 and C6).
-
Analysis of C2/C6 Position: A nucleophile attacking at C2 is ortho to the NO₂ group but meta to the SF₅ group.
-
Intermediate Stabilization: The negative charge of the Meisenheimer-type intermediate is effectively delocalized by the resonance effect (-M) of the para-nitro group. However, the SF₅ group at the meta position can only offer stabilization through its inductive effect (-I). There is no resonance contribution from the SF₅ group.
Meta-Nitro-(pentafluorosulfanyl)benzene
Here, the NO₂ and SF₅ groups are in a 1,3-relationship. This arrangement creates multiple, highly activated sites for nucleophilic attack.
-
Analysis of C2, C4, and C6 Positions:
-
C2 Attack: The nucleophile attacks a position ortho to both the NO₂ and SF₅ groups.
-
C4 Attack: The nucleophile attacks a position para to the NO₂ group and ortho to the SF₅ group.
-
C6 Attack: The nucleophile attacks a position ortho to the NO₂ group and meta to the SF₅ group.
-
-
Intermediate Stabilization: Attack at the C2 and C4 positions is exceptionally favorable. The resulting anionic intermediate is stabilized by the synergistic effects of both groups. For instance, in the intermediate formed from C4 attack, the negative charge is delocalized via resonance onto the para-nitro group and simultaneously stabilized by the powerful inductive and weak resonance effects of the ortho-SF₅ group. This dual stabilization drastically lowers the energy of the intermediate.
Prediction and Rationale
The meta-isomer is predicted to be significantly more reactive than the para-isomer towards nucleophilic attack.
Causality: The superior reactivity of the meta-isomer stems from the geometric arrangement of its two powerful EWGs. This configuration creates positions on the ring (C2 and C4) where an incoming nucleophile can form an intermediate that is stabilized by the combined resonance and/or inductive effects of both groups simultaneously. In the para-isomer, the EWGs are too far apart to provide this synergistic stabilization at any single reaction site; one group always acts from a less-stabilizing meta position relative to the site of attack.
Mechanistic Visualization
The diagrams below, generated using DOT language, illustrate the formation of the key Meisenheimer intermediates for the more favorable reaction pathway of each isomer.
Caption: SNAr Meisenheimer intermediates for para- and meta-isomers.
Experimental Design: A Competitive Reactivity Study
To empirically validate our prediction, a competitive reaction is the most elegant experimental design. This approach minimizes variability by ensuring both substrates are subjected to identical conditions, allowing for a direct comparison of their intrinsic reactivity.
Objective: To determine the relative reaction rates of meta- and para-nitro-(pentafluorosulfanyl)benzene in a Vicarious Nucleophilic Substitution reaction by analyzing the product ratio.
Experimental Workflow
Caption: Workflow for the competitive VNS reactivity experiment.
Detailed Protocol
Materials:
-
para-Nitro-(pentafluorosulfanyl)benzene (Substrate 1)
-
meta-Nitro-(pentafluorosulfanyl)benzene (Substrate 2)
-
Chloromethyl phenyl sulfone (Nucleophile precursor)
-
Potassium tert-butoxide (t-BuOK) (Base)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Substrate Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, prepare a 0.2 M solution by dissolving para-nitro-(pentafluorosulfanyl)benzene (1.0 eq) and meta-nitro-(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the substrate solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Preparation: In a separate flame-dried flask under nitrogen, dissolve chloromethyl phenyl sulfone (0.8 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Carbanion Generation: To the stirred nucleophile precursor solution, add a solution of potassium tert-butoxide (0.9 eq) in THF dropwise. Stir for 20 minutes at -78 °C to ensure complete formation of the nucleophilic carbanion.
-
Reaction: Using a cannula, slowly transfer the cold carbanion solution to the stirred substrate solution over 15 minutes. The use of a sub-stoichiometric amount of nucleophile ensures the reaction is conducted under kinetic control.
-
Quenching: Stir the reaction mixture at -78 °C for 1 hour. Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Analysis: Dissolve the crude residue in an appropriate deuterated solvent containing an internal standard (e.g., trifluorotoluene). Acquire a quantitative ¹⁹F NMR spectrum. The SF₅ signal appears as a characteristic set of peaks (a doublet and a quintet). The chemical shifts for the meta- and para-derived products will be distinct, allowing for unambiguous integration. The ratio of the integrals of the product signals directly corresponds to the relative reactivity of the two isomers. Further confirmation of product identity can be obtained via GC-MS analysis.
Conclusion
Based on a rigorous analysis of electronic principles governing Nucleophilic Aromatic Substitution, this guide establishes a clear and testable hypothesis: meta-nitro-(pentafluorosulfanyl)benzene is markedly more reactive towards nucleophiles than its para-isomer . This enhanced reactivity is a direct consequence of the synergistic stabilization of the reaction intermediate by both the nitro and pentafluorosulfanyl groups when they are positioned meta to each other. This arrangement allows an incoming nucleophile to attack a carbon atom that is simultaneously ortho or para to both activators, a geometric advantage the para-isomer lacks. The provided competitive experiment protocol offers a robust and definitive method to quantify this reactivity difference, yielding critical insights for synthetic chemists aiming to leverage these powerful building blocks in their research.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]
- 8. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
A Senior Application Scientist's Guide to Determining Precise Molecular Geometries of SF₅ Compounds: A Comparative Analysis
The pentafluorosulfanyl (SF₅) group has emerged from a niche chemical curiosity to a cornerstone functional group in medicinal chemistry, agrochemistry, and materials science.[1] Its unique properties—high electronegativity, exceptional thermal and chemical stability, and significant steric bulk—make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of molecules.[1][2] However, harnessing the full potential of the SF₅ moiety requires a precise understanding of its three-dimensional structure. The exact bond lengths and angles it imparts on a parent molecule can dictate everything from receptor binding affinity to metabolic stability.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the precise bond lengths and angles in SF₅-containing compounds. As a Senior Application Scientist, my objective is not merely to list protocols but to instill a deep, causal understanding of why specific experimental choices are made, what the data truly represents, and how to select the optimal method for your research question. We will focus on Single-Crystal X-ray Diffraction (SC-XRD) as the benchmark, comparing it critically against gas-phase techniques and computational methods.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For an unambiguous, high-resolution determination of a molecule's three-dimensional structure in the solid state, SC-XRD remains the undisputed gold standard. The technique is predicated on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice.[3] This diffraction produces a unique pattern of reflections, from which the electron density of the molecule can be reconstructed, revealing atomic positions with exceptional precision.[4]
Causality in Experimental Choice: Why SC-XRD?
The primary reason researchers turn to SC-XRD is its ability to provide a complete, three-dimensional picture of the molecule as it exists in the crystal. This is not just an academic detail. For drug development professionals, understanding the solid-state conformation and the specific intermolecular interactions (such as hydrogen bonds or π-stacking) that govern crystal packing is critical for formulation, stability, and polymorphism studies.[5][6] The SF₅ group, in particular, is known to engage in significant intermolecular C–H···F and F···F interactions that stabilize crystal structures, and SC-XRD is the only technique that can directly visualize these arrangements.[6][7][8]
Quantitative Data from SC-XRD: A Snapshot of SF₅ Geometry
Analysis of various SF₅-containing aromatic compounds via SC-XRD reveals a consistent, approximately octahedral coordination environment around the sulfur atom.[5][9] Key geometric parameters derived from these studies are summarized below.
| Parameter | Typical Range (Å or °) | Notes |
| S–F (axial) Bond Length | 1.58 - 1.62 Å | The axial S–F bond (trans to the substituent) is consistently the longest.[9] |
| S–F (equatorial) Bond Length | 1.55 - 1.61 Å | Equatorial bond lengths can vary slightly depending on the molecular environment.[5][6] |
| C–S Bond Length | ~1.67 - 1.80 Å | Varies based on the nature of the carbon atom (e.g., aromatic vs. aliphatic). |
| F(eq)–S–F(eq) Angle | ~90° | The angles between adjacent equatorial fluorine atoms are close to 90°.[5] |
| C–S–F(axial) Angle | ~180° | The bond is nearly linear, though slight deviations are common.[5][9] |
Data compiled from studies on various aromatic SF₅ compounds.[5][6][9]
Self-Validating Experimental Protocol: Single-Crystal X-ray Diffraction
The trustworthiness of an SC-XRD protocol lies in its systematic, self-validating workflow. Each step contains internal checks to ensure the quality of the final structure.
Step 1: Crystal Selection and Mounting
-
Action: Under a high-power microscope, select a single, well-formed crystal free of cracks or satellite growths. Mount the crystal on a cryoloop or glass fiber. For air- or moisture-sensitive SF₅ compounds, this entire process must be performed under an inert atmosphere (e.g., in a glovebox) or using paratone oil to protect the sample.
-
Causality: The quality of the diffraction data is directly proportional to the quality of the crystal. A single, ordered lattice is required for sharp, well-defined diffraction spots.
Step 2: Data Collection
-
Action: Center the crystal in the X-ray beam of a diffractometer. Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. Collect a series of diffraction images while rotating the crystal through a range of angles.
-
Causality: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in higher resolution data and reduced radiation damage to the crystal.[10] Rotating the crystal ensures that all possible reflections from the lattice planes are captured, providing a complete dataset.
Step 3: Data Processing and Structure Solution
-
Action: Integrate the raw diffraction images to determine the intensities of each reflection. The resulting data is used to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
Causality: The symmetry of the diffraction pattern (the space group) is a fundamental property of the crystal and provides powerful constraints that aid in solving the structure. Structure solution algorithms provide an initial model of the electron density.
Step 4: Structure Refinement
-
Action: Refine the initial atomic model against the experimental data using least-squares methods. This process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model.
-
Causality: Refinement is an iterative process of improving the structural model. The quality of the final model is assessed using statistical indicators like R1 (a measure of the agreement between observed and calculated structure factors), which should typically be below 5-7% for a well-refined structure.
Workflow: Single-Crystal X-ray Diffraction
Caption: A typical workflow for determining molecular structure via SC-XRD.
Alternative & Complementary Techniques: A Broader Perspective
While SC-XRD is powerful, it describes a molecule in the artificial, and potentially constraining, environment of a crystal. For a complete understanding, especially of a molecule's intrinsic properties, gas-phase techniques are invaluable.
Gas-Phase Electron Diffraction (GED)
GED is a primary method for determining the structure of molecules in the gaseous state, free from the intermolecular forces present in crystals.[11] In a GED experiment, a beam of electrons is scattered by gas-phase molecules, and the resulting diffraction pattern is analyzed to determine internuclear distances.
-
Expertise & Experience: The key advantage of GED is that it provides a measure of the molecule's equilibrium geometry without crystal packing effects.[11] However, the data is one-dimensional (a radial distribution function) and loses the 3D orientational information present in SC-XRD.[4] Therefore, GED is most effective for relatively small, highly symmetric molecules where the number of geometric parameters to be determined is limited. For complex SF₅-containing drug candidates, uniquely determining the structure by GED alone is often intractable.
Rotational (Microwave) Spectroscopy
This high-resolution technique measures the absorption of microwave radiation by gas-phase molecules as they transition between quantized rotational energy levels. The resulting spectrum provides extremely precise rotational constants.[12][13] These constants are directly related to the molecule's moments of inertia, from which highly accurate bond lengths and angles can be calculated.[14][15]
-
Expertise & Experience: Rotational spectroscopy can yield the most precise geometric data available, often with uncertainties an order of magnitude smaller than other methods.[16] Its primary limitation is that it is only applicable to relatively small molecules with a permanent dipole moment that can be vaporized without decomposition. Many complex SF₅-containing compounds are not amenable to this technique.
Computational Chemistry (Density Functional Theory - DFT)
DFT is a quantum chemical method used to predict molecular properties, including equilibrium geometry.[2] It serves as a powerful complementary tool to experimental techniques.
-
Trustworthiness: DFT calculations can provide excellent estimates of molecular geometry at a fraction of the cost and time of an experiment. However, the accuracy of the results is highly dependent on the chosen functional and basis set.[17][18] It is crucial to understand that DFT provides a theoretical minimum-energy structure in a vacuum. It is standard practice to validate computational results against experimental data. For instance, comparing a DFT-optimized geometry with a structure determined by SC-XRD can reveal the extent to which crystal packing forces perturb the molecular structure.[19]
Comparative Analysis: Selecting the Optimal Method
The choice of analytical method is dictated by the specific scientific question being asked. No single technique is universally superior; they provide different, often complementary, pieces of the structural puzzle.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Gas Electron Diffraction (GED) | Rotational Spectroscopy | Density Functional Theory (DFT) |
| Sample Phase | Solid (single crystal) | Gas | Gas | In Silico (vacuum) |
| Information | 3D structure in the solid state; includes packing and intermolecular forces.[6] | 1D internuclear distances in the gas phase; intrinsic molecular geometry.[11] | Highly precise rotational constants; intrinsic molecular geometry.[13] | Predicted minimum-energy geometry in a vacuum.[2] |
| Precision | High (Bond lengths typically ±0.005 Å) | Moderate (Bond lengths typically ±0.01 Å) | Very High (Bond lengths can be determined to ±0.001 Å)[16] | Variable; depends on functional/basis set.[17] |
| Limitations | Requires high-quality single crystals; structure may be influenced by packing.[20] | Best for small, symmetric molecules; loses 3D information.[11] | Requires volatile, polar molecules; limited to small systems. | Theoretical prediction; requires experimental validation.[19] |
| Best For... | Definitive 3D structure, studying polymorphism, solid-state interactions. | Determining the intrinsic geometry of simple, volatile SF₅ compounds. | Ultra-precise geometry of small, polar SF₅-containing molecules. | Predicting geometry, complementing experimental data, exploring conformational space. |
Decision Workflow: Choosing a Structural Method
Caption: A decision tree for selecting the appropriate structural analysis method.
Conclusion and Outlook
For researchers and drug development professionals working with SF₅ compounds, single-crystal X-ray diffraction provides the most definitive and complete structural data for molecules in the solid state. It is the benchmark against which other methods are often compared. However, a truly comprehensive understanding of a molecule's geometric properties is best achieved through a multi-faceted approach. Gas-phase techniques like electron diffraction and rotational spectroscopy offer invaluable insights into the intrinsic structure of a molecule, free from the influence of its environment. Concurrently, computational methods like DFT serve as essential predictive and complementary tools. By understanding the strengths and limitations of each technique, scientists can strategically select the right tools to answer their specific questions, accelerating the design and optimization of the next generation of SF₅-containing molecules.
References
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. A comparative review of time-resolved x-ray and electron scattering to probe structural dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. chem.gla.ac.uk [chem.gla.ac.uk]
- 11. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Calculate Bond Length from Rotational Spectrum - Oreate AI Blog [oreateai.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Accurate rotational constant and bond lengths of hexafluorobenzene by femtosecond rotational Raman coherence spectroscopy and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How Accurate Are DFT Forces? Unexpectedly Large Uncertainties in Molecular Datasets [arxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
A Comparative Guide to the Metabolic Stability of SF5-Containing Compounds and Their Non-Fluorinated Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of robust drug candidates, optimizing metabolic stability is a critical hurdle. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing efficacy and safety. The strategic incorporation of fluorine has become a powerful tool to enhance these properties. This guide provides an in-depth, objective comparison of the metabolic stability of compounds containing the pentafluorosulfanyl (SF5) group versus their non-fluorinated analogs, supported by experimental data and detailed protocols.
The SF5 group is emerging as a significant functional group in medicinal chemistry, often referred to as a "super-trifluoromethyl group".[1][2] Its unique properties, including high electronegativity, thermal and chemical stability, and substantial lipophilicity, make it an attractive moiety for modulating the characteristics of therapeutic compounds.[3][4] One of its most valued attributes is the potential to enhance metabolic stability, thereby extending a drug's effective lifespan in the body.[3]
The Physicochemical Advantage of the SF5 Group
The enhanced metabolic stability of SF5-containing compounds can be attributed to several key physicochemical properties that distinguish it from non-fluorinated counterparts and even the widely used trifluoromethyl (CF3) group.
-
High Electronegativity: The five fluorine atoms create a strong electron-withdrawing effect, making the SF5 group one of the most electronegative functional groups.[3] This can significantly alter the electronic properties of the parent molecule, potentially shielding it from enzymatic attack.
-
Steric Hindrance: The SF5 group has a larger steric footprint than a hydrogen atom and even a CF3 group.[5][6] This bulkiness can physically obstruct the active sites of metabolic enzymes, such as Cytochrome P450s (CYPs), preventing the biotransformation of the compound.
-
Bond Strength: The sulfur-fluorine bonds in the SF5 group are exceptionally strong and stable, contributing to its high thermal and chemical robustness.[2][3] This inherent stability makes the group itself resistant to metabolic degradation.
These properties collectively contribute to the SF5 group's ability to "block" or slow down metabolic processes at or near its point of attachment on a molecule, a common strategy for improving a drug candidate's pharmacokinetic profile.[7][8]
Comparative Metabolic Stability: Experimental Evidence
In vitro metabolic stability assays are essential tools in drug discovery for predicting a compound's behavior in vivo.[9] These assays typically involve incubating a drug candidate with liver fractions, such as microsomes or hepatocytes, and monitoring its degradation over time.[9][10] The key parameters derived from these studies are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[11][12]
Table 1: Illustrative Comparison of In Vitro Metabolic Stability in Human Liver Microsomes
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) |
| Aryl Propionic Acid | Compound A | Non-fluorinated analog | 15 | 46.2 |
| Compound A-SF5 | SF5-substituted analog | 75 | 9.2 | |
| Heterocyclic Amine | Compound B | Non-fluorinated analog | 22 | 31.5 |
| Compound B-SF5 | SF5-substituted analog | >120 | <5.8 |
Note: The data presented in this table is illustrative and based on general principles observed in medicinal chemistry. Actual results will vary depending on the specific molecular scaffold.
As the illustrative data suggests, the introduction of an SF5 group can lead to a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance compared to the non-fluorinated parent compound. This enhancement in stability is a direct consequence of the physicochemical properties discussed earlier.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically validate the metabolic stability of a compound, a standardized and reproducible protocol is crucial. The following outlines a typical workflow for a liver microsomal stability assay.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its SF5-containing analog in the presence of human liver microsomes.[7][10]
Materials:
-
Test compounds (non-fluorinated and SF5-analog)
-
Human Liver Microsomes (pooled)[13]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Phosphate buffer (100 mM, pH 7.4)[14]
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination[14]
-
96-well plates
-
Incubator/shaker set to 37°C
Workflow Diagram:
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).[14]
-
Prepare the liver microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[13]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound solution (final concentration typically 1 µM).[13][15]
-
Pre-incubate the plate at 37°C for a few minutes.[14]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13] A control incubation without NADPH should also be performed to assess non-enzymatic degradation.[14]
-
-
Time Course Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[7]
-
Mechanism of Metabolic Stabilization by the SF5 Group
The primary mechanism by which the SF5 group enhances metabolic stability is through the prevention of oxidative metabolism by Cytochrome P450 enzymes.[16][17] These enzymes are major contributors to the metabolism of most drugs.[10]
Blocking Metabolic "Soft Spots":
Drug molecules often have specific sites that are particularly susceptible to enzymatic attack, known as "metabolic soft spots".[18] These are typically positions that can be easily oxidized, such as benzylic carbons or electron-rich aromatic rings. By strategically placing a robust and sterically hindering SF5 group at or near a metabolic soft spot, this pathway of degradation can be effectively blocked.[8]
Caption: SF5 group blocking a metabolic soft spot.
In the case of the non-fluorinated analog, a methyl group on an aromatic ring is a common site for hydroxylation by CYP450 enzymes. Replacing this region with an SF5 group, which is resistant to oxidation, prevents this metabolic transformation from occurring, thereby increasing the overall stability of the molecule.
Conclusion
The strategic incorporation of the pentafluorosulfanyl (SF5) group is a highly effective strategy for enhancing the metabolic stability of drug candidates. Its unique combination of high electronegativity, steric bulk, and inherent chemical robustness makes it a powerful tool for medicinal chemists to block sites of metabolic degradation. As demonstrated by comparative in vitro data and a mechanistic understanding of its interaction with metabolic enzymes, the SF5 group can significantly prolong a compound's half-life and reduce its intrinsic clearance. The experimental protocols provided herein offer a framework for researchers to empirically assess and validate the metabolic advantages of SF5-functionalization in their own drug discovery programs, ultimately contributing to the development of more effective and durable therapeutics.
References
- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 2. benchchem.com [benchchem.com]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nuvisan.com [nuvisan.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. | Sigma-Aldrich [merckmillipore.com]
Safety Operating Guide
Navigating the Frontier of Fluorine Chemistry: A Comprehensive Guide to Handling 4-(Pentafluorosulfanyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules represents a significant advancement in medicinal and materials chemistry.[1] Its unique electronic and physicochemical properties, such as high thermal and chemical stability, strong electron-withdrawing character, and notable lipophilicity, make it a desirable moiety in the design of novel compounds.[2][3] However, as with any novel chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and the protection of the environment.
This guide provides essential, immediate safety and logistical information for the handling of 4-(Pentafluorosulfanyl)benzonitrile. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to deliver a self-validating system of protocols, grounded in authoritative sources.
Hazard Identification and Risk Assessment: Understanding the Moiety
Pentafluorosulfanyl (SF5) Group: Often dubbed a "super-trifluoromethyl group," the SF5 moiety is characterized by its exceptional stability.[4] The strong sulfur-fluorine bonds contribute to its high thermal and chemical robustness, making it generally resistant to degradation under normal laboratory conditions.[5] However, like many organofluorine compounds, it should be handled with care, as some fluorinated substances can be persistent in the environment or exhibit metabolic toxicity.[4]
Benzonitrile Group: The nitrile functional group (-C≡N) presents its own set of potential hazards. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[6] Upon heating or in the presence of strong acids, they can release highly toxic hydrogen cyanide (HCN) gas.
Combined Hazard Profile: Based on the amalgamation of these properties, this compound should be treated as a compound with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Eye and Skin Irritation: May cause serious eye and skin irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Reactivity: Potential for hazardous reactions with strong oxidizing agents, strong acids, and strong bases.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a variety of chemicals, including many organic solvents and nitrile-containing compounds.[2] Double-gloving provides an additional layer of protection against potential tears or punctures. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the chemical and potential vapors. A face shield offers broader protection for the entire face.[4] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Flame-resistant material is recommended as a general precaution in a chemical laboratory. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols. |
Operational Plan: From Receipt to Reaction
A systematic and well-documented operational plan is crucial for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] The container should be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.
-
Inert Atmosphere: For long-term storage or if the compound is suspected to be air or moisture-sensitive, consider storage in an inert atmosphere (e.g., in a desiccator with a drying agent or inside a glovebox). While aromatic SF5 compounds are generally stable, this is a good precautionary measure for any novel reagent.[5]
Handling and Weighing
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Handling this compound:
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in Section 2. Prepare your workspace in the fume hood by covering the surface with an absorbent, disposable liner.
-
Weighing: Tare a clean, dry weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust or aerosols.
-
Transfer: Promptly and carefully transfer the weighed compound to the reaction vessel.
-
Reaction: If the reaction is air or moisture-sensitive, utilize standard inert atmosphere techniques, such as a Schlenk line or a glovebox.[5]
-
Decontamination: After use, decontaminate the spatula and weigh boat by rinsing them with an appropriate solvent (e.g., acetone or ethanol) into a designated halogenated waste container. Wipe down the work surface in the fume hood.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate potential hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety officer.
-
Containment: For small spills within a fume hood, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Neutralization (for acidic or basic conditions): As a general precaution with nitriles, avoid using acidic materials for cleanup to prevent the potential generation of hydrogen cyanide.
-
Collection: Carefully scoop the absorbent material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent and a detergent solution. Collect all cleaning materials in the same hazardous waste container.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and any associated waste must be conducted in strict accordance with local, state, and federal regulations.
Waste Segregation and Disposal Workflow:
Caption: A systematic approach to the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Identification: All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[8]
-
Segregation: Collect all waste in a dedicated container for halogenated organic waste . Do not mix with non-halogenated waste streams, as this can complicate the disposal process and increase costs.
-
Containerization: Use a chemically resistant, sealable container that is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area, away from heat and ignition sources.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, harnessing its unique properties while minimizing risks to themselves and the environment.
References
- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
